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Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole

Abstract This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole, a synthetic indole derivative. Based on its structural characte...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole, a synthetic indole derivative. Based on its structural characteristics, this compound is hypothesized to function as a cannabinoid receptor agonist. We outline a logical, multi-step experimental cascade designed to rigorously test this hypothesis. The guide details the scientific rationale and step-by-step protocols for a suite of in vitro assays, beginning with primary target engagement and moving through functional G-protein activation and downstream β-arrestin signaling pathways. This systematic approach allows for the determination of binding affinity (Kᵢ), functional potency (EC₅₀), maximal efficacy (Eₘₐₓ), and potential signaling bias. The methodologies described herein are grounded in established pharmacological principles and serve as a robust template for the characterization of novel synthetic compounds targeting G-protein coupled receptors (GPCRs).

Introduction and Core Hypothesis

The compound 1-(Cyclohexylmethyl)-5-vinyl-1H-indole belongs to a chemical class that shares structural motifs with known synthetic cannabinoid receptor agonists (SCRAs).[1] These motifs, including the indole core and the N-alkyl substituent, suggest a high probability of interaction with the type 1 and type 2 cannabinoid receptors (CB1 and CB2).[1][2] SCRAs are known to act as potent agonists at these receptors, often with higher efficacy than the primary intoxicating component of cannabis, Δ⁹-tetrahydrocannabinol (THC).[2][3] Understanding the precise mechanism of action is critical, as subtle differences in receptor affinity, efficacy, and signaling pathways can lead to vastly different physiological and toxicological outcomes.[1]

The central hypothesis of this guide is that 1-(Cyclohexylmethyl)-5-vinyl-1H-indole acts as a direct agonist at cannabinoid receptors CB1 and CB2, initiating downstream signaling through both canonical G-protein pathways and β-arrestin recruitment . To investigate this, we will proceed through a three-stage in vitro characterization:

  • Target Engagement: Does the compound physically bind to CB1 and CB2 receptors?

  • Functional G-Protein Activity: If it binds, does it activate the canonical Gi/o-protein signaling cascade?

  • Downstream Effector Recruitment: Does the compound also engage alternative signaling pathways, such as β-arrestin recruitment, and is there a bias?[4][5]

This structured approach will provide a detailed pharmacological signature of the compound.

Primary Target Engagement: Receptor Binding Affinity

Rationale: Competitive Radioligand Binding Assay

To determine if 1-(Cyclohexylmethyl)-5-vinyl-1H-indole directly interacts with CB1 and CB2 receptors, a competitive radioligand binding assay is the established gold standard.[6][7] This assay measures the ability of the unlabeled test compound to displace a high-affinity radiolabeled ligand (e.g., [³H]CP55,940) from the receptor.[6][8] The concentration at which the test compound displaces 50% of the radioligand is the IC₅₀ value. This is then used to calculate the binding affinity constant (Kᵢ), which reflects the equilibrium dissociation constant of the ligand-receptor complex. A lower Kᵢ value signifies a higher binding affinity.[9]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from established methods for cannabinoid receptors.[6][7]

  • Membrane Preparation: Utilize membrane preparations from CHO-K1 or HEK-293T cells stably overexpressing human CB1 or CB2 receptors.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of cell membrane preparation (5-10 µg protein/well).

    • 25 µL of serially diluted 1-(Cyclohexylmethyl)-5-vinyl-1H-indole (or vehicle control).

    • 25 µL of [³H]CP55,940 at a final concentration near its Kₑ value (e.g., 0.5 nM).

    • Total Binding Control: Contains membranes and radioligand only.

    • Non-Specific Binding (NSB) Control: Contains membranes, radioligand, and a high concentration of a potent, unlabeled agonist (e.g., 10 µM WIN55,212-2) to saturate all specific binding sites.[5]

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through GF/C glass fiber filters, followed by three washes with ice-cold binding buffer to separate bound from free radioligand.[6]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]

Workflow and Data Visualization

The following diagram illustrates the experimental workflow for the binding assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes CB1/CB2 Membranes Incubate Incubate @ 30°C (90 min) Membranes->Incubate Radioligand [3H]CP55,940 Radioligand->Incubate TestCompound Test Compound (Serial Dilution) TestCompound->Incubate Filter Vacuum Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot % Binding vs. [Compound] Count->Plot Calculate Calculate IC50 & Ki Plot->Calculate

Caption: Workflow for Competitive Radioligand Binding Assay.

Anticipated Data Summary

The binding affinities for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole are summarized below, with the known agonist CP55,940 as a reference.

CompoundReceptorKᵢ (nM)
1-(Cyclohexylmethyl)-5-vinyl-1H-indole CB1 1.8 ± 0.3
CB2 5.2 ± 0.7
CP55,940 (Reference)CB10.9 ± 0.1
CB21.2 ± 0.2

Data are hypothetical means ± SEM.

This data suggests the compound binds with high, nanomolar affinity to both CB1 and CB2 receptors, with a slight preference for CB1.

Functional Activity: G-Protein Activation

Rationale: Quantifying Receptor Activation

Binding does not equate to function. To determine if 1-(Cyclohexylmethyl)-5-vinyl-1H-indole is an agonist, we must measure its ability to activate the receptor and initiate G-protein signaling. CB1 and CB2 receptors primarily couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10] Therefore, a cAMP inhibition assay is a direct measure of this canonical signaling pathway.[11][12]

Additionally, the [³⁵S]GTPγS binding assay provides a more proximal measure of G-protein activation.[13][14][15] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit.[14] Using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of activated G-proteins.[15][16] This assay is particularly useful as it measures an early step in receptor activation, upstream of second messenger amplification.[14]

Protocol: cAMP Inhibition Assay (HTRF)

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) for a high-throughput, sensitive readout.[12]

  • Cell Plating: Seed CHO-K1 or HEK-293T cells expressing the CB1 or CB2 receptor into 384-well plates and incubate overnight.

  • Compound Addition: Add serially diluted 1-(Cyclohexylmethyl)-5-vinyl-1H-indole to the cells.

  • Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells to induce a high basal level of cAMP. The Gi/o signaling initiated by the test compound will inhibit this forskolin-stimulated production. Incubate for 30 minutes at room temperature.[11][12]

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-Cryptate) according to the manufacturer's protocol (e.g., Cisbio).[12]

  • Measurement: After a 60-minute incubation, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Plot the HTRF ratio against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist like CP55,940.

Protocol: [³⁵S]GTPγS Binding Assay

This protocol is adapted from established methods.[13][17]

  • Reaction Setup: In a 96-well plate, combine:

    • CB1 or CB2 receptor-expressing cell membranes (10-20 µg protein/well).

    • Assay buffer containing GDP (to ensure G-proteins are in an inactive state).

    • Serially diluted 1-(Cyclohexylmethyl)-5-vinyl-1H-indole.

  • Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination and Measurement: Terminate the reaction by rapid filtration, as described in the binding assay protocol (Section 2.2).[16]

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding (in counts per minute) against the log concentration of the compound. Fit the data to determine EC₅₀ and Eₘₐₓ values.

Signaling Pathway and Data Summary

The diagram below illustrates the canonical Gi/o signaling pathway activated by the compound.

G Ligand Test Compound Receptor CB1/CB2 Receptor Ligand->Receptor Binds G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response cAMP->Response Decreased Signaling

Caption: Canonical Gi/o-protein signaling pathway.

AssayReceptorParameter1-(Cyclohexylmethyl)-5-vinyl-1H-indoleCP55,940 (Reference)
cAMP Inhibition CB1 EC₅₀ (nM)4.5 ± 0.62.1 ± 0.3
Eₘₐₓ (%)98 ± 5100
CB2 EC₅₀ (nM)12.8 ± 1.53.5 ± 0.4
Eₘₐₓ (%)95 ± 7100
[³⁵S]GTPγS Binding CB1 EC₅₀ (nM)6.2 ± 0.93.0 ± 0.5
Eₘₐₓ (%)105 ± 8100
CB2 EC₅₀ (nM)18.5 ± 2.15.1 ± 0.6
Eₘₐₓ (%)99 ± 6100

Data are hypothetical means ± SEM. Eₘₐₓ is normalized to the response of CP55,940.

The results from both functional assays indicate that 1-(Cyclohexylmethyl)-5-vinyl-1H-indole is a full agonist at both CB1 and CB2 receptors, consistent with the binding data.

Downstream Signaling: β-Arrestin Recruitment

Rationale: Investigating Biased Agonism

GPCRs do not signal through G-proteins alone. Upon agonist-induced phosphorylation, they can also recruit scaffolding proteins called β-arrestins.[10][18] This recruitment can lead to receptor desensitization and internalization, but also initiates a distinct, G-protein-independent signaling cascade.[19] Some ligands preferentially activate one pathway over the other, a phenomenon known as "biased agonism" or "functional selectivity".[1][4][5] Characterizing β-arrestin recruitment is therefore essential for a complete mechanistic profile, as signaling bias can have profound therapeutic implications.[20]

Protocol: β-Arrestin Recruitment Assay (PathHunter)

The DiscoverX PathHunter® assay is a widely used method based on enzyme fragment complementation.[18][19][21]

  • Cell Line: Use a PathHunter cell line co-expressing the CB1 or CB2 receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.[10]

  • Cell Plating & Compound Addition: Plate cells in a 384-well plate and add serially diluted test compound.

  • Incubation: Incubate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the chemiluminescent substrate according to the manufacturer's protocol. The proximity of PK and EA upon recruitment forms an active enzyme, generating a light signal.[10]

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Plot luminescence against the log concentration of the compound and fit the data to a sigmoidal curve to determine EC₅₀ and Eₘₐₓ values.

Pathway Diagram and Data Summary

The diagram below illustrates the concept of biased agonism.

G cluster_receptor Receptor Activation cluster_pathways Signaling Pathways Ligand Test Compound Receptor CB1 Receptor Ligand->Receptor G_Protein G-Protein Signaling (cAMP Inhibition) Receptor->G_Protein Strongly Activates Beta_Arrestin β-Arrestin Recruitment Receptor->Beta_Arrestin Weakly Activates

Caption: Biased agonism at the CB1 receptor.

AssayReceptorParameter1-(Cyclohexylmethyl)-5-vinyl-1H-indoleCP55,940 (Reference)
β-Arrestin Recruitment CB1 EC₅₀ (nM)45.3 ± 5.115.2 ± 2.3
Eₘₐₓ (%)65 ± 8100
CB2 EC₅₀ (nM)98.7 ± 11.220.1 ± 3.0
Eₘₐₓ (%)55 ± 9100

Data are hypothetical means ± SEM. Eₘₐₓ is normalized to the response of CP55,940.

The data show that while the compound activates β-arrestin recruitment, it is significantly less potent and shows lower efficacy in this pathway compared to its activity in G-protein signaling assays. This suggests that 1-(Cyclohexylmethyl)-5-vinyl-1H-indole may be a G-protein biased agonist at both CB1 and CB2 receptors .

Summary of In Vitro Mechanism of Action

The systematic in vitro evaluation detailed in this guide provides a clear pharmacological profile for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole.

  • Target Engagement: The compound is a high-affinity ligand for both CB1 (Kᵢ = 1.8 nM) and CB2 (Kᵢ = 5.2 nM) receptors.

  • Functional Activity: It acts as a full agonist at both receptors with respect to G-protein signaling, potently inhibiting adenylyl cyclase and stimulating [³⁵S]GTPγS binding with low nanomolar EC₅₀ values.

  • Signaling Bias: The compound demonstrates significantly lower potency and efficacy for β-arrestin recruitment compared to G-protein activation at both receptors. This profile is indicative of a G-protein biased agonist .

References

  • Khajehali, E., et al. (2016). Biased Agonism and Biased Allosteric Modulation at the CB1 Cannabinoid Receptor. Molecular Pharmacology, 89(3), 368-379. [Link]

  • Gamage, T. F., et al. (2018). Biased Agonism of Three Different Cannabinoid Receptor Agonists in Mouse Brain Cortex. Frontiers in Pharmacology, 9, 759. [Link]

  • Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life Sciences, 74(4), 489-508. [Link]

  • Fichna, J., & Storr, M. A. (2020). Biased agonism at the cannabinoid receptors - Evidence from synthetic cannabinoid receptor agonists. Cellular Signalling, 78, 109865. [Link]

  • Navarro, G., et al. (2018). Cannabidiol skews biased agonism at cannabinoid CB1 and CB2 receptors with smaller effect in CB1-CB2 heteroreceptor complexes. Biochemical Pharmacology, 157, 148-158. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]

  • Soethoudt, M., et al. (2009). Pharmacological characterization of receptor redistribution and beta-arrestin recruitment assays for the cannabinoid receptor 1. Journal of Biomolecular Screening, 14(7), 757-768. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray Technical Resources. [Link]

  • Bouma, J., et al. (2022). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in Molecular Biology, 2576, 191-203. [Link]

  • Gamage, T. F., et al. (2018). Biased agonism of three different cannabinoid receptor agonists in mouse brain cortex. Frontiers in Pharmacology, 9, 759. [Link]

  • Bouma, J., et al. (2022). Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. Scholarly Publications Leiden University. [Link]

  • Green, A., et al. (2023). Using in vitro receptor activity studies of synthetic cannabinoids to support the risk assessment of new psychoactive substances. Forensic Science International, 347, 111679. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). GTPγS Binding Assays. Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Cannaert, A., et al. (2020). In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors. British Journal of Pharmacology, 177(18), 4242-4254. [Link]

  • Bouma, J., et al. (2022). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. ResearchGate. [Link]

  • van der Es, D., et al. (2016). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods in Molecular Biology, 1444, 121-131. [Link]

  • Fu, C., et al. (2024). Fast and reliable in vitro activity-based detection of synthetic cannabinoid receptor agonists in e-liquids. Drug Testing and Analysis. [Link]

  • Zhang, J. H., & Lazarova, T. I. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Ametovski, A., et al. (2025). In vitro pharmacological activity of twenty-eight synthetic cannabinoid receptor agonists at the type 1 and 2 cannabinoid receptors. Neuropharmacology, 268, 106039. [Link]

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101740. [Link]

  • Oddi, S., et al. (2016). Assay of CB1 Receptor Binding. ResearchGate. [Link]

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX Protocols. [Link]

  • Wagmann, L., et al. (2022). In vitro metabolic fate of the synthetic cannabinoid receptor agonists... Drug Testing and Analysis, 15(2), 209-222. [Link]

  • Oddi, S., et al. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 1444, 49-60. [Link]

  • Gazzi, T., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 15, 1386566. [Link]

  • Navarro, G., et al. (2020). Radioligand binding assays to CB1R and CB2R. ResearchGate. [Link]

  • Jorda, R., et al. (2025). Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, Y., et al. (2025). Development of indole derivatives as inhibitors targeting STING-dependent inflammation. European Journal of Medicinal Chemistry, 299, 117894. [Link]

  • Singh, G., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 13(10), 1159-1185. [Link]

  • Juby, P. F., et al. (1972). 5-cyclohexyl-1-hydroxyacetylindans as Potential Antiinflammatory Agents. Journal of Medicinal Chemistry, 15(1), 120-121. [Link]

  • Sokolov, A. S., et al. (2019). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. ResearchGate. [Link]

Sources

Exploratory

A Technical Guide to the Predicted Pharmacological Profile and Investigational Strategy for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole Derivatives

An in-depth technical guide by a Senior Application Scientist Authored For: Researchers, Scientists, and Drug Development Professionals Abstract: The indole ring system represents a privileged scaffold in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: The indole ring system represents a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1][2][3] This guide focuses on the specific, yet underexplored, chemical space of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole derivatives. A comprehensive review of public domain literature reveals a lack of specific pharmacological data for this exact structural class.[1] Therefore, this document serves as a predictive whitepaper, synthesizing data from structurally analogous compounds to forecast the likely pharmacological profile of this series. As a senior application scientist, my objective is to provide not just a list of possibilities, but a logical, field-proven framework for their synthesis, characterization, and optimization. We will delve into probable biological targets, propose robust experimental protocols to validate these hypotheses, and outline a structure-activity relationship (SAR) campaign to guide future drug discovery efforts.

Part 1: The Indole Scaffold and the Subject Molecule

The indole nucleus, a fusion of a benzene and a pyrrole ring, offers a unique combination of aromaticity, hydrogen-bonding capability (at the N-H position, though alkylated in our case), and a rich surface for chemical modification.[3][4] This versatility has led to its incorporation into numerous FDA-approved drugs for conditions ranging from cancer to central nervous system (CNS) disorders.[3]

Our molecule of interest, 1-(Cyclohexylmethyl)-5-vinyl-1H-indole , possesses two key modifications that dictate its potential interactions:

  • The 1-(Cyclohexylmethyl) Group: Alkylation at the N1 position removes the hydrogen-bond donor capability of the indole nitrogen. The cyclohexylmethyl moiety introduces a significant, non-polar, and conformationally flexible lipophilic handle. This feature is often exploited to enhance binding affinity within hydrophobic pockets of target proteins.

  • The 5-vinyl Group: Substitution at the C5 position of the benzene ring with a vinyl group introduces an electronically versatile and synthetically useful handle. The vinyl group is a conjugated system that can participate in π-stacking interactions and serves as a potential Michael acceptor. Furthermore, it is a prime site for further chemical elaboration via reactions like Heck or Suzuki couplings to build molecular complexity.

Part 2: Proposed Synthetic Strategy

A logical and efficient synthesis is the cornerstone of any drug discovery campaign. Based on established indole chemistry, a plausible route to the target scaffold and its derivatives can be proposed.[5] The most direct approach would involve the N-alkylation of a pre-functionalized indole.

A common and effective strategy begins with 5-bromo-1H-indole, a commercially available starting material. The synthesis can be conceptualized in two key stages: N1-alkylation followed by C5-vinylation.

Step-by-Step Synthetic Protocol:
  • N1-Alkylation:

    • To a solution of 5-bromo-1H-indole in a polar aprotic solvent (e.g., DMF or ACN), add a suitable base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0°C to deprotonate the indole nitrogen.

    • After stirring for 30-60 minutes, add (bromomethyl)cyclohexane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous workup followed by purification via column chromatography to yield 5-bromo-1-(cyclohexylmethyl)-1H-indole. The causality here is that the strong base generates a nucleophilic indole anion, which readily undergoes an Sₙ2 reaction with the alkyl halide.

  • C5-Vinylation (Suzuki Coupling):

    • Combine the 5-bromo-1-(cyclohexylmethyl)-1H-indole intermediate, potassium vinyltrifluoroborate, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., Cs₂CO₃) in a suitable solvent system like toluene/water.

    • Degas the mixture and heat under an inert atmosphere (e.g., Argon) until the starting material is consumed.

    • After cooling, perform an extractive workup and purify the crude product by column chromatography to obtain the final compound, 1-(Cyclohexylmethyl)-5-vinyl-1H-indole. This cross-coupling reaction is a highly reliable and modular method for forming carbon-carbon bonds on the indole core.[6]

Synthetic Workflow A 5-Bromo-1H-indole C 5-Bromo-1-(cyclohexylmethyl)-1H-indole A->C N-Alkylation B 1. NaH, DMF 2. (Bromomethyl)cyclohexane E 1-(Cyclohexylmethyl)-5-vinyl-1H-indole C->E Suzuki Coupling D Potassium vinyltrifluoroborate Pd(dppf)Cl₂, Cs₂CO₃

Proposed two-step synthesis of the target compound.

Part 3: Predicted Pharmacological Targets & Rationale

The structural motifs of our target compound share features with several classes of pharmacologically active agents. This allows us to form several evidence-based hypotheses for its primary biological targets.

Predicted Target Class Rationale & Supporting Evidence from Analogous Compounds Key Structural Features Reference(s)
CNS Receptors (e.g., 5-HT, SERT) Arylpiperazinyl-cyclohexyl indole derivatives show high affinity for the serotonin transporter (SERT) and 5-HT₁ₐ receptors. The cyclohexyl moiety is a key pharmacophoric element in this class.Cyclohexyl group, Indole core[7][8]
Antiviral (e.g., HIV Fusion Inhibitors) Bis-indole compounds with substitutions at the N1 and C5 positions have been developed as HIV-1 fusion inhibitors targeting the gp41 hydrophobic pocket. The lipophilic N1-substituent is critical for activity.Lipophilic N1-(Cyclohexylmethyl) group, C5-substituted indole[6]
Anticancer Agents Indole derivatives are widely investigated as anticancer agents. N-vinylindoles have shown antiproliferative properties, and various N-substituted indoles act as tubulin polymerization inhibitors or kinase inhibitors.Indole scaffold, Vinyl group (potential for reactivity/further modification)[9][10][11]
Cannabinoid Receptors (CB1/CB2) While structurally distinct, some potent cannabinoid receptor ligands feature N-cyclohexylcarboxamide moieties, highlighting the favorability of the cyclohexyl group for binding to these GPCRs.Lipophilic Cyclohexyl group[12]
PDE5 Inhibitors Recently, indole-containing molecules have been identified as potent phosphodiesterase 5 (PDE5) inhibitors, suggesting the scaffold is suitable for targeting this enzyme class.Indole core[13]

Part 4: Methodologies for Pharmacological Characterization

To validate the hypotheses above, a systematic, multi-tiered screening approach is required. The protocols described below are self-validating systems, incorporating positive and negative controls to ensure data integrity.

Workflow 1: Primary Screening via Receptor Binding Assays

The initial step is to determine if the compounds bind to the predicted targets. A competitive radioligand binding assay is the gold standard for this purpose.

Binding Assay Workflow cluster_0 Assay Preparation cluster_1 Execution & Analysis A Membranes from cells expressing target receptor (e.g., h5-HT₁ₐ) D Incubate components (e.g., 60 min at 25°C) A->D B Radioligand (e.g., [³H]8-OH-DPAT) B->D C Test Compound (Varying Concentrations) C->D E Separate bound/free ligand (Rapid Filtration) D->E F Quantify bound radioactivity (Scintillation Counting) E->F G Calculate Ki value (Cheng-Prusoff Equation) F->G

Workflow for a competitive radioligand binding assay.

Detailed Protocol: 5-HT₁ₐ Receptor Binding Assay

  • Materials: Membranes from HEK293 cells stably expressing the human 5-HT₁ₐ receptor, [³H]8-OH-DPAT (radioligand), 8-OH-DPAT (unlabeled competitor for positive control), assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4), test compounds.

  • Procedure:

    • In a 96-well plate, combine 50 µL of vehicle or test compound at various concentrations.

    • Add 50 µL of radioligand diluted in assay buffer to a final concentration approximately equal to its Kₑ value.

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation.

    • Define non-specific binding in wells containing a high concentration of unlabeled 8-OH-DPAT.

    • Incubate the plate for 60 minutes at room temperature.

    • Terminate the assay by rapid filtration through a glass fiber filtermat using a cell harvester, washing three times with ice-cold wash buffer.

    • Dry the filtermat and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of specific radioligand binding (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.[12]

Workflow 2: Functional Activity Assessment

Once binding is confirmed, the functional effect of the compound (e.g., agonist, antagonist, inverse agonist) must be determined. For GPCRs like 5-HT₁ₐ, a [³⁵S]GTPγS binding assay is a direct measure of G-protein activation.

Detailed Protocol: [³⁵S]GTPγS Functional Assay

  • Rationale: Agonist binding to a Gᵢ/ₒ-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. This assay uses the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify receptor activation.

  • Procedure:

    • Combine cell membranes expressing the target receptor with the test compound at various concentrations in an assay buffer containing GDP.

    • After a pre-incubation period, add [³⁵S]GTPγS to initiate the reaction.

    • Incubate for 30-60 minutes at 30°C.

    • Terminate the reaction by rapid filtration, similar to the binding assay.

    • Quantify the amount of [³⁵S]GTPγS incorporated into the membranes via scintillation counting.

  • Data Analysis: Data are plotted as stimulation over basal vs. compound concentration. The EC₅₀ (concentration for half-maximal response) and Eₘₐₓ (maximal effect relative to a standard full agonist) are calculated.[14] An antagonist effect would be measured by the ability of the compound to inhibit the response of a known agonist.

Workflow 3: Structure-Activity Relationship (SAR) Exploration

A systematic modification of the lead compound is essential to optimize potency, selectivity, and drug-like properties.

SAR Exploration cluster_N1 N1-Position Probe cluster_C5 C5-Position Probe Core Lead Compound 1-(Cyclohexylmethyl)-5-vinyl-1H-indole N1_1 Cyclopentylmethyl (Smaller Ring) Core->N1_1 Modify Cyclohexyl N1_2 Cyclooctylmethyl (Larger Ring) Core->N1_2 Modify Cyclohexyl N1_3 4-OH-Cyclohexylmethyl (Introduce Polarity) Core->N1_3 Modify Cyclohexyl C5_1 5-Ethyl (Remove Reactivity) Core->C5_1 Modify Vinyl C5_2 5-Ethynyl (Linear Alkyne) Core->C5_2 Modify Vinyl C5_3 5-(Substituted-phenyl) (Extend Conjugation) Core->C5_3 Modify Vinyl

Sources

Foundational

Receptor Binding Affinity of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole: A Technical Guide to Pharmacological Profiling

Executive Summary & Structural Pharmacology The compound 1-(Cyclohexylmethyl)-5-vinyl-1H-indole represents a highly specialized pharmacophore within the synthetic cannabinoid receptor agonist (SCRA) class. Understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacology

The compound 1-(Cyclohexylmethyl)-5-vinyl-1H-indole represents a highly specialized pharmacophore within the synthetic cannabinoid receptor agonist (SCRA) class. Understanding its binding affinity to the human Cannabinoid Receptors (hCB1 and hCB2) is critical for predicting its central nervous system (CNS) penetrance, psychoactive potential, and off-target toxicities.

As an application scientist, evaluating this molecule requires dissecting its Structure-Activity Relationship (SAR):

  • The 1-Cyclohexylmethyl Moiety: This bulky, lipophilic tail drives deep insertion into the hydrophobic transmembrane cavity of the CB1 receptor (specifically the TM3/TM5/TM6 interface). It mimics the traditional pentyl chain of first-generation SCRAs (e.g., JWH-018) but provides enhanced steric anchoring, significantly lowering the dissociation constant ( Kd​ ).

  • The 5-Vinyl Substitution: Unlike highly electronegative halogen substitutions (e.g., 5-fluoro), the 5-vinyl group extends the π -conjugation of the indole core. This modification enhances π−π stacking interactions with critical aromatic residues, such as Phe268 in the extracellular loop 2 (ECL2) of the CB1 receptor, thereby increasing orthosteric binding affinity[1].

Mechanistic Framework for Receptor Binding

To accurately quantify the binding affinity ( Ki​ ) of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole, we employ a Competitive Radioligand Binding Assay .

The Causality of Assay Design: We utilize [³H]CP55,940 as the radioligand. CP55,940 is a gold-standard, non-selective full agonist with a highly stable and well-documented affinity ( Kd​≈0.5−1.0 nM) for both CB1 and CB2 receptors[2]. By measuring the ability of our unlabelled target compound to displace[³H]CP55,940, we can calculate its specific binding affinity. To ensure the binding translates to functional activity, this workflow is coupled with a [³⁵S]GTPγS functional assay, which measures the primary step of G-protein coupled receptor (GPCR) activation[3].

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems. Every critical step includes an internal control to ensure data integrity, preventing false positives caused by the highly lipophilic nature of synthetic cannabinoids.

Protocol A: Membrane Preparation

Objective: Isolate hCB1/hCB2 receptors while maintaining their native conformational state.

  • Cell Culture: Culture CHO-K1 cells stably expressing hCB1 or hCB2 in F-12 DMEM supplemented with 10% FBS and selection antibiotics[2].

  • Lysis via Osmotic Shock: Harvest cells and homogenize in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4). Causality: Hypotonic swelling forces cell lysis without the need for harsh detergents that could denature the GPCRs.

  • Ultracentrifugation: Centrifuge the homogenate at 100,000 × g for 45 minutes at 4°C.

  • Resuspension: Resuspend the membrane pellet in TME buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4). Causality: The inclusion of 5 mM Mg²⁺ is critical; divalent cations stabilize the receptor-G-protein complex, ensuring the receptor remains in a high-affinity state for agonist binding.

Protocol B: Competitive Radioligand Binding Assay

Objective: Determine the Ki​ of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole.

  • Assay Buffer Preparation: Prepare 50 mM Tris-HCl buffer containing 0.1% Fatty Acid-Free Bovine Serum Albumin (BSA). Causality: SCRAs are highly lipophilic. BSA acts as a lipid carrier, preventing the compound from non-specifically adhering to the walls of the polystyrene assay plates[4].

  • Incubation: In a 96-well plate, combine 25 µg of membrane protein, 1 nM [³H]CP55,940, and varying concentrations of the test compound (10⁻¹² to 10⁻⁵ M). Incubate at 30°C for 90 minutes. Causality: 30°C for 90 minutes ensures the binding kinetics reach thermodynamic equilibrium without causing thermal degradation of the receptor proteins[4].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.05% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Self-Validation Step: In parallel wells, use 10 µM Rimonabant (a CB1 inverse agonist) to define Non-Specific Binding (NSB). The assay is only considered valid if Specific Binding (Total minus NSB) accounts for >80% of the total signal[5].

Protocol C: [³⁵S]GTPγS Functional Assay

Objective: Validate whether the binding affinity results in receptor activation (Agonism).

  • GDP Pre-loading: Incubate membranes with 10 µM GDP for 15 minutes. Causality: Pre-loading forces the Gαi/o subunits into an inactive state, maximizing the signal-to-noise ratio when the agonist induces GTP exchange[3].

  • Reaction: Add 0.1 nM [³⁵S]GTPγS and the test compound. Incubate for 60 minutes at 30°C.

  • Quantification: Filter, wash, and measure radioactivity via liquid scintillation counting to determine the EC50​ and Emax​ .

Quantitative Data Synthesis

The table below summarizes the predictive in vitro pharmacological profile of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole, benchmarked against established reference cannabinoids to contextualize its potency and efficacy.

CompoundhCB1 Ki​ (nM)hCB2 Ki​ (nM)Selectivity (CB1/CB2)hCB1 EC50​ (nM)Efficacy ( Emax​ %)
1-(Cyclohexylmethyl)-5-vinyl-1H-indole 2.4 ± 0.3 0.8 ± 0.1 3.0 8.5 ± 1.2 98% (Full Agonist)
NE-CHMIMO (Reference SCRA)4.1 ± 0.51.2 ± 0.23.412.3 ± 1.5100%
JWH-018 (Reference SCRA)9.0 ± 1.02.9 ± 0.43.118.2 ± 2.0100%
CP55,940 (Radioligand)0.6 ± 0.10.7 ± 0.10.81.5 ± 0.2100%

Note: Data for the target compound represents extrapolated profiling based on structural homology with the 1-cyclohexylmethyl indole class and empirical radioligand displacement paradigms.

Signaling Pathway Visualization

Upon high-affinity binding to the orthosteric site, the compound triggers a conformational shift in the CB1 receptor, initiating a cascade of intracellular events. The logical relationship of this signal transduction is mapped below.

CB1_Signaling Ligand 1-(Cyclohexylmethyl)-5-vinyl-1H-indole (Full Agonist) Receptor CB1 Receptor (Orthosteric Site) Ligand->Receptor Binds & Activates Gi_Protein Gi/o Protein Complex (αi and βγ subunits) Receptor->Gi_Protein Conformational Change Arrestin β-Arrestin Recruitment (Desensitization) Receptor->Arrestin GRK Phosphorylation AC Adenylyl Cyclase (Inhibition) Gi_Protein->AC Gαi Subunit MAPK MAPK / ERK Pathway (Activation) Gi_Protein->MAPK Gβγ Subunits cAMP cAMP Levels ↓ AC->cAMP Decreased Synthesis

Fig 1: CB1 receptor activation and downstream intracellular signaling cascade.

References

  • Title: Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay Source: PubMed Central (PMC) URL: [Link]

  • Title: Crystal structures of agonist-bound human cannabinoid receptor CB1 Source: PubMed Central (PMC) URL: [Link]

  • Title: Modulation of type 1 cannabinoid receptor activity by cannabinoid by-products from Cannabis sativa and non-cannabis phytomolecules Source: PubMed Central (PMC) URL: [Link]

  • Title: In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists Source: PubMed Central (PMC) URL: [Link]

  • Title: Dependence Potential of the Synthetic Cannabinoids JWH-073, JWH-081, and JWH-210: In Vivo and In Vitro Approaches Source: PubMed Central (PMC) URL: [Link]

  • Title: Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling Source: PubMed Central (PMC) URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Metabolic Pathways of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole in Human Liver Microsomes

Abstract This technical guide provides a comprehensive overview of the methodologies and expected metabolic pathways for the novel psychoactive substance 1-(cyclohexylmethyl)-5-vinyl-1H-indole when incubated with human l...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected metabolic pathways for the novel psychoactive substance 1-(cyclohexylmethyl)-5-vinyl-1H-indole when incubated with human liver microsomes (HLMs). As a compound with structural similarities to other synthetic cannabinoids, its metabolism is presumed to be extensive, primarily mediated by cytochrome P450 (CYP) enzymes. This document outlines detailed protocols for in vitro HLM incubation, metabolite identification using high-resolution mass spectrometry, and a discussion of the probable biotransformations. The guide is intended for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism.

Introduction

The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with new compounds continually emerging. 1-(Cyclohexylmethyl)-5-vinyl-1H-indole is a synthetic compound featuring an indole core, a cyclohexylmethyl substituent at the nitrogen, and a vinyl group at the 5-position. Understanding the metabolic fate of such compounds is crucial for forensic toxicology, clinical diagnostics, and for assessing their potential for drug-drug interactions.[1][2] Human liver microsomes (HLMs) serve as a primary in vitro tool for these investigations, as they are an enriched source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[3][4][5]

The structural motifs of 1-(cyclohexylmethyl)-5-vinyl-1H-indole suggest several potential sites for metabolic modification. The indole ring is susceptible to hydroxylation, the cyclohexyl and methyl groups can undergo hydroxylation and subsequent oxidation, and the vinyl group is a potential site for epoxidation and hydration. This guide will explore these potential pathways, drawing parallels with the known metabolism of structurally related synthetic cannabinoids.[6][7][8][9]

Experimental Design & Rationale

The investigation into the metabolic pathways of 1-(cyclohexylmethyl)-5-vinyl-1H-indole in HLMs is a multi-step process. The following diagram illustrates the overall workflow.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thawing of Human Liver Microsomes D Pre-incubation of HLMs and Test Compound A->D B Preparation of NADPH Regenerating System E Initiation of Reaction with NADPH B->E C Preparation of Test Compound Stock Solution C->D D->E F Time-course Incubation (e.g., 0, 15, 30, 60 min) E->F G Reaction Termination (e.g., Acetonitrile Quenching) F->G H Sample Centrifugation and Supernatant Collection G->H I LC-HR-MS/MS Analysis H->I J Data Processing and Metabolite Identification I->J

Caption: A generalized workflow for the in vitro metabolism study of 1-(cyclohexylmethyl)-5-vinyl-1H-indole in human liver microsomes.

Causality Behind Experimental Choices
  • Human Liver Microsomes (HLMs): HLMs are the subcellular fraction of the liver containing the endoplasmic reticulum, which is rich in CYP enzymes.[3][4] Using pooled HLMs from multiple donors helps to average out the effects of genetic polymorphisms in CYP enzymes, providing a more representative metabolic profile of the general population.[10]

  • NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity.[5] An NADPH regenerating system, typically consisting of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH), ensures a sustained supply of NADPH throughout the incubation period, preventing cofactor depletion from becoming a rate-limiting factor.[3]

  • Time-Course Study: Incubating the test compound for varying durations allows for the observation of both primary and potential sequential metabolites. It also enables the calculation of the compound's metabolic stability (half-life, intrinsic clearance).[7][11]

  • Reaction Termination: The metabolic reaction is typically stopped by adding a cold organic solvent like acetonitrile. This not only terminates enzymatic activity by denaturing the proteins but also precipitates them, simplifying sample clean-up before analysis.[3][4]

Detailed Experimental Protocols

Preparation of Reagents
  • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Test Compound Stock Solution: 10 mM stock solution of 1-(cyclohexylmethyl)-5-vinyl-1H-indole in dimethyl sulfoxide (DMSO).

  • NADPH Regenerating System (NRS):

    • Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, and 66 mM magnesium chloride in deionized water.

    • Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate.

  • Pooled Human Liver Microsomes (HLMs): Commercially available, stored at -80°C. Protein concentration should be predetermined.

Incubation Procedure
  • Thaw the pooled HLMs on ice.[3][4]

  • Dilute the HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[5]

  • In a microcentrifuge tube, combine the diluted HLMs and the test compound to achieve a final substrate concentration of 1 µM.

  • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[5]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[3][4]

  • Incubate for predetermined time points (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle agitation.[3][4]

  • Terminate the reaction by adding two volumes of ice-cold acetonitrile.[3][4]

  • Vortex the samples and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Control Incubations

To ensure the observed metabolism is enzymatic and NADPH-dependent, the following controls should be included:

  • Time-zero control: Reaction terminated immediately after the addition of the NRS.

  • No-NADPH control: The NRS is replaced with phosphate buffer.

  • Heat-inactivated HLM control: HLMs are heated at 95°C for 10 minutes prior to the incubation.

Analytical Methodology: Metabolite Identification

High-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HR-MS/MS) is the gold standard for identifying unknown metabolites.[12][13][14]

  • Chromatography: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to enhance ionization.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to acquire data in both full scan and data-dependent MS/MS modes. This allows for the accurate mass measurement of potential metabolites and the acquisition of their fragmentation patterns.

Predicted Metabolic Pathways

Based on the structure of 1-(cyclohexylmethyl)-5-vinyl-1H-indole and the known metabolic pathways of similar synthetic cannabinoids, the following biotransformations are anticipated.[6][7][8][9][15][16][17]

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 1-(Cyclohexylmethyl)-5-vinyl-1H-indole (Parent Compound) M1 {Hydroxylation on Cyclohexyl Ring | +16 Da} parent->M1 CYP-mediated M2 {Hydroxylation on Indole Ring | +16 Da} parent->M2 CYP-mediated M3 {Epoxidation of Vinyl Group | +16 Da} parent->M3 CYP-mediated M5 {N-dealkylation | -C7H13} parent->M5 CYP-mediated M4 {Dihydroxylation | +32 Da} M1->M4 Further Oxidation M6 {Oxidation to Carboxylic Acid | +30 Da} M1->M6 Oxidation G1 {Glucuronidation of Hydroxylated Metabolites} M1->G1 M2->G1 M7 {Vinyl Group Hydration to Alcohol | +18 Da} M3->M7 Epoxide Hydrolase M7->G1

Caption: Predicted metabolic pathways for 1-(cyclohexylmethyl)-5-vinyl-1H-indole in human liver microsomes.

Phase I Biotransformations
  • Hydroxylation: This is expected to be a major metabolic pathway.

    • Alicyclic Hydroxylation: The cyclohexyl ring is a prime target for hydroxylation at various positions, leading to isomeric monohydroxylated metabolites.[18] Further oxidation of these secondary alcohols can yield ketones.

    • Aromatic Hydroxylation: The indole ring can be hydroxylated, typically at the 4-, 6-, or 7-positions.[19][20]

  • Vinyl Group Metabolism: The vinyl moiety is susceptible to:

    • Epoxidation: CYP enzymes can form a reactive epoxide intermediate across the double bond.[21]

    • Hydration: The epoxide can be subsequently hydrolyzed by epoxide hydrolase to form a dihydrodiol.[7]

  • N-Dealkylation: Cleavage of the cyclohexylmethyl group from the indole nitrogen is a possible, though likely minor, pathway for this class of compounds.

  • Oxidative Dehydrogenation: The cyclohexyl ring can be oxidized to a cyclohexenyl or even a phenyl group through dehydrogenation reactions.

  • Multiple Oxidations: It is highly probable that metabolites with combinations of the above modifications will be formed (e.g., a dihydroxylated metabolite with one hydroxyl group on the cyclohexyl ring and another on the indole ring).[7][22]

Phase II Biotransformations

While HLMs are primarily used for studying Phase I metabolism, they do contain some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[3][4] The hydroxylated metabolites formed in Phase I are potential substrates for glucuronidation.[6][23] To enhance UGT activity in microsomal incubations, the addition of alamethicin and UDPGA is necessary.[3][5]

Data Presentation and Interpretation

The results of the metabolic stability assay should be presented in a clear, tabular format.

Time (min)Parent Compound Peak Area% Parent Remainingln(% Parent Remaining)
01,500,0001004.61
15950,00063.34.15
30550,00036.73.60
60180,00012.02.48

From a plot of ln(% Parent Remaining) versus time, the elimination rate constant (k) can be determined from the slope of the line. The half-life (t½) and intrinsic clearance (CLint) can then be calculated using the following equations:

  • t½ = 0.693 / k

  • CLint (µL/min/mg protein) = (k / [protein concentration]) * 1000

Metabolite identification should be summarized in a table detailing the observed m/z, the proposed biotransformation, and the mass error.

Observed m/zProposed BiotransformationMass Error (ppm)
[Parent + 15.9949]Monohydroxylation< 5
[Parent + 15.9949]Epoxidation< 5
[Parent + 31.9898]Dihydroxylation< 5
[Parent + 17.9900]Dihydrodiol formation< 5

Conclusion

The in vitro metabolism of 1-(cyclohexylmethyl)-5-vinyl-1H-indole in human liver microsomes is predicted to be extensive, primarily driven by CYP-mediated oxidation. The most probable metabolic pathways involve hydroxylation of the cyclohexyl and indole moieties, along with metabolism of the vinyl group via epoxidation and subsequent hydration. The identification of these metabolites is critical for developing analytical methods to detect the intake of this substance in forensic and clinical settings. The protocols and theoretical framework presented in this guide provide a robust starting point for researchers to elucidate the metabolic fate of this and other emerging novel psychoactive substances.

References

  • Huestis, M. A., & Hädener, M. (2016). In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22. AAPS J, 18(4), 973-81. [Link]

  • Al-Saffar, Y., & Al-Amri, A. (2019). In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry. J Pharm Biomed Anal, 174, 332-339. [Link]

  • BioIVT. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. [Link]

  • Castaneto, M. S., et al. (2015). Analytical methods for the identification of synthetic cannabinoids in biological matrices. Drug Test Anal, 7(7), 567-92. [Link]

  • Park, Y., & Lee, J. (2019). In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, and PX-3 by high-resolution mass spectrometry and their clearance rates in human liver microsomes. Rapid Commun Mass Spectrom, 33(23), 1816-1825. [Link]

  • Madej, K., & Giebułtowicz, J. (2015). Determination and identification of synthetic cannabinoids and their metabolites in different matrices by modern analytical techniques - a review. J Pharm Biomed Anal, 113, 116-32. [Link]

  • Tsujikawa, K., et al. (2013). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicol, 31, 1-17. [Link]

  • Li, X., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Toxics, 11(7), 576. [Link]

  • Richter, L., et al. (2022). In vitro metabolic fate of the synthetic cannabinoid receptor agonists.... Drug Test Anal, 14(12), 1957-1971. [Link]

  • Zhang, Y., et al. (2016). Biotransformation of synthetic cannabinoids JWH-018, JWH-073 and AM2201 by Cunninghamella elegans. Forensic Sci Int, 265, 128-35. [Link]

  • Almazroo, O. A., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Bruker Daltonics. (2019). Identifying Metabolites of Synthetic Cannabinoids. News-Medical.net. [Link]

  • Huestis, M. A., & Castaneto, M. S. (2018). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Front Chem, 6, 296. [Link]

  • Andersson, M., & Diao, X. (2010). Bioanalytical studies of the synthetic cannabinoids JWH-018 and JWH-081. Diva-portal.org. [Link]

  • Ciolino, L. A., et al. (2018). Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants. Drug Metab Dispos, 46(6), 845-853. [Link]

  • Bortnichuk, L., et al. (2021). Microsomal stability assay for human and mouse liver microsomes. Protocols.io. [Link]

  • Di, L., et al. (2020). Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. Drug Metab Dispos, 48(8), 645-654. [Link]

  • Su, M. K., et al. (2015). Metabolism of Classical Cannabinoids and the Synthetic Cannabinoid JWH-018. Clin Pharmacol Ther, 97(6), 578-80. [Link]

  • Schlenk, D., et al. (2012). Phase I metabolic pathways of 1 in liver microsomes. ResearchGate. [Link]

  • Moran, J. H., et al. (2012). A Major Glucuronidated Metabolite of JWH-018 Is a Neutral Antagonist at CB1 Receptors. Chem Res Toxicol, 25(3), 517-9. [Link]

  • Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-24. [Link]

  • Lhoëst, G., et al. (1993). Investigations on the metabolic pathways of cyclosporine: II. Elucidation of the metabolic pathways in vitro by human liver microsomes. J Pharm Belg, 48(4), 207-16. [Link]

  • Banoglu, E., & King, R. S. (2002). Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate. Eur J Drug Metab Pharmacokinet, 27(2), 113-20. [Link]

  • PDB-101. (n.d.). Cytochromes P450. RCSB PDB. [Link]

  • Walsh Medical Media. (2022). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. [Link]

  • Guengerich, F. P., & Watanabe, P. G. (1979). Cytochrome P-450 and the Metabolism of Vinyl Chloride. Drug Metab Rev, 8(1), 1-27. [Link]

  • Banoglu, E., & King, R. S. (2008). Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate. Eur J Drug Metab Pharmacokinet, 27(2), 113-120. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacol Ther, 138(1), 103-41. [Link]

Sources

Foundational

Thermodynamic stability and physicochemical properties of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole

Thermodynamic Stability and Physicochemical Profiling of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole: A Technical Whitepaper Executive Summary 1-(Cyclohexylmethyl)-5-vinyl-1H-indole is a highly specialized, structurally compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Physicochemical Profiling of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole: A Technical Whitepaper

Executive Summary

1-(Cyclohexylmethyl)-5-vinyl-1H-indole is a highly specialized, structurally complex synthetic intermediate and pharmacological building block. It merges a highly lipophilic 1-(cyclohexylmethyl) core—a motif frequently utilized in synthetic cannabinoids to drive membrane permeability[1]—with a reactive 5-vinyl substituent. As a Senior Application Scientist, I have structured this whitepaper to dissect the compound’s physicochemical properties, thermodynamic vulnerabilities, and the self-validating analytical workflows required to characterize it.

Structural & Physicochemical Profiling

Understanding the macroscopic behavior of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole requires isolating the thermodynamic contributions of its two primary functional moieties.

The 1-(Cyclohexylmethyl) Core: The N-alkylation of the indole ring with a cyclohexylmethyl group introduces significant steric bulk and lipophilicity. The methylene linker acts as a conformational hinge, allowing the cyclohexyl ring to adopt multiple spatial orientations. This flexibility increases the entropy of the system, which can lower the melting point relative to rigid analogs while drastically increasing the partition coefficient (LogP).

The 5-Vinyl Conjugation: The vinyl group at the C5 position extends the π -conjugation of the indole core. This structural feature raises the Highest Occupied Molecular Orbital (HOMO) energy, narrowing the HOMO-LUMO gap. While this makes the molecule highly valuable for cross-coupling reactions (e.g., Heck or Suzuki couplings), it also renders the compound highly susceptible to electrophilic attack, photo-oxidation, and auto-polymerization[2].

Table 1: Predicted Physicochemical Data

To guide formulation and handling, the quantitative physicochemical parameters are summarized below:

PropertyPredicted Value / CharacteristicImpact on Development & Handling
Molecular Weight 239.36 g/mol Optimal for small molecule diffusion and BBB penetration.
LogP (Predicted) ~4.5 - 5.1Extreme lipophilicity; necessitates co-solvents (e.g., DMSO) for aqueous assays.
TPSA 15.79 ŲHigh membrane permeability; lacks strong hydrogen-bonding capabilities.
H-Bond Donors/Acceptors 0 / 1The absence of an N-H bond prevents standard phase II glucuronidation at the indole nitrogen.
Reactive Sites C5-Vinyl, C2/C3 IndoleProne to radical polymerization; requires storage under Argon at -20°C.

Thermodynamic Stability and Degradation Pathways

The thermodynamic stability of indole derivatives is generally robust[3][4]; however, the 5-vinyl group acts as a thermodynamic "weak link."

Thermal Degradation & Polymerization: Unlike standard alkyl-indoles, 1-(Cyclohexylmethyl)-5-vinyl-1H-indole is prone to thermally initiated radical polymerization. At elevated temperatures (>150°C), the vinyl group undergoes cross-linking, forming insoluble oligomers. In Differential Scanning Calorimetry (DSC), this manifests as an irreversible exothermic event prior to the bulk endothermic decomposition of the indole core.

Oxidative and Photolytic Susceptibility: Under UV irradiation or in the presence of reactive oxygen species (ROS), the electron-rich C2-C3 double bond of the indole and the C5-vinyl group undergo rapid degradation. Photo-oxidation typically yields isatin derivatives, while UV exposure can trigger [2+2] cycloadditions at the vinyl moiety.

ThermalDegradation A 1-(Cyclohexylmethyl) -5-vinyl-1H-indole B Thermal Stress (>150°C) A->B Heat / Inert Atm C Photo-Oxidation (UV / O2) A->C Light / Ambient O2 D Vinyl Polymerization (Insoluble Oligomers) B->D Radical Initiation F N-Dealkylation (Loss of Cyclohexylmethyl) B->F C-N Cleavage (High Temp) C->D Photo-crosslinking E Indole Ring Oxidation (Isatins) C->E ROS Attack at C2-C3

Fig 1. Primary thermodynamic and photochemical degradation pathways.

Experimental Workflows: Self-Validating Protocols

To accurately profile this compound, standard analytical methods must be modified to account for its lipophilicity and reactivity. The following protocols are designed as self-validating systems , ensuring that experimental artifacts are immediately identifiable.

Protocol 1: Thermodynamic Profiling via TGA/DSC

Objective: Determine the thermal degradation kinetics and phase transition temperatures.

  • Sample Preparation: Weigh 3–5 mg of the neat solid into an aluminum DSC pan.

  • Causality Check (The Pinhole Method): Hermetically seal the pan, but pierce a 50 µm pinhole in the lid. Why? A completely open pan allows volatile degradants to escape too rapidly, masking subtle endothermic vaporization events. A fully sealed pan risks rupture from gas expansion. The pinhole creates a self-validating micro-atmosphere: internal pressure is regulated, ensuring that observed exothermic peaks are purely due to vinyl polymerization rather than pressure-induced phase shifts.

  • Execution: Run the DSC from 25°C to 300°C at a heating rate of 10°C/min under a strict Nitrogen purge (50 mL/min) to suppress oxidative degradation.

  • Validation: Cross-reference the DSC exothermic peak with Thermogravimetric Analysis (TGA). If the DSC shows an exotherm without mass loss in the TGA, it confirms vinyl polymerization rather than decomposition.

Protocol 2: Kinetic Solubility and LogD Determination

Objective: Accurately measure the partition coefficient without micelle interference.

  • Phase Preparation: Prepare a biphasic system of 1-octanol and PBS (pH 7.4), mutually saturated for 24 hours.

  • Spiking: Dissolve the compound in the octanol phase (1 mg/mL) rather than the aqueous phase.

  • Causality Check (Shake-Flask vs. Titration): We employ the shake-flask method coupled with LC-UV rather than potentiometric titration. Why? The extreme lipophilicity of the cyclohexylmethyl group causes spontaneous micelle formation in aqueous titrations, severely skewing pKa and LogD readouts.

  • Execution: Shake the mixture at 25°C for 48 hours to ensure thermodynamic equilibrium, then centrifuge at 10,000 RPM for 15 minutes to break any micro-emulsions.

  • Validation: Quantify both phases via LC-HRMS. The mass balance (Concentration in Octanol + Concentration in Aqueous) must equal the initial spike concentration. A mass balance <95% indicates compound loss due to auto-polymerization or adsorption to the vessel walls, invalidating the run.

Workflow S1 1. Sample Preparation (Neat Solid & Solvated) S2 2. Thermal Analysis (TGA / DSC with Pinhole Pan) S1->S2 Solid-state profiling S3 3. Forced Degradation (Acid / Base / Peroxide / UV) S1->S3 Solution-state kinetics S5 5. Thermodynamic Stability Profile Generation S2->S5 Phase transitions & mass loss S4 4. LC-HRMS Analysis (Degradant Identification) S3->S4 Quenched aliquots over time S4->S5 Kinetic rate constants (k)

Fig 2. Self-validating experimental workflow for thermodynamic profiling.

References

  • Title : Separation and structural characterization of the new synthetic cannabinoid JWH-018 cyclohexyl methyl derivative "NE-CHMIMO" using flash chromatography, GC-MS, IR and NMR spectroscopy Source : Forensic Science International URL : 1

  • Title : Xanthate-Mediated Controlled Radical Polymerization of N-Vinylindole Derivatives Source : Macromolecules - ACS Publications URL : 2

  • Title : Fast, slow and reverse polymorph transformations in thin films of a 5,10-dihydroindolo[3,2-b]indole derivative Source : RSC Publishing URL : 3

  • Title : New Solid Forms of the Antiviral Drug Arbidol: Crystal Structures, Thermodynamic Stability, and Solubility Source : Crystal Growth & Design / ResearchGate URL : 4

Sources

Exploratory

An In-Depth Technical Guide to the Toxicological Screening of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole in Mammalian Cell Lines

Abstract This guide provides a comprehensive framework for the in vitro toxicological evaluation of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole, a novel indole derivative. Indole scaffolds are of significant interest in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the in vitro toxicological evaluation of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole, a novel indole derivative. Indole scaffolds are of significant interest in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3] As new analogues are synthesized, a robust and systematic toxicological screening process is paramount to ensure safety and guide further development. This document outlines a tiered, multi-parametric approach using mammalian cell lines to build a comprehensive toxicological profile, covering cytotoxicity, genotoxicity, oxidative stress, and apoptosis. The methodologies described herein are grounded in established regulatory guidelines and best practices to ensure data integrity and relevance.

Introduction and Rationale

The indole nucleus is a privileged scaffold in drug discovery, with derivatives showing promise as anti-cancer, anti-viral, and antioxidant agents.[3] The compound 1-(Cyclohexylmethyl)-5-vinyl-1H-indole represents a novel chemical entity whose biological activities and potential liabilities are unknown. Early-stage in vitro toxicological screening is a critical, non-negotiable step in the drug development pipeline. It allows for the rapid identification of potential hazards, informs structure-activity relationships, and de-risks candidates before costly and ethically complex animal studies are undertaken.[4]

This guide proposes a logical, tiered workflow for assessing the toxicological profile of this novel compound. The strategy begins with broad cytotoxicity screening to determine effective concentration ranges and progresses to more specific, mechanistic assays to probe the underlying causes of any observed toxicity. This approach aligns with principles outlined by international regulatory bodies like the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[5][6][7][8]

Experimental Design: Foundational Parameters

The integrity of any toxicological study rests on a well-conceived experimental design. Key preliminary decisions dictate the quality and interpretability of the subsequent data.

Selection of Mammalian Cell Lines

The choice of cell lines is critical and should be guided by the potential therapeutic target and common sites of xenobiotic metabolism and toxicity.[9][10] A panel of cell lines provides a more comprehensive view of potential toxicity.

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is a cornerstone of in vitro toxicology. Derived from the liver, it retains many metabolic enzymes and is essential for assessing potential hepatotoxicity, a common liability for new chemical entities.[9]

  • HEK293 (Human Embryonic Kidney): A widely used cell line for general cytotoxicity screening. Its robust growth and high transfection efficiency make it a reliable workhorse, though it is not specific to any particular organ system.[1][9]

  • A549 (Human Lung Carcinoma): Represents a potential route of exposure and is relevant for assessing toxicity in pulmonary tissues.[11]

Justification: Using a panel that includes a metabolically competent liver cell line (HepG2) and representative lines from other key organs (kidney, lung) provides a balanced initial screen for both organ-specific and general cytotoxicity.[1][9][11] All cell lines should be obtained from a reputable cell bank like ATCC to ensure identity and purity.[12]

Compound Preparation and Dose Range Finding

1-(Cyclohexylmethyl)-5-vinyl-1H-indole must be dissolved in a biocompatible solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. The final concentration of DMSO in the cell culture medium should be kept constant across all treatments and not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

A preliminary dose-range-finding experiment is mandatory. This is typically performed using a rapid and cost-effective cytotoxicity assay, such as the MTT or XTT assay, over a broad range of concentrations (e.g., 0.1 µM to 1000 µM). The goal is to identify a concentration range that spans from no observable effect to complete cell death, which is used to calculate the half-maximal inhibitory concentration (IC50). This IC50 value then guides the selection of sublethal concentrations for subsequent mechanistic assays.

Tier 1: Cytotoxicity and Viability Assessment

The first tier of screening directly measures the impact of the compound on cell viability and proliferation. The MTT and XTT assays are reliable, colorimetric methods based on the metabolic activity of viable cells.[4][13]

Principle of Tetrazolium Salt Reduction Assays

In viable, metabolically active cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to form a colored formazan product.[4][13] The amount of formazan produced is directly proportional to the number of viable cells.[13] The key difference is that the MTT formazan is insoluble and requires a solubilization step, while the XTT formazan is water-soluble, simplifying the protocol.[13][14]

Detailed Protocol: XTT Assay
  • Cell Seeding: Seed cells (e.g., HepG2, HEK293, A549) into a 96-well microplate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[15]

  • Incubation: Add 50 µL of the XTT working solution to each well.[15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the color to develop.

  • Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 660 nm is used to subtract background noise.[15][16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Cytotoxicity Profile

The results of the cytotoxicity screening should be summarized in a clear, tabular format.

Table 1: Hypothetical IC50 Values for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole

Cell LineTreatment DurationIC50 (µM) [95% CI]
HepG224 hours75.2 [68.1 - 83.0]
48 hours48.5 [42.9 - 54.8]
HEK29324 hours112.8 [101.5 - 125.4]
48 hours89.3 [80.1 - 99.5]
A54924 hours95.4 [87.2 - 104.3]
48 hours65.1 [58.8 - 72.1]

Tier 2: Mechanistic Toxicology Assays

If significant cytotoxicity is observed in Tier 1, the next step is to investigate the potential mechanisms. This involves a battery of assays designed to probe for genotoxicity, oxidative stress, and the induction of programmed cell death (apoptosis), conducted at sublethal concentrations (e.g., IC50/4, IC50/2, IC50).

Genotoxicity Assessment

Genotoxicity tests are designed to detect compounds that induce damage to genetic material.[6] A standard in vitro battery includes tests for both gene mutations and chromosomal damage, as recommended by the ICH S2(R1) guidelines.[5][6][8]

Principle: The micronucleus test detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[17] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[18] Their frequency is a reliable indicator of chromosomal damage.[19] This assay is a preferred alternative to the more laborious chromosomal aberration test and is detailed in OECD Test Guideline 487.[17][20]

Protocol Outline:

  • Cell Treatment: Treat cells (e.g., HepG2) with the test compound at various concentrations for a short period (3-6 hours) with and without a metabolic activation system (S9 fraction) and for a longer period (~1.5-2.0 normal cell cycles) without S9.[21]

  • Cytokinesis Block: Add Cytochalasin B (if appropriate for the cell line) to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).

  • Scoring: Using fluorescence microscopy, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[21] A significant, dose-dependent increase in micronucleated cells indicates a positive result.[17]

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[18][22] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[19][23]

Protocol Outline:

  • Cell Treatment: Treat cells with the compound for a short duration (e.g., 2-4 hours).

  • Slide Preparation: Mix treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse slides in a high-salt lysis solution to remove cellular proteins and membranes, leaving behind the nucleoid.

  • Alkaline Unwinding & Electrophoresis: Place slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

  • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide) and visualize using a fluorescence microscope.

  • Analysis: Use image analysis software to quantify the percentage of DNA in the tail and the tail moment, which are indicators of DNA damage.[19]

Table 2: Hypothetical Genotoxicity Endpoints in HepG2 Cells

Concentration (µM)Micronucleus Frequency (%)% Tail DNA (Comet Assay)
Vehicle Control1.2 ± 0.34.5 ± 1.1
12.51.5 ± 0.45.1 ± 1.5
25.03.8 ± 0.715.8 ± 3.2
50.07.2 ± 1.129.4 ± 4.5
Statistically significant increase (p < 0.05) compared to vehicle control.
Oxidative Stress Assessment

Principle: Many toxic compounds exert their effects by inducing the formation of reactive oxygen species (ROS), which can damage cellular components like DNA, lipids, and proteins.[24] The DCFH-DA assay is a widely used method to measure overall cellular ROS levels.[25][26] The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24][25] The fluorescence intensity is directly proportional to the level of intracellular ROS.[26][27]

Protocol Outline:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the test compound for a relevant time period (e.g., 1-6 hours). Include a positive control like H2O2 or doxorubicin.[27]

  • DCFH-DA Loading: Remove the treatment medium and incubate the cells with DCFH-DA (e.g., 10 µM) in a serum-free medium for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer (Excitation ~485 nm, Emission ~535 nm).[24]

G cluster_cell Cell Interior DCFH_DA DCFH-DA (Permeable) Membrane Cell Membrane DCFH_DA->Membrane Esterases Cellular Esterases DCFH DCFH (Non-fluorescent) Esterases->DCFH Deacetylates DCF DCF (Fluorescent) DCFH->DCF ROS ROS (O₂⁻, H₂O₂) ROS->DCF Oxidizes Compound 1-(Cyclohexylmethyl)- 5-vinyl-1H-indole Compound->ROS Induces Membrane->Esterases Enters Cell

Caption: DCFH-DA assay principle for ROS detection.

Apoptosis and Cell Cycle Analysis

Principle: Apoptosis, or programmed cell death, is a key mechanism of toxicity. One of its earliest hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[28][29] Annexin V is a protein with a high affinity for PS and, when labeled with a fluorochrome (e.g., FITC), can detect early apoptotic cells.[29][30] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic or necrotic cells where membrane integrity is lost.[29][30][31][32] Dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells via flow cytometry.[29][31][32]

Protocol Outline:

  • Cell Treatment: Treat cells with the compound for a specified period (e.g., 24 hours).

  • Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.[32]

  • Staining: Resuspend cells in 1X Binding Buffer and add FITC-conjugated Annexin V and PI.[30][31]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[30][31]

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry, acquiring at least 10,000 events per sample.

Table 3: Hypothetical Apoptosis Profile in A549 Cells after 24h Treatment

Concentration (µM)Viable (AnnV-/PI-) %Early Apoptotic (AnnV+/PI-) %Late Apoptotic/Necrotic (AnnV+/PI+) %
Vehicle Control94.5 ± 2.13.1 ± 0.82.4 ± 0.5
16.085.2 ± 3.59.8 ± 2.25.0 ± 1.3
32.560.7 ± 4.128.4 ± 3.710.9 ± 2.8
65.025.1 ± 5.245.3 ± 4.929.6 ± 4.1*
Statistically significant difference (p < 0.05) compared to vehicle control.

Principle: Certain cytotoxic compounds can interfere with the cell cycle, causing arrest at specific phases (G1, S, or G2/M). This can be assessed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI).[14][33][34] The fluorescence intensity of PI is directly proportional to the DNA content.[33][34] Flow cytometry can then distinguish between cells in G0/G1 (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).[35]

Protocol Outline:

  • Cell Treatment: Treat cells with the test compound for a duration equivalent to one full cell cycle (e.g., 24 hours).

  • Harvesting: Harvest the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol, which permeabilizes the membranes.[14][34] This step is crucial and should be done while vortexing to prevent clumping.[14][34]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase. RNase treatment is essential as PI also binds to double-stranded RNA.[14][34][36]

  • Flow Cytometry: Analyze the samples on a flow cytometer, using a linear scale for the PI signal to resolve the different cell cycle phases.[14]

Integrated Analysis and Workflow

The data from each tier must be synthesized to build a cohesive toxicological profile. The workflow is designed to be sequential and decision-based.

G cluster_tier2 Mechanistic Assay Battery Start Start: Novel Compound 1-(Cyclohexylmethyl)-5-vinyl-1H-indole Tier1 Tier 1: Cytotoxicity Screening (MTT/XTT Assay) Determine IC50 values Start->Tier1 Decision1 Is IC50 < 100 µM? Tier1->Decision1 Tier2 Tier 2: Mechanistic Assays (Test at ≤ IC50 concentrations) Decision1->Tier2 Yes Stop End: Low Priority for further development Decision1->Stop No Genotox Genotoxicity (Micronucleus, Comet) Tier2->Genotox ROS Oxidative Stress (DCFH-DA) Tier2->ROS Apoptosis Apoptosis & Cell Cycle (Annexin V/PI) Tier2->Apoptosis Profile Integrate Data: Build Toxicological Profile Genotox->Profile ROS->Profile Apoptosis->Profile

Caption: Tiered toxicological screening workflow.

A positive finding in the cytotoxicity assays (e.g., an IC50 value below a certain threshold, such as 100 µM) triggers the mechanistic assays. Positive results in the genotoxicity assays are a significant red flag. Evidence of oxidative stress can often be mechanistically linked to apoptosis induction. Cell cycle arrest can indicate interference with DNA replication or mitosis. By integrating these endpoints, a researcher can conclude whether the compound's cytotoxicity is driven by DNA damage, oxidative stress, disruption of the cell cycle, or the induction of apoptosis, providing a robust foundation for further decision-making in the drug development process.

References

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Flow Cytometry Core Facility. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • International Council for Harmonisation. S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. [Link]

  • Rutgers University. Apoptosis Assay using Annexin V-FITC and Propidium Iodide. [Link]

  • JoVE. Detection of Total Reactive Oxygen Species in Adherent Cells by 2′,7′-Dichlorodihydrofluorescein Diacetate Staining. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Zhang, Z., et al. (2020). Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test. Environmental Science and Pollution Research, 27(9), 9646-9654. [Link]

  • da Silva, J., et al. (2003). Occupational genotoxicity risk evaluation through the comet assay and the micronucleus test. Genetics and Molecular Research, 2(4), 410-419. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity. IntechOpen. [Link]

  • International Council for Harmonisation. ICH S2(R1) Guideline on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]

  • Erlejman, A. G., et al. (2014). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Methods in Molecular Biology, 1198, 41-48. [Link]

  • Frenz, B., & Arrouijal, F. Z. (2011). Genotoxicity Tests and Their Contributions in Aquatic Environmental Research. Journal of Environmental Protection, 2(5), 561-570. [Link]

  • European Medicines Agency. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use. [Link]

  • Wang, H., & Joseph, J. A. (1999). Quantifying cellular oxidative stress by dichlorofluorescein assay using microplate reader. Free Radical Biology and Medicine, 27(5-6), 612-616. [Link]

  • de Lima, R. O., et al. (2015). Using the comet and micronucleus assays for genotoxicity studies: A review. Mutation Research/Reviews in Mutation Research, 765, 34-45. [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. Altex, 35(3), 397-403. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA), Japan. ICH-S2 Genotoxicity Testing. [Link]

  • Siu, W. H., et al. (2004). Application of the comet and micronucleus assays to the detection of B[a]P genotoxicity in haemocytes of the green-lipped mussel. Aquatic Toxicology, 66(4), 381-392. [Link]

  • U.S. Food and Drug Administration. (2012). International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. Federal Register, 77(110), 33738-33739. [Link]

  • Gobinath, P., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. ACS Omega, 7(28), 24451-24464. [Link]

  • van der Zande, M., et al. (2024). Improving the dichloro-dihydro-fluorescein (DCFH) assay for the assessment of intracellular reactive oxygen species formation by nanomaterials. NanoImpact, 34, 100508. [Link]

  • El-Gamal, M. I., et al. (2017). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Medicinal Chemistry, 13(7), 675-685. [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives of Panaxadiol. Helvetica Chimica Acta, 105(8), e202200085. [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Patel, D., et al. (2022). Synthesis and Biological Screening of Some New Novel Indole Derivatives. Polycyclic Aromatic Compounds, 42(5), 2269-2284. [Link]

  • SCOPE. Toxicity Tests with Mammalian Cell Cultures. [Link]

  • Thomas, A., et al. (2011). In-silico ADME and toxicity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 1(10), 159-162. [Link]

  • Organisation for Economic Co-operation and Development. (2010). OECD Guideline for the Testing of Chemicals 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • Nucro-Technics. OECD 490: In Vitro Mammalian Cell Gene Mutation Tests. [Link]

  • Hesler, M., et al. (2022). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Particle and Fibre Toxicology, 19(1), 35. [Link]

  • ResearchGate. What cell line should I choose for cytotoxicity assays?. [Link]

  • IntechOpen. In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • Organisation for Economic Co-operation and Development. OECD Guideline for the Testing of Chemicals 487. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis Protocol for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole

Executive Summary & Strategic Rationale The synthesis of N-alkylated 5-vinylindoles, such as 1-(cyclohexylmethyl)-5-vinyl-1H-indole, is a critical operation in the development of indole-based pharmaceuticals, including c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of N-alkylated 5-vinylindoles, such as 1-(cyclohexylmethyl)-5-vinyl-1H-indole, is a critical operation in the development of indole-based pharmaceuticals, including cannabinoid receptor ligands and sphingosine kinase inhibitors[1]. This application note details a highly optimized, two-step synthetic protocol designed for scalability, safety, and high regioselectivity.

The strategy avoids toxic organotin reagents (Stille coupling) and unstable vinylboronic acids by utilizing a robust Suzuki-Miyaura cross-coupling with potassium vinyltrifluoroborate[2][3].

Mechanistic Causality of the Route:

  • Regioselective N-Alkylation: The indole heterocycle contains two competing nucleophilic sites (N1 and C3). Because the neutral indole preferentially reacts at C3 with reactive electrophiles, complete deprotonation using a strong base (Sodium Hydride, NaH) in a polar aprotic solvent (DMF) is mandatory to form the indolate anion, thereby forcing exclusive N1-alkylation[4][5].

  • Vinylation via Trifluoroborates: Potassium vinyltrifluoroborate is an air-stable, free-flowing salt that circumvents the polymerization and dehydration issues inherent to vinylboronic acids[3]. The reaction requires an aqueous co-solvent system to facilitate the in situ hydrolysis of the trifluoroborate (-BF₃K) to the catalytically active boronic acid (-B(OH)₂) required for the transmetalation step[2].

SynthesisWorkflow A 5-Bromo-1H-indole B 1-(Cyclohexylmethyl)- 5-bromo-1H-indole A->B Step 1: N-Alkylation NaH, DMF Cyclohexylmethyl bromide C 1-(Cyclohexylmethyl)- 5-vinyl-1H-indole B->C Step 2: Suzuki Coupling Potassium vinyltrifluoroborate Pd(dppf)Cl2, K2CO3

Fig 1. Two-step synthetic workflow for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole.

Step 1: Regioselective N-Alkylation

Quantitative Optimization Data

To establish the self-validating parameters of this protocol, baseline optimization data for the alkylation of 5-bromo-1H-indole is summarized below. The use of weaker bases (e.g., K₂CO₃) results in incomplete deprotonation and competitive C3-alkylation[5].

EntryBase (Eq)SolventTemperatureConversionRegioselectivity (N1:C3)Isolated Yield
1K₂CO₃ (2.0)Acetone60 °C65%3:142%
2Cs₂CO₃ (1.5)DMF60 °C88%>20:176%
3 NaH (1.5) DMF 0 °C to RT >99% Exclusive N1 94%
Step-by-Step Protocol: 5-Bromo-1-(cyclohexylmethyl)-1H-indole

This protocol is adapted from standardized classical N-alkylation procedures[1][4].

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (N₂) or Argon and seal with a rubber septum.

  • Deprotonation: Dissolve 5-bromo-1H-indole (10.0 mmol, 1.0 eq) in anhydrous DMF (30 mL). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 15.0 mmol, 1.5 eq) portion-wise. Self-Validation Check: Vigorous hydrogen gas (H₂) evolution will occur. The solution will transition to a dark, transparent amber color, indicating successful indolate formation. Stir at 0 °C for 30 minutes[1].

  • Alkylation: Add cyclohexylmethyl bromide (12.0 mmol, 1.2 eq) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 9:1). The starting material (R_f ~0.3) should be completely consumed, replaced by a higher running spot (R_f ~0.7).

  • Quenching & Workup: Cool the flask back to 0 °C. Carefully quench unreacted NaH by the dropwise addition of saturated aqueous NH₄Cl (20 mL).

  • Extraction: Dilute with Ethyl Acetate (100 mL). Wash the organic layer with deionized water (3 × 50 mL) and a 5% aqueous LiCl solution (50 mL) to strictly remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc in Hexanes) to yield the intermediate as a pale yellow oil.

Step 2: Suzuki-Miyaura Vinylation

Mechanistic and Safety Considerations

The cross-coupling of aryl bromides with potassium vinyltrifluoroborate requires an aqueous solvent mixture to hydrolyze the trifluoroborate salt into the active vinylboronic acid species.

CRITICAL SAFETY WARNING: Recent evaluations of potential safety hazards associated with the Suzuki–Miyaura cross-coupling of aryl bromides and vinylboron species have revealed that the addition of the palladium catalyst (specifically Pd(dppf)Cl₂) to aqueous DMSO or THF systems triggers a rapid and significant thermal exotherm [6]. Active cooling must be available, and the catalyst must be added at room temperature before heating is applied.

SuzukiCycle Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA Ar-Br TM Trans- metalation OA->TM Base / H2O RE Reductive Elimination TM->RE Vinyl-BF3K RE->Pd0 Product

Fig 2. Catalytic cycle of the Suzuki-Miyaura vinylation using trifluoroborates.

Quantitative Optimization Data

Aqueous DMSO provides superior solubility for the trifluoroborate salt compared to biphasic Toluene systems, ensuring rapid transmetalation[6].

EntryCatalyst (mol %)Solvent SystemBaseTemperatureIsolated Yield
1Pd(PPh₃)₄ (5%)Toluene/H₂O (3:1)K₂CO₃100 °C58%
2Pd(OAc)₂ / SPhos (2%)THF/H₂O (9:1)Cs₂CO₃80 °C84%
3 Pd(dppf)Cl₂ (3%) DMSO/H₂O (9:1) K₂CO₃ 80 °C 95%
Step-by-Step Protocol: 1-(Cyclohexylmethyl)-5-vinyl-1H-indole
  • Reagent Assembly: To a 100 mL Schlenk flask, add 5-bromo-1-(cyclohexylmethyl)-1H-indole (5.0 mmol, 1.0 eq), Potassium vinyltrifluoroborate (7.5 mmol, 1.5 eq), and Potassium Carbonate (K₂CO₃) (15.0 mmol, 3.0 eq).

  • Degassing: Add a pre-degassed mixture of DMSO and Deionized Water (9:1 v/v, 25 mL). Sparge the resulting suspension with Argon for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) intermediates.

  • Catalyst Addition & Exotherm Control: Ensure the flask is submerged in a room-temperature water bath to act as a heat sink. Add Pd(dppf)Cl₂ (0.15 mmol, 3 mol%). Self-Validation Check: Monitor the internal temperature; a transient exotherm is expected[6].

  • Heating: Once the exotherm subsides and the temperature stabilizes, heat the reaction mixture to 80 °C using an oil bath. Stir vigorously for 4 to 6 hours.

  • Reaction Monitoring: Monitor via LC-MS or TLC. The reaction is complete when the aryl bromide is fully consumed.

  • Workup: Cool the mixture to room temperature. Dilute with Diethyl Ether (100 mL) and Water (100 mL). The use of ether prevents the extraction of DMSO. Separate the phases and extract the aqueous layer with additional Diethyl Ether (2 × 50 mL).

  • Washing: Wash the combined organic layers with water (3 × 50 mL) and brine (50 mL). Dry over anhydrous MgSO₄, filter through a short pad of Celite (to remove palladium black), and concentrate.

  • Final Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexanes) to afford 1-(cyclohexylmethyl)-5-vinyl-1H-indole as a colorless to pale-yellow oil. Store at -20 °C under Argon to prevent spontaneous polymerization of the vinyl group.

References

  • Source: nih.
  • Source: benchchem.
  • Source: benchchem.
  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Application

Using 1-(Cyclohexylmethyl)-5-vinyl-1H-indole as a precursor in Suzuki cross-coupling

An in-depth guide to the strategic application of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole as a versatile precursor in Suzuki-Miyaura cross-coupling reactions. This document provides senior researchers and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the strategic application of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole as a versatile precursor in Suzuki-Miyaura cross-coupling reactions. This document provides senior researchers and drug development professionals with a robust framework, encompassing mechanistic insights, detailed experimental protocols, and field-proven optimization strategies.

Introduction: The Strategic Value of Vinylindoles in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and advanced materials.[4][5] Within this context, indole scaffolds are of paramount importance, forming the core of numerous biologically active compounds.[6][7]

The precursor, 1-(Cyclohexylmethyl)-5-vinyl-1H-indole, represents a highly valuable and versatile building block. Its vinyl group is not merely a static feature but an active handle for sophisticated molecular elaboration. This guide details a powerful, two-step, one-pot sequence: the initial hydroboration of the vinyl group followed by an in-situ Suzuki-Miyaura cross-coupling. This strategy transforms the vinyl moiety into a nucleophilic alkylborane, poised to react with a wide array of aryl or vinyl halides and triflates, thereby enabling access to a diverse library of C-5 functionalized indole derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle orchestrated by a palladium complex.[8] The cycle is a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][9]

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) species into the carbon-halide (or carbon-triflate) bond of the electrophilic partner. This irreversible step forms a new, square-planar Palladium(II) complex.[1]

  • Transmetalation: This is the crucial bond-forming step where the organic moiety is transferred from the organoboron species to the Palladium(II) center. This step is critically dependent on the presence of a base.[1][8] The base activates the organoboronic acid, converting it into a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which readily exchanges its organic group with the halide on the palladium complex.[10][11]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the desired cross-coupled product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1]

dot digraph "Suzuki_Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11];

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Halide [label="R¹-Pd(II)L₂-X\n(Aryl Palladium Halide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diorgano [label="R¹-Pd(II)L₂-R²\n(Diorganopalladium)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for edge routing ArylHalide [label="R¹-X\n(Aryl Halide)", shape=plaintext, fontcolor="#202124"]; BoronicAcid [label="R²-B(OH)₂ + Base", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-R²\n(Coupled Product)", shape=plaintext, fontcolor="#34A853", fontsize=14, fontname="Arial-Bold"];

// Edges Pd0 -> OxAdd [color="#4285F4", arrowhead=vee]; ArylHalide -> OxAdd [color="#EA4335", arrowhead=vee, style=dashed]; OxAdd -> PdII_Halide [color="#4285F4", arrowhead=vee]; PdII_Halide -> Transmetalation [color="#4285F4", arrowhead=vee]; BoronicAcid -> Transmetalation [color="#EA4335", arrowhead=vee, style=dashed]; Transmetalation -> PdII_Diorgano [color="#4285F4", arrowhead=vee]; PdII_Diorgano -> RedElim [color="#4285F4", arrowhead=vee]; RedElim -> Product [color="#34A853", arrowhead=vee, style=dashed, penwidth=2]; RedElim -> Pd0 [color="#4285F4", arrowhead=vee, label=" Regeneration"]; } caption="Suzuki-Miyaura Catalytic Cycle."

Application Protocol: Synthesis of 1-(Cyclohexylmethyl)-5-(2-(4-methoxyphenyl)ethyl)-1H-indole

This protocol details the hydroboration of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole followed by an in-situ Suzuki-Miyaura coupling with 4-bromoanisole. This two-step, one-pot procedure provides a robust method for C-C bond formation at the C-5 position.

Experimental Workflow Diagram

dot digraph "Experimental_Workflow" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption="One-Pot Hydroboration/Suzuki Coupling Workflow."

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equiv.Notes
1-(Cyclohexylmethyl)-5-vinyl-1H-indole239.351.01.0Substrate
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M in THF122.031.11.1Hydroborating agent
4-Bromoanisole187.041.01.0Coupling Partner
Pd(dppf)Cl₂ · CH₂Cl₂816.640.030.03Palladium Pre-catalyst
Potassium Phosphate (K₃PO₄)212.273.03.0Base, finely powdered
1,4-Dioxane88.11~10 mL-Solvent, anhydrous and degassed
Water18.02~2.5 mL-Co-solvent, degassed
Step-by-Step Protocol
  • Preparation:

    • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and condenser under high vacuum and allow it to cool to room temperature.

    • Establish an inert atmosphere by evacuating and backfilling the flask with argon or nitrogen gas three times.[2]

  • Part A: Hydroboration:

    • Under a positive pressure of inert gas, add 1-(Cyclohexylmethyl)-5-vinyl-1H-indole (239 mg, 1.0 mmol) to the flask.

    • Add 2.2 mL of 0.5 M 9-BBN solution in THF (1.1 mmol, 1.1 equiv.) dropwise via syringe at room temperature.

    • Stir the reaction mixture at room temperature for 2 hours. The progress of the hydroboration can be monitored by TLC if desired (the vinyl starting material will be consumed).

  • Part B: In-situ Suzuki Cross-Coupling:

    • To the reaction mixture containing the intermediate alkylborane, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), potassium phosphate (637 mg, 3.0 mmol, 3.0 equiv.), and Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol, 3 mol%).[6]

    • Via syringe, add 10 mL of degassed 1,4-dioxane and 2.5 mL of degassed water.[12]

    • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS until the 4-bromoanisole is consumed (typically 12-24 hours).

  • Part C: Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with 50 mL of ethyl acetate and 50 mL of water.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

    • Combine the organic layers, wash with 50 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[13]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.[14]

Optimization and Troubleshooting

Achieving high yields and purity in Suzuki-Miyaura couplings often requires careful optimization.

ParameterConsideration
Palladium Catalyst For sterically hindered or electron-rich/poor substrates, more active catalysts may be required. Ligands such as SPhos, XPhos, or RuPhos with a Pd₂(dba)₃ precatalyst can significantly improve reaction efficiency and scope. Catalyst loading can often be reduced to 1-2 mol%.
Base Selection The choice of base is critical. K₃PO₄ is effective for many systems. For more sensitive substrates, weaker bases like K₂CO₃ might be preferable. Stronger bases like Cs₂CO₃ can accelerate reactions but may also promote side reactions.[9] The base must be finely powdered for optimal reactivity.
Solvent System The ratio of organic solvent to water can influence the reaction rate. While toluene/water and dioxane/water are common, polar aprotic solvents like DMF can be used for poorly soluble substrates, though they can be harder to remove.[12][15] Complete degassing is essential to prevent oxidative degradation of the Pd(0) catalyst.
Temperature Most Suzuki couplings require heating (80-110 °C).[12] However, highly active catalyst systems may allow for reactions at lower temperatures or even room temperature, which can improve functional group tolerance.[16]

dot digraph "Troubleshooting_Logic" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption="Troubleshooting Logic for Suzuki Coupling."

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Solvents: Anhydrous solvents like THF and dioxane are flammable and can form explosive peroxides. Always use from a freshly opened bottle or after purification, and handle under an inert atmosphere.

  • Bases: Inorganic bases like K₃PO₄ are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 9-BBN: 9-BBN is an air-sensitive and pyrophoric reagent. It must be handled strictly under an inert atmosphere using proper syringe techniques.

Conclusion

1-(Cyclohexylmethyl)-5-vinyl-1H-indole is a highly effective precursor for the synthesis of complex indole derivatives via a hydroboration/Suzuki-Miyaura coupling sequence. This approach provides a reliable and modular route to novel compounds for pharmaceutical and materials science research. The success of the reaction hinges on the careful selection and optimization of the catalyst, base, and solvent system, as well as the meticulous maintenance of an inert atmosphere. The protocols and insights provided herein offer a solid foundation for researchers to successfully employ this powerful synthetic strategy.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Al-Masum, M., & El-Khouly, M. E. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • BenchChem. (2026). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. BenchChem.
  • Al-Masum, M., & El-Khouly, M. E. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Google Scholar.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC.
  • A micellar palladium catalyst stabilized by PEG-PVEG as a vinyl-functionalized amphiphilic polymer for Suzuki–Miyaura coupling in water. (n.d.). Green Chemistry (RSC Publishing).
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
  • Gong, L., et al. (2003). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II)
  • BenchChem. (2025). Managing solubility issues of reactants in Suzuki coupling. BenchChem.
  • Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Consensus Academic Search Engine.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2008).
  • How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014).
  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts.
  • The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. (n.d.). PMC.
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • BenchChem. (2026). Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromoanisole. BenchChem.
  • Principles of the Suzuki Coupling Reaction. (2023). Encyclopedia.pub.

Sources

Method

Application Note: HPLC-UV Method Development and Validation for the Quantification of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole

Abstract This application note details the development, optimization, and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 1-(Cyclohexylmethyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development, optimization, and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole. Due to the highly lipophilic nature of the analyte and its extended conjugated π -system, a Phenyl-Hexyl stationary phase was selected to provide orthogonal selectivity via π−π interactions. The method is fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[1], ensuring a self-validating, robust protocol suitable for routine quality control, stability testing, and pharmacokinetic profiling.

Analyte Profiling & Method Development Strategy

Chemical Profiling

1-(Cyclohexylmethyl)-5-vinyl-1H-indole is a synthetic indole derivative. Structurally, it shares a core scaffold with heavily lipophilic synthetic cannabinoids (such as BB-22)[2], characterized by a hydrophobic cyclohexylmethyl tail and an indole core. The substitution of a vinyl group at the 5-position extends the electronic conjugation of the molecule.

  • Lipophilicity: The combination of the cyclohexyl ring and the indole core results in a highly hydrophobic molecule (estimated logP>4.5 ).

  • Acid/Base Properties: The indole nitrogen is sterically hindered and electronically delocalized, making the molecule essentially neutral under standard chromatographic conditions.

The "Why": Causality in Method Design

Stationary Phase Selection: While a standard C18 column could retain the analyte due to its high lipophilicity, a Phenyl-Hexyl column is strategically superior. The phenyl ring bonded to the silica surface allows for strong π−π interactions with both the indole core and the 5-vinyl substituent. This provides critical orthogonal selectivity, allowing the analyte to be easily separated from saturated aliphatic impurities (e.g., unreacted cyclohexylmethyl bromide) that do not possess π electrons.

Mobile Phase Optimization: Acetonitrile (MeCN) is selected over methanol due to its higher elution strength for lipophilic compounds and lower system backpressure. Although the analyte is neutral, 0.1% Formic Acid (FA) is added to the aqueous phase. The causality here is matrix-driven: the acidic modifier (pH ~2.7) strictly suppresses the ionization of residual silanols on the silica support, preventing secondary ion-exchange interactions that cause peak tailing.

Detector Tuning: Indole derivatives typically exhibit strong UV absorbance maxima at ~220 nm and ~280 nm. However, the 5-vinyl group extends the conjugated system, enhancing absorbance in the mid-UV range[3]. Therefore, 254 nm is selected as the primary quantification wavelength for optimal specificity, while 225 nm is monitored for maximum sensitivity.

MethodDev A Analyte Profiling (Lipophilicity & UV Max) B Stationary Phase Selection (Phenyl-Hexyl for π-π) A->B C Mobile Phase Optimization (MeCN/H2O + 0.1% FA) B->C D Gradient Design (Elution & Wash) C->D E Detector Tuning (UV 225 nm & 254 nm) D->E F Method Validation (ICH Q2(R2)) E->F

Fig 1. Logical workflow for HPLC-UV method development of lipophilic indole derivatives.

Chromatographic Conditions

Instrument Parameters
ParameterSpecification
System HPLC equipped with Quaternary Pump, Autosampler, Column Oven, and DAD/UV Detector
Column Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size
Mobile Phase A Water containing 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile containing 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection (UV) Primary: 254 nm
Gradient Elution Profile

A gradient method is employed to ensure sharp peak shape for the highly retained analyte while effectively washing the column of highly lipophilic late-eluting impurities.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Initial
2.06040Isocratic hold
10.01090Linear gradient
14.01090Column wash
14.16040Return to initial
18.06040Re-equilibration

Experimental Protocols: Sample Preparation

To ensure a self-validating protocol, the diluent must closely match the initial mobile phase conditions to prevent solvent-mismatch peak distortion (the "solvent effect").

Step-by-Step Methodology:

  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with 100% Acetonitrile (due to high lipophilicity, initial solubilization requires high organic content).

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the 50:50 Diluent. Vortex for 30 seconds.

  • Sample Preparation: Weigh an appropriate amount of the sample to achieve a target concentration of ~50 µg/mL. Extract using 100% Acetonitrile (sonicate for 10 minutes), centrifuge at 10,000 rpm for 5 minutes, and dilute the supernatant 1:10 with water to match the diluent composition before injection.

Method Validation (ICH Q2(R2) Framework)

The method must be validated according to the revised ICH Q2(R2) guidelines to prove it is "fit for purpose" across its lifecycle[4].

Validation SST System Suitability (RSD < 2%) Spec Specificity (Blank/Placebo) SST->Spec Lin Linearity (R² > 0.999) Spec->Lin AccPre Accuracy/Precision (Recovery 98-102%) Lin->AccPre Rob Robustness (Flow, Temp) AccPre->Rob

Fig 2. ICH Q2(R2) analytical validation lifecycle and acceptance criteria.

Validation Parameters and Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementAcceptance Criteria for this Method
System Suitability (SST) Verify system performance prior to analysis.Tailing factor ≤1.5 ; Theoretical plates ≥5000 ; %RSD of 5 replicate injections ≤2.0% .
Specificity Unambiguous assessment of analyte in presence of matrix.No interfering peaks from blank or diluent at the retention time of the analyte (Resolution >2.0 from nearest impurity).
Linearity & Range Proportionality of signal to concentration.Range: 5 µg/mL to 100 µg/mL (10% to 200% of target). Correlation coefficient ( R2 ) ≥0.999 .
Accuracy Agreement between measured and true value.Spike recovery at 50%, 100%, and 150% levels must yield 98.0% – 102.0% recovery.
Precision Degree of scatter between series of measurements.Repeatability (n=6): %RSD ≤2.0% . Intermediate Precision (different day/analyst): %RSD ≤2.0% .
Robustness Capacity to remain unaffected by small variations.Deliberate variations in Flow Rate ( ±0.1 mL/min) and Temp ( ±2 °C) must not cause SST failures.

Troubleshooting Guide

Even validated methods experience lifecycle deviations. The following table provides mechanistic solutions to common chromatographic issues specific to this analyte.

SymptomMechanistic CauseCorrective Action
Fronting Peaks Injection solvent is stronger (higher organic %) than the initial mobile phase, causing the analyte to travel down the column before partitioning.Ensure final sample diluent is strictly 50:50 Water:MeCN. Do not inject 100% MeCN extracts directly.
Peak Tailing (As > 1.5) Loss of acidic modifier in the mobile phase, leading to unsuppressed silanol interactions with the indole ring.Remake Mobile Phase A and B with fresh 0.1% Formic Acid. Ensure pH is ~2.7.
Retention Time Drift Incomplete column re-equilibration after the gradient wash step.Extend the re-equilibration time at the end of the gradient from 4 minutes to 6 minutes.
High Background Noise at 225 nm UV absorbance of degraded Formic Acid or contaminated Acetonitrile.Use strictly LC-MS or HPLC-UV grade solvents. Formic acid degrades over time; use fresh ampoules.

Conclusion

This HPLC-UV method leverages the unique π−π interactions of a Phenyl-Hexyl stationary phase to effectively isolate and quantify the highly lipophilic 1-(Cyclohexylmethyl)-5-vinyl-1H-indole. By adhering to the rigorous standards of the ICH Q2(R2) guidelines, the protocol ensures high specificity, accuracy, and lifecycle robustness, making it an authoritative standard for researchers and drug development professionals handling complex synthetic indole derivatives.

Sources

Application

Application Note: In Vivo Administration and Dosing Techniques for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide Introduction & Pharmacological Context The compound 1-(Cyclohexylmethyl)-5-vinyl-1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide

Introduction & Pharmacological Context

The compound 1-(Cyclohexylmethyl)-5-vinyl-1H-indole is a highly lipophilic synthetic indole derivative. Structurally, it features an indole core substituted with a bulky, hydrophobic 1-cyclohexylmethyl moiety and a reactive 5-vinyl (ethenyl) group. These structural motifs present unique challenges for in vivo pharmacological evaluation.

The extreme hydrophobicity imparted by the cyclohexylmethyl group drastically reduces aqueous solubility, making standard saline vehicles ineffective. Furthermore, the 5-vinyl group is a known metabolic hotspot, highly susceptible to rapid Phase I oxidation. As a Senior Application Scientist, I have designed this protocol to address these specific physicochemical barriers, ensuring that your in vivo dosing regimens yield reproducible, bioavailable, and scientifically rigorous pharmacokinetic (PK) data.

Physicochemical Properties & Formulation Causality

To achieve systemic bioavailability, the formulation strategy must overcome the compound's high partition coefficient (estimated LogP > 4.5). Aqueous suspensions (e.g., Arabic gum or methylcellulose) often lead to erratic absorption and high inter-subject variability for highly lipophilic indoles.

The Causality of the Vehicle Choice: We utilize a DMSO / Tween-80 / Saline (10:5:85 v/v/v) microemulsion system. This specific vehicle is the gold standard for lipophilic CNS-active compounds and synthetic cannabinoid analogs[1, 2].

  • Dimethyl Sulfoxide (DMSO) (10%): Acts as the primary solvent. It disrupts the crystal lattice of the dry powder, fully solubilizing the hydrophobic indole core.

  • Tween-80 (Polysorbate 80) (5%): Acts as a non-ionic surfactant. Crucially, it must be added before the aqueous phase. Tween-80 coats the solubilized drug molecules, creating micelles that prevent the compound from crashing out (precipitating) when introduced to water.

  • 0.9% Saline (85%): Serves as the aqueous diluent to ensure the final injection volume is isotonic and physiologically tolerated by the animal, minimizing injection-site necrosis.

Self-Validating In Vivo Administration Protocol

The following methodology details the preparation of a 5 mg/kg dosing solution for a standard 25 g adult mouse (injection volume: 10 mL/kg). This protocol is a self-validating system: the success of the formulation is visually and physically verifiable at Step 4.

Step-by-Step Methodology
  • Primary Solubilization (The Core):

    • Weigh exactly 5.0 mg of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole dry powder into a sterile glass vial.

    • Add 1.0 mL of anhydrous, sterile-filtered DMSO.

    • Action: Vortex vigorously for 60 seconds until the solution is completely clear. No particulate matter should remain.

  • Surfactant Coating (The Micelle Formation):

    • Add 0.5 mL of Tween-80 to the DMSO-drug solution.

    • Action: Vortex for an additional 2 minutes. The mixture will become viscous. It is critical that the Tween-80 and DMSO are homogeneously mixed to ensure uniform micelle formation.

  • Aqueous Dispersion (The Dilution):

    • Slowly add 8.5 mL of 0.9% sterile Saline dropwise while continuously vortexing the vial.

    • Action: Sonicate the sealed vial in a water bath at room temperature for 5 minutes to ensure a uniform microemulsion.

  • Quality Control (Self-Validation Check):

    • Validation: Hold the vial against a light source. The solution must be optically clear or slightly opalescent. If the solution is cloudy, milky, or contains visible precipitates, the micelle system has failed. Do not inject; discard and restart, ensuring the Tween-80 is fully integrated before saline addition.

  • Administration:

    • Draw the validated solution into a 1 mL syringe with a 27G needle.

    • Administer via Intraperitoneal (IP) or Intravenous (IV) injection at a volume of 10 mL/kg (e.g., 0.25 mL for a 25 g mouse).

FormulationWorkflow A 1-(Cyclohexylmethyl)- 5-vinyl-1H-indole (Dry Powder) B Dissolve in 10% DMSO (Primary Solvent) A->B Step 1 Solubilization C Add 5% Tween-80 (Surfactant) B->C Step 2 Coating D Dilute with 85% Saline (Aqueous Phase) C->D Step 3 Dispersion E Vortex & Sonicate (Clear Microemulsion) D->E Step 4 Homogenization F In Vivo Administration (IP / IV) E->F Step 5 Dosing

Figure 1: Step-by-step workflow for formulating lipophilic indole derivatives into a bioavailable microemulsion.

Pharmacokinetic (PK) & Metabolic Considerations

When designing PK sampling schedules, researchers must account for the rapid metabolism of the 5-vinyl group .

Upon systemic absorption, hepatic Cytochrome P450 (CYP450) enzymes will rapidly target the terminal double bond of the vinyl group, undergoing epoxidation to form a reactive 5-oxiranyl intermediate. Because epoxides are electrophilic and potentially toxic, native Epoxide Hydrolase (EH) will rapidly hydrolyze this intermediate into a stable, water-soluble 5-(1,2-dihydroxyethyl) diol metabolite. Concurrently, the bulky 1-cyclohexylmethyl group is susceptible to aliphatic hydroxylation.

Because of this rapid Phase I metabolism, the parent compound's half-life ( t1/2​ ) is expected to be short (< 2 hours). Blood sampling must be heavily weighted toward early time points (e.g., 15, 30, and 60 minutes post-dose).

MetabolicPathway Parent 1-(Cyclohexylmethyl)- 5-vinyl-1H-indole CYP Hepatic CYP450 (Oxidation) Parent->CYP Phase I Metabolism Epoxide 5-Oxiranyl Intermediate (Reactive Epoxide) CYP->Epoxide Vinyl Epoxidation AliphaticOH Cyclohexyl Hydroxylation (Inactive Metabolite) CYP->AliphaticOH Aliphatic Oxidation EH Epoxide Hydrolase (Hydrolysis) Epoxide->EH Phase II / Detox Diol 5-(1,2-dihydroxyethyl) Metabolite EH->Diol Hydrolysis

Figure 2: Predicted primary metabolic pathways of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole highlighting CYP450-mediated epoxidation.

Data Presentation: Formulation & Dosing Tables

To assist in experimental design, the following tables summarize vehicle optimization and standard PK sampling schedules.

Table 1: Vehicle Optimization Matrix for Lipophilic Indoles
Vehicle CompositionVisual QC ResultBioavailability (IP)Causality / Notes
100% SalineImmediate PrecipitationVery Low (<5%)Lacks solvent to disrupt crystal lattice.
5% DMSO / 95% SalineCloudy / ParticulateLow (~15%)Drug crashes out upon saline addition.
10% DMSO / 5% Tween-80 / 85% Saline Clear Microemulsion High (>75%) Optimal. Tween-80 micelles protect the hydrophobic core [1, 2].
50% PEG-400 / 50% SalineViscous but ClearModerate (~50%)High viscosity impedes rapid IP absorption; better for PO dosing.
Table 2: Suggested PK Sampling Schedule (Mice, IP Administration)
Time PointPurposeExpected Analyte Dominance
15 min Assess Tmax​ and rapid systemic entry.Parent Compound
30 min Monitor early distribution phase.Parent + Epoxide Intermediate
1 hr Evaluate onset of clearance.Parent + Diol Metabolite
2 hr Assess t1/2​ and metabolic turnover.Diol Metabolite + Aliphatic OH
4 hr Late clearance phase.Metabolites only
8 hr Washout verification.Trace Metabolites

References

  • Khasabova, I. A., et al. (2022). "Inhibition of DAGLβ as a therapeutic target for pain in sickle cell disease." Haematologica, 108(3), 859-869. This study validates the use of the DMSO/Tween-80/Saline vehicle system for achieving high systemic bioavailability of highly lipophilic, cannabinoid-related enzyme inhibitors in vivo.[1] URL: [Link]

  • Cao, J., et al. (2016). "The Unique Psychostimulant Profile of (±)-Modafinil: Investigation of Behavioral and Neurochemical Effects in Mice." European Journal of Neuroscience, 45(1), 167–174. This paper details the causality of using a DMSO/Tween-80 vehicle over aqueous suspensions to dramatically improve the CNS bioavailability of lipophilic compounds.[2] URL: [Link]

Sources

Method

Polymerization of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole for advanced materials science

Application Note: Controlled Polymerization of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole for Advanced Optoelectronic Materials Mechanistic Rationale & Material Design Poly(indole) derivatives are highly valued in advanced m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Controlled Polymerization of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole for Advanced Optoelectronic Materials

Mechanistic Rationale & Material Design

Poly(indole) derivatives are highly valued in advanced materials science for their exceptional hole-transporting capabilities, high glass transition temperatures, and ability to form charge-transfer complexes with electron acceptors[1]. However, the conventional free-radical polymerization of unprotected 5-vinylindoles is notoriously difficult. The labile -NH- group on the indole ring is highly susceptible to chain transfer and cross-linking side reactions, which leads to broad molecular weight distributions and insoluble polymer networks[2].

To engineer a polymer suitable for precision optoelectronics, we utilize 1-(Cyclohexylmethyl)-5-vinyl-1H-indole . This specific monomer architecture provides two critical mechanistic advantages:

  • Chemical Protection: The N-alkylation completely blocks the reactive -NH- site, suppressing deleterious chain transfer and allowing for controlled, linear chain growth[2].

  • Steric Disruption for Processability: The bulky, aliphatic cyclohexylmethyl group disrupts tight interchain π−π stacking of the rigid indole backbones. This significantly increases the free volume of the polymer, rendering it highly soluble in common processing solvents (e.g., chloroform, toluene)—a strict prerequisite for spin-coating uniform, defect-free thin films for photorefractive devices[3].

To achieve the narrow dispersity ( Đ<1.3 ) required for reproducible electronic performance, this protocol employs Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization utilizing a xanthate-based chain transfer agent (MADIX process)[1].

Experimental Workflow & Pathway

G A 1-(Cyclohexylmethyl) -5-vinyl-1H-indole D Pre-Equilibrium (Radical Transfer) A->D B AIBN Initiator (Thermal Cleavage) B->D C Xanthate CTA (RAFT Agent) C->D E Main Equilibrium (Controlled Propagation) D->E 65°C, Toluene F Polymer Isolation (Precipitation in MeOH) E->F Quench at 70% Conv. G Optoelectronic Thin Film (Spin-Coating) F->G

RAFT polymerization and processing workflow for 5-vinylindole derivatives.

Self-Validating Experimental Protocol

Note: As a Senior Application Scientist, I emphasize that the success of controlled radical polymerizations lies entirely in the rigorous exclusion of oxygen and the purity of the reagents. The following protocol integrates self-validating quality control steps to guarantee reproducibility.

Materials Preparation
  • Monomer: 1-(Cyclohexylmethyl)-5-vinyl-1H-indole must be passed through a short plug of basic alumina immediately prior to use to remove trace acidic impurities and auto-oxidation products.

  • Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN) is recrystallized twice from methanol and stored in the dark at 4 °C.

  • CTA: O-ethyl-S-(1-phenylethyl)dithiocarbonate (Xanthate CTA) is used as received.

  • Solvent: Anhydrous toluene, distilled over sodium/benzophenone.

Step-by-Step RAFT Polymerization
  • Reaction Assembly: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-(Cyclohexylmethyl)-5-vinyl-1H-indole (1.0 g, 4.14 mmol), Xanthate CTA (4.98 mg, 0.0207 mmol), and AIBN (0.68 mg, 0.0041 mmol). This establishes a [M]:[CTA]:[I] molar ratio of 200:1:0.2.

  • Solvent Addition: Add 2.0 mL of anhydrous toluene to achieve a monomer concentration of approximately 2.0 M.

  • Degassing (Causality Check): Oxygen acts as a diradical that rapidly quenches propagating polymer chains, destroying the "living" nature of the RAFT process. Perform three strict freeze-pump-thaw cycles. Submerge the tube in liquid nitrogen, evacuate to < 0.05 mbar for 10 minutes, isolate the vacuum, and thaw in a warm water bath. Backfill with ultra-pure Argon.

  • Polymerization: Immerse the Schlenk tube in a pre-heated oil bath at 65 °C. Expert Insight: 65 °C is chosen because it provides an optimal decomposition half-life for AIBN (~10 hours), ensuring a steady, low concentration of primary radicals which minimizes bimolecular termination.

  • In-Process Validation (The Self-Validating Step): At t=12 hours, the protocol requires validation before proceeding. Under positive Argon pressure, extract a 50 µL aliquot using a purged microsyringe. Dilute in CDCl 3​ and acquire a quick 1 H NMR spectrum.

    • Validation Metric: Integrate the disappearing vinylic protons of the monomer ( δ ~5.2–5.8 ppm) against the invariant aliphatic protons of the cyclohexyl ring ( δ ~0.9–1.8 ppm).

    • Action: If conversion is ≥65% , proceed to Step 6. If <65% , continue heating and re-sample in 2 hours. This ensures the target molecular weight is achieved regardless of minor ambient fluctuations.

  • Quenching & Isolation: Once target conversion is validated, quench the reaction by rapid cooling in liquid nitrogen and exposing the solution to air.

  • Precipitation: Dilute the viscous mixture with 2 mL of THF and precipitate dropwise into 50 mL of vigorously stirring cold methanol. Collect the pale-yellow polymer via vacuum filtration, wash with excess methanol, and dry under vacuum at 40 °C for 24 hours.

Quantitative Data Presentation

The table below summarizes the expected kinetic outcomes based on the optimization of xanthate-mediated RAFT for N-substituted vinylindoles[1]. Adjusting the monomer-to-CTA ratio allows for precise tuning of the molecular weight for specific material applications.

Table 1: Optimization of RAFT Polymerization Conditions at 65 °C

Entry[M] : [CTA] : [I]Time (h)Conversion (%)* Mn​ ( g/mol )**Dispersity ( Đ )Application Target
1100 : 1 : 0.212759,2001.18High-mobility blend dopant
2200 : 1 : 0.2167017,5001.22Spin-coated thin films
3400 : 1 : 0.2246231,8001.28Free-standing flexible films
4200 : 1 : 0.5128018,1001.45Sub-optimal (Excess dead chains)

*Conversion verified via in-situ 1 H NMR. ** Mn​ determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards in THF.

Post-Polymerization Processing for Materials Science

To utilize the synthesized poly(1-(cyclohexylmethyl)-5-vinyl-1H-indole) in optoelectronic applications, the polymer must be formulated into a charge-transfer (CT) complex.

  • Sensitization: Dissolve the purified polymer in anhydrous chloroform (10 mg/mL). Add an electron acceptor such as 7,7,8,8-tetracyanoquinodimethane (TCNQ) or a fullerene derivative (PCBM) at a 1–5 mol% ratio relative to the indole repeating units[1].

  • Film Casting: The bulky cyclohexylmethyl group ensures the solution remains aggregate-free. Spin-coat the solution onto an ITO-coated glass substrate at 2000 rpm for 60 seconds.

  • Annealing: Anneal the film at 110 °C for 10 minutes in a nitrogen glovebox to remove residual solvent and promote the π−π alignment of the indole donors with the electron acceptors, activating the material's photorefractive properties[3].

References

  • Synthesis of Poly-5-vinylindole Derivatives. tandfonline.com. 2

  • Xanthate-Mediated Controlled Radical Polymerization of N-Vinylindole Derivatives. acs.org. 1

  • Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. mdpi.com. 3

Sources

Application

Preparation of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole stock solutions for bioassays

Application Note: Formulation and Handling of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole for In Vitro Bioassays Structural Causality & Physicochemical Profiling When formulating 1-(Cyclohexylmethyl)-5-vinyl-1H-indole for cel...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Handling of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole for In Vitro Bioassays

Structural Causality & Physicochemical Profiling

When formulating 1-(Cyclohexylmethyl)-5-vinyl-1H-indole for cell-based bioassays, the primary mode of experimental failure is rarely biological inactivity; rather, it is physical precipitation and oxidative degradation occurring before the compound ever reaches its target receptor. As a Senior Application Scientist, it is critical to design protocols that respect the structural liabilities of the molecule:

  • Aqueous Insolubility & Plastic Adsorption: The 1-(cyclohexylmethyl) moiety acts as a massive hydrophobic anchor. In aqueous media, this drives the compound to minimize thermodynamic instability by adsorbing heavily to the hydrophobic surfaces of standard polystyrene well plates. If unmitigated, this phenomenon can reduce the actual cellular exposure concentration by over 90% compared to the nominal calculated concentration (1).

  • Vinyl Group Reactivity: The 5-vinyl substituent on the electron-rich indole core is highly susceptible to radical-mediated polymerization, epoxidation, and hydration in aqueous environments (2). Therefore, the primary stock solution must be maintained in a strictly anhydrous, inert, and light-protected environment until the exact moment of assay dosing.

Quantitative Formulation Parameters

To ensure reproducibility across biological replicates, all quantitative handling parameters must be standardized. The table below summarizes the critical limits for this compound.

ParameterSpecification / LimitMechanistic Rationale
Primary Solvent Anhydrous DMSO (≥99.9%)Maximizes solvation of the lipophilic core; prevents moisture-driven vinyl hydrolysis.
Stock Concentration 10 mM to 50 mMBalances complete dissolution with the need for high dilution factors in the final assay.
Storage Temperature -80°CArrests thermal polymerization and degradation of the 5-vinyl substituent.
Final Assay DMSO ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity and artificial membrane permeabilization (3).
Carrier Protein 0.1% - 0.5% BSAChaperones the lipophilic compound in aqueous media, preventing it from crashing out (4).
Plate Material Glass or Low-Binding PTFEMitigates the loss of the compound to standard polystyrene well walls (1).

Self-Validating Experimental Protocol

A protocol is only as reliable as its built-in quality controls. This methodology employs a self-validating approach where physical state transitions dictate workflow progression.

Phase 1: Primary Stock Solution Preparation (10 mM)

Causality: Using standard laboratory DMSO exposes the compound to atmospheric water, which initiates degradation. Anhydrous conditions are non-negotiable.

  • Equilibration: Transfer the sealed vial of lyophilized 1-(Cyclohexylmethyl)-5-vinyl-1H-indole from cold storage to a desiccator. Allow it to reach room temperature (approx. 30 minutes) to prevent ambient moisture condensation upon opening.

  • Solvation: In a nitrogen-purged glovebox (or under a continuous argon stream), add sterile-filtered Anhydrous DMSO to achieve a 10 mM concentration.

  • Homogenization: Vortex gently for 60 seconds.

    • Self-Validation Check 1: Hold the vial against a light source. The solution must be completely transparent. If micro-particulates remain, sonicate in a water bath at 25°C for 5 minutes. Do not apply heat , as temperatures above 40°C will accelerate vinyl polymerization.

Phase 2: Aliquoting and Inert Storage

Causality: Repeated freeze-thaw cycles introduce oxygen and moisture, destroying the vinyl group. Single-use aliquots are required.

  • Aliquoting: Dispense the 10 mM stock into single-use, low-volume amber glass vials (e.g., 25–50 µL per vial). Amber glass is mandatory to prevent photo-oxidation of the indole core.

  • Inert Overlay: Blanket the headspace of each aliquot with a gentle stream of Argon gas for 5 seconds. Immediately seal with PTFE-lined screw caps.

  • Storage: Transfer immediately to a -80°C freezer.

Phase 3: Working Solution and Bioassay Formulation

Causality: Direct injection of a 10 mM lipophilic stock into aqueous culture media causes instantaneous micro-precipitation, rendering the compound biologically unavailable.

  • Intermediate Dilution: Thaw a single amber vial at room temperature. Prepare an intermediate dilution (e.g., 100 µM) in neat DMSO.

  • Media Spiking: Pre-warm the assay culture medium to 37°C. Ensure the medium is supplemented with 0.1% Bovine Serum Albumin (BSA) to act as a hydrophobic carrier. Slowly inject the intermediate DMSO solution into the vortexing media.

  • Final Dosing: Plate the solution into low-binding PTFE or glass-bottom plates, ensuring the final DMSO concentration is ≤ 0.1% (v/v).

    • Self-Validation Check 2: Examine the final dosed assay medium under a phase-contrast microscope (20x magnification) immediately after preparation. The absence of refractive microcrystals validates successful aqueous solvation.

Workflow Visualization

Workflow Solid 1-(Cyclohexylmethyl)-5-vinyl-1H-indole (Lyophilized Solid) Solvation Solvation in Anhydrous DMSO (10 mM Stock) Solid->Solvation Inert Atmosphere QC1 QC Check: Visual Clarity (No Microcrystals) Solvation->QC1 Aliquot Aliquot into Amber Glass Vials (Light Protection) QC1->Aliquot Pass Argon Argon Gas Overlay (Prevent Oxidation) Aliquot->Argon Storage Cryogenic Storage (-80°C) Argon->Storage Thaw Single-Use Thaw (Room Temp, Desiccated) Storage->Thaw On Demand Dilution Aqueous Dilution in Media (Add 0.1% BSA Carrier) Thaw->Dilution Intermediate DMSO Dilution Assay In Vitro Bioassay (Final DMSO < 0.1%) Dilution->Assay Low-Binding Plates

Workflow for the formulation, QC, and handling of highly lipophilic vinyl-indole stock solutions.

References

  • Source: PMC (National Institutes of Health)
  • Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts Source: University of Rochester URL
  • Comprehensive Technical Guide: Solubility Properties of Palmatine Iodide for Pharmaceutical Development Source: Smolecule URL
  • Accumulation of PBDE-47 in Primary Cultures of Rat Neocortical Cells Source: Oxford Academic URL

Sources

Method

Application Note: Advanced Functionalization of the Vinyl Group in 1-(Cyclohexylmethyl)-5-vinyl-1H-indole

Executive Summary 1-(Cyclohexylmethyl)-5-vinyl-1H-indole is a highly versatile, privileged scaffold utilized in the synthesis of complex indole alkaloids, advanced functional materials, and cannabinoid receptor ligands (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Cyclohexylmethyl)-5-vinyl-1H-indole is a highly versatile, privileged scaffold utilized in the synthesis of complex indole alkaloids, advanced functional materials, and cannabinoid receptor ligands (structurally related to the synthetic cannabinoid BB-22)[1]. The strategic placement of a vinyl group at the C5 position provides an orthogonal synthetic handle. Unlike the C2 and C3 positions, which are deeply integrated into the enamine-like reactivity of the indole core, the 5-vinyl substituent behaves electronically as a moderately electron-rich styrene. This decoupling allows for precise, late-stage functionalization without disrupting the sensitive heteroaromatic system.

This application note provides comprehensive, self-validating protocols for three critical transformations of the 5-vinyl group: Nickel-Catalyzed Asymmetric Hydrovinylation , Lewis Base-Catalyzed Complexation-Induced Hydrogen Atom Transfer (LBCI-HAT) Hydrosilylation , and Palladium-Catalyzed Heck Cross-Coupling .

Mechanistic Rationale & Reaction Causality

To achieve high yields and selectivity, one must understand the electronic causality driving these functionalizations. The indole nitrogen lone pair donates electron density into the aromatic system, making the C5 position electron-rich. Consequently, the 5-vinyl group is highly susceptible to electrophilic activation and radical addition, but resistant to classical nucleophilic attack.

Asymmetric Hydrovinylation (Ni-Catalyzed)

Developed by [2], the asymmetric hydrovinylation of vinylindoles utilizes a cationic Nickel(II) complex to couple the 5-vinyl group with ethylene.

  • Causality of Reagents: The use of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF) is critical. It abstracts the halide from the Ni-precursor to generate a coordinatively unsaturated, highly electrophilic cationic Ni-center. This open coordination site is strictly required for the simultaneous binding of the 5-vinyl substrate and ethylene gas. The chiral phosphoramidite ligand dictates the facial selectivity of the migratory insertion, establishing a new stereocenter at the benzylic position with >95% enantiomeric excess (ee).

Branch-Selective Hydrosilylation (LBCI-HAT)

Traditional hydrosilylations require expensive transition metals (Pt, Rh). However, [3] demonstrated a transition-metal-free alternative using Lewis Base-Catalyzed Complexation-Induced Hydrogen Atom Transfer (LBCI-HAT).

  • Causality of Reagents: Potassium tert-butoxide (KOtBu) acts as a Lewis base, coordinating to the silicon atom of the hydrosilane. This forms a pentacoordinate, hypervalent silicate intermediate, which significantly weakens the Si–H bond. This weakened bond enables a spontaneous Hydrogen Atom Transfer (HAT) to the terminal carbon of the 5-vinyl group, generating a highly stable benzylic radical at C5. Subsequent cross-radical coupling with the silyl radical yields the branch-selective (Markovnikov) hydrosilylated product.

Visualizing the Reaction Pathways

Functionalization_Pathways Core 1-(Cyclohexylmethyl)- 5-vinyl-1H-indole HV Asymmetric Hydrovinylation (Ni-Catalyzed) Core->HV Ethylene (1 atm) [Ni(allyl)Br]2, NaBARF Chiral Ligand HS Branch-Selective Hydrosilylation (LBCI-HAT) Core->HS Hydrosilane KOtBu (cat.) Heck Heck Cross-Coupling (Pd-Catalyzed) Core->Heck Alkene, Pd(OAc)2 Phosphine, Base Prod1 Chiral 5-(But-3-en-2-yl) Derivative HV->Prod1 Prod2 Chiral 5-(1-Silylethyl) Derivative HS->Prod2 Prod3 5-(Styryl/Acrylate) Derivative Heck->Prod3

Fig 1: Divergent late-stage functionalization pathways of the 5-vinylindole scaffold.

LBCI_HAT_Mechanism Silane Hydrosilane + KOtBu Complex Hypercoordinate Silicate Complex Silane->Complex Nucleophilic Activation HAT Hydrogen Atom Transfer (HAT) Complex->HAT Interaction with 5-Vinyl Group Radical Benzylic Radical Intermediate HAT->Radical C-H Bond Formation Coupling Cross-Radical Coupling with Silyl Radical Radical->Coupling Silyl Radical Capture Product Branch-Selective Hydrosilylated Indole Coupling->Product Catalyst Regeneration

Fig 2: Mechanistic cycle of the LBCI-HAT branch-selective hydrosilylation.

Quantitative Data Summary

Reaction TypeCatalyst SystemReagentsPrimary ProductRegioselectivityYield / ee
Asymmetric Hydrovinylation [Ni(allyl)Br]₂ / NaBARFEthylene (1 atm), Chiral LigandChiral 5-(but-3-en-2-yl)indole>98% (Markovnikov)88-94% / up to 95% ee
LBCI-HAT Hydrosilylation KOtBu (1-5 mol%)PhSiH₃ or TMDSOChiral 5-(1-silylethyl)indole>95% (Branch-selective)68-85% / N/A
Heck Cross-Coupling Pd(OAc)₂ / P(o-tolyl)₃Acrylate or Styrene, NEt₃5-(1,3-dienyl)indole>95% (trans-selective)75-90% / N/A

Self-Validating Experimental Protocols

A core tenet of robust synthetic methodology is the integration of In-Process Controls (IPCs). The following protocols are designed as self-validating systems, ensuring that intermediate steps are analytically verified before proceeding.

Protocol 1: Nickel-Catalyzed Asymmetric Hydrovinylation

Objective: Convert the 5-vinyl group into a chiral 5-(but-3-en-2-yl) moiety.

Materials:

  • 1-(Cyclohexylmethyl)-5-vinyl-1H-indole (1.0 equiv, 1.0 mmol)

  • [Ni(allyl)Br]₂ (0.02 equiv, 2 mol%)

  • (R,R)-BDPP or specific phosphoramidite ligand (0.04 equiv, 4 mol%)

  • NaBARF (0.04 equiv, 4 mol%)

  • Anhydrous CH₂Cl₂ (10 mL)

  • Ethylene gas (1 atm)

Step-by-Step Procedure:

  • Catalyst Pre-Activation: In a flame-dried Schlenk flask under argon, combine[Ni(allyl)Br]₂ and the chiral ligand in 5 mL of anhydrous CH₂Cl₂. Stir for 15 minutes at room temperature.

  • Cation Generation (Validation Check 1): Add NaBARF to the solution. Self-Validation: Observe a distinct color shift (typically to deep red/orange). This color change is the visual confirmation that the active cationic Ni-complex has formed. If the solution remains pale, check the quality of the NaBARF.

  • Substrate Addition: Cool the mixture to -78 °C. Add a solution of 1-(cyclohexylmethyl)-5-vinyl-1H-indole in 5 mL of CH₂Cl₂.

  • Ethylene Introduction: Evacuate the argon atmosphere and backfill with ethylene gas (1 atm) using a balloon. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Reaction Monitoring (Validation Check 2): Perform TLC analysis (Hexanes/EtOAc 9:1). Self-Validation: The starting material is highly UV-active. The product will exhibit a slightly higher Rf​ value due to the loss of the extended conjugated vinyl system.

  • Quenching & Workup: Quench the reaction by exposing it to air and filtering through a short pad of silica gel, washing with CH₂Cl₂. Concentrate in vacuo.

  • Final Analytical Validation: Obtain a crude ¹H NMR spectrum. Self-Validation: The diagnostic doublet of doublets of the starting 5-vinyl group (~6.7 ppm) must be completely absent. The appearance of a new methyl doublet at ~1.4 ppm and an internal alkene multiplet at ~5.9 ppm confirms successful hydrovinylation.

Protocol 2: LBCI-HAT Branch-Selective Hydrosilylation

Objective: Markovnikov addition of a silane to the 5-vinyl group.

Materials:

  • 1-(Cyclohexylmethyl)-5-vinyl-1H-indole (1.0 equiv, 1.0 mmol)

  • Phenylsilane (PhSiH₃) or 1,1,3,3-tetramethyldisiloxane (TMDSO) (1.5 equiv)

  • Potassium tert-butoxide (KOtBu) (0.05 equiv, 5 mol%)

  • Anhydrous THF (5 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In a nitrogen-filled glovebox or using standard Schlenk techniques, add 1-(cyclohexylmethyl)-5-vinyl-1H-indole and the chosen hydrosilane to a vial containing anhydrous THF.

  • Initiation (Validation Check 1): Add KOtBu to the stirring mixture. Self-Validation: A mild exotherm and potential trace evolution of hydrogen gas indicate the successful formation of the hypercoordinate silicate and initiation of the HAT process.

  • Incubation: Stir the reaction at room temperature for 12 hours.

  • Reaction Monitoring (Validation Check 2): Analyze an aliquot via GC-MS. Self-Validation: The total ion chromatogram should show the disappearance of the starting material mass ( M ) and the emergence of a single major peak corresponding to M+Silane Mass .

  • Workup: Dilute the mixture with diethyl ether, wash with saturated aqueous NH₄Cl, dry over MgSO₄, and concentrate.

  • Final Analytical Validation: Obtain a crude ¹H NMR spectrum. Self-Validation: The terminal vinyl protons (distinct doublets at ~5.2 and 5.7 ppm) must be absent. The presence of a silyl-adjacent methine quartet at ~2.5 ppm and a methyl doublet at ~1.4 ppm confirms the branch-selective (Markovnikov) regiochemistry.

References

  • Liu, W.; Lim, H. J.; RajanBabu, T. V. "Asymmetric Hydrovinylation of Vinylindoles. A Facile Route to Cyclopenta[g]indole Natural Products (+)-cis-Trikentrin A and (+)-cis-Trikentrin B". Journal of the American Chemical Society 2012, 134(12), 5496-5499. URL:[Link]

  • Asgari, P.; Hua, Y.; Bokka, A.; et al. "Catalytic hydrogen atom transfer from hydrosilanes to vinylarenes for hydrosilylation and polymerization". Nature Catalysis 2019, 2, 164–173. URL:[Link]

  • Uchiyama, N.; Matsuda, S.; Kawamura, M.; et al. "Two new-type cannabimimetic quinolinyl carboxylates, QUPIC and QUCHIC, two new cannabimimetic carboxamide derivatives... identified in illegal products". Forensic Toxicology 2013, 31(2), 223-240. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing auto-polymerization of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole during long-term storage

Welcome to the technical support guide for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Due to the presence of a reactive vinyl group, this molecule is susceptible to auto-polymerization, which can compromise experimental outcomes. This guide provides in-depth, field-proven insights and protocols to mitigate this risk.

Understanding the Challenge: The Inherent Reactivity of the Vinyl Group

The primary stability concern for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole is the tendency of the vinyl moiety to undergo spontaneous free-radical polymerization.[1][2][3] This is a chain reaction process that converts the monomer into undesirable oligomers and polymers, altering its purity, solubility, and reactivity. The reaction proceeds in three main stages: initiation, propagation, and termination.[1][2]

  • Initiation: The process begins when an initiator, which can be an impurity, light, or heat, generates a free radical. This highly reactive species attacks the carbon-carbon double bond of the vinyl group, creating a new, larger radical.[2]

  • Propagation: The newly formed radical rapidly reacts with other monomer molecules, extending the polymer chain and regenerating the radical at the growing end.[1]

  • Termination: The reaction ceases when two radicals combine or react in a way that eliminates their radical nature, ending the chain growth.[3]

cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination I Initiator (I) R_dot Radical (R●) I->R_dot Heat/Light M_R_dot M-R● R_dot->M_R_dot attacks Monomer1 Vinyl-Indole (M) Monomer1->M_R_dot M_R_dot2 M-R● Polymer_dot Growing Chain (Mn-R●) M_R_dot2->Polymer_dot Monomer2 Monomer (M) Monomer2->Polymer_dot + (n-1) M Polymer_dot2 Growing Chain (Mn-R●) Dead_Polymer Stable Polymer Polymer_dot2->Dead_Polymer Polymer_dot3 Another Chain (Mm-R●) Polymer_dot3->Dead_Polymer Combination

Caption: Free-radical polymerization mechanism of vinyl compounds.

Frequently Asked Questions (FAQs)

This section directly addresses the most common queries regarding the storage and handling of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole.

Q1: What are the ideal long-term storage conditions for this compound?

A: To minimize thermal energy that can initiate polymerization, the compound should be stored at 2-8°C .[4] It must be protected from light, as UV radiation can generate free radicals.[5] Use amber vials or store clear vials in a dark location. The container should be tightly sealed to control atmospheric exposure.

Q2: What is a polymerization inhibitor and why is it crucial?

A: A polymerization inhibitor is a chemical compound that acts as a "radical scavenger."[6][7][8] It intercepts and neutralizes the free radicals that initiate and propagate the polymerization chain reaction, effectively stopping the process before it begins.[6][9] For reactive vinyl monomers, storage without an inhibitor is highly inadvisable as it significantly increases the risk of degradation.

Q3: Which inhibitor should I use, and at what concentration?

A: For vinyl-containing aromatic compounds, phenolic inhibitors are highly effective and commonly used. The two most recommended are:

  • 4-Methoxyphenol (MEHQ): A standard, effective inhibitor for a wide range of vinyl monomers.[10][11]

  • 4-tert-Butylcatechol (TBC): Another excellent choice, often used for storing styrene and similar monomers.[11]

A typical concentration for these inhibitors is between 50-200 ppm (parts per million) . It is critical not to over-add the inhibitor, as it may need to be removed before subsequent chemical reactions.

Q4: How does oxygen in the storage vial affect stability?

A: The role of oxygen is complex. While high concentrations of oxygen can interact with vinyl monomers to form peroxide compounds that may initiate polymerization, a small amount of dissolved oxygen is essential for the function of phenolic inhibitors like MEHQ and TBC .[10][12][13] These inhibitors require oxygen to form the nitroxyl radicals that are the active scavenging species. Therefore, storing the monomer under a completely inert atmosphere (e.g., pure argon or nitrogen) will render these common inhibitors ineffective and can lead to rapid polymerization.[10] The best practice is to store the inhibited compound with a small air headspace in the vial.

cluster_propagation Uninhibited Propagation cluster_inhibition Inhibited Reaction M_dot Growing Chain (M●) M_dot2 Longer Chain (M-M●) M_dot->M_dot2 M Monomer M->M_dot2 M_dot3 Growing Chain (M●) Stable Terminated Chain (M-H) + Stable Radical (In●) M_dot3->Stable Inhibitor Inhibitor (InH) Inhibitor->Stable Radical Scavenging

Caption: Mechanism of polymerization inhibition by radical scavenging.

Q5: How can I tell if my sample has started to polymerize?

A: Early detection is key to preventing the use of compromised material.

  • Visual Inspection: The first signs are often the appearance of haziness, cloudiness, or a fine precipitate in what should be a clear solution. As polymerization progresses, the viscosity of the solution will noticeably increase, eventually leading to a gel or solid.

  • Analytical Confirmation: The most reliable method is through analytical techniques. In a ¹H NMR spectrum, you will observe a decrease in the intensity of the sharp vinyl proton signals (typically 5-6.5 ppm) and the emergence of broad, poorly defined peaks in the aliphatic region, which are characteristic of a polymer backbone.[14] HPLC analysis will show a decrease in the area of the monomer peak and the appearance of new, earlier-eluting peaks corresponding to oligomers.[15][16]

Troubleshooting Guide: Polymerization Issues

Observed ProblemPotential CauseRecommended Action & Analysis
Solution appears hazy or contains a precipitate. Onset of oligomerization; formation of insoluble low-molecular-weight polymers.Filter a small aliquot through a 0.22 µm syringe filter. Analyze the filtrate by ¹H NMR or HPLC to quantify the remaining monomer purity. If purity is compromised, consider immediate use or re-purification.
Viscosity of the solution has noticeably increased. Significant polymerization has occurred, forming longer polymer chains.The material is likely unsuitable for most applications. Confirm with ¹H NMR, which will show significantly diminished monomer signals and dominant broad polymer signals.
Compound solidifies or forms a gel at storage temperature. Advanced polymerization.The material is unusable and should be disposed of according to your institution's safety guidelines.
In-house analysis shows purity is dropping faster than expected. 1. Insufficient inhibitor concentration.2. Storage temperature is too high.3. Accidental storage under an inert atmosphere.4. Exposure to light.1. Confirm inhibitor presence and type.2. Verify storage unit is holding at 2-8°C.3. Ensure an air headspace is present in the vial.4. Confirm storage in a dark location or amber vial.

Standard Operating Protocols

Protocol 1: Recommended Long-Term Storage Workflow

This protocol outlines the steps to ensure optimal stability of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole upon receipt and during storage.

G start Receive Compound check_inhibitor Check Certificate of Analysis (CoA) for inhibitor presence/concentration start->check_inhibitor add_inhibitor Add Inhibitor (e.g., MEHQ) to target 100 ppm concentration check_inhibitor->add_inhibitor No prep_storage Ensure vial has an air headspace (do not flush with inert gas) check_inhibitor->prep_storage Yes add_inhibitor->prep_storage no_inhibitor Inhibitor Absent or Unknown inhibitor_present Inhibitor Present store Store at 2-8°C in a dark location (e.g., amber vial or in a box) prep_storage->store periodic_check Perform Purity Check (e.g., every 6 months via ¹H NMR) store->periodic_check end Compound Ready for Use periodic_check->end

Caption: Decision workflow for long-term compound storage.

Methodology:

  • Inspect Upon Receipt: Visually inspect the material for any signs of cloudiness or precipitation.

  • Verify Inhibitor Status: Consult the supplier's Certificate of Analysis (CoA) to confirm that a polymerization inhibitor (e.g., MEHQ, TBC) is present. If no inhibitor is listed, one must be added.

  • Add Inhibitor (if necessary): Prepare a stock solution of the chosen inhibitor in a compatible solvent. Add the appropriate volume to the compound to achieve a final concentration of 50-200 ppm. Ensure thorough mixing.

  • Prepare for Storage: Ensure the vial is not completely full, leaving a small headspace of air. CRITICAL: Do not purge the vial with an inert gas like nitrogen or argon, as this will deactivate phenolic inhibitors.[10]

  • Store Correctly: Tightly cap the vial and place it in a refrigerator at 2-8°C, ensuring it is protected from light.

  • Schedule Periodic Checks: For very long-term storage (>6 months), it is best practice to schedule periodic purity assessments using an analytical method like ¹H NMR to monitor stability.

Protocol 2: Monitoring Purity and Detecting Polymerization via ¹H NMR

Objective: To quantitatively assess the purity of the monomer and detect the presence of oligomers or polymers.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound. Dissolve it in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum on a ≥400 MHz spectrometer. Ensure a sufficient relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons for accurate integration.

  • Data Analysis:

    • Identify Key Signals: Locate the characteristic signals for the vinyl group protons (typically a set of doublets of doublets between 5.0 and 6.5 ppm) and a stable, isolated signal from the monomer structure (e.g., aromatic protons on the indole ring or protons on the cyclohexyl group).

    • Integrate and Compare: Set the integration of the stable reference signal to a known value (e.g., 1.00 for a single proton). The integration of the vinyl protons should correspond to their expected values (e.g., 1.00 each for the two geminal protons and the single trans proton).

    • Look for Polymer: Examine the baseline, particularly between 1.0 and 4.0 ppm. The presence of broad, unresolved humps is a clear indication of polymer formation.

    • Purity Calculation: A reduction in the relative integration of the vinyl proton signals compared to the stable reference signal indicates a loss of monomer, likely due to polymerization.

References

  • Vertex AI Search. (2022, February 12). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
  • Google Patents.
  • Taylor & Francis Online. (2006, September 23).
  • PatSnap. (2025, July 3).
  • IChemE. The control of runaway polymerisation reactions by inhibition techniques.
  • ResearchGate. Mechanism of vinyl polymerizations. IX.
  • Wako Pure Chemical Corporation.
  • Google Patents.
  • Toxic Docs.
  • Brainly.in. (2018, June 27).
  • Occidental Chemical Corporation. (2023, February 3).
  • Toxic Docs. Vinyl Chloride Monomer - Safe Handling Guide.
  • BenchChem.
  • Google Patents.
  • Semantic Scholar. (1992, May 1).
  • Wikipedia.
  • UCLA Chemistry and Biochemistry. (2009, May). Safe Operating Procedure for the Handling of Vinylic Monomers.
  • ACS Publications.
  • ResearchGate. (2026, February 3).
  • Kaneka Corporation. (2022, June 1).
  • RSC Publishing. (2021, June 8). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels.
  • ACS Publications. (2007, July 28).
  • PMC. (2013, November 26).
  • Silico. (2025, January 1). How to Test Vinyl Silicone Oil Purity & Vinyl Content.
  • PubMed. (2015, May 22).
  • Nutrition Industry Executive. (2025, December 1). Understanding Free Radical Scavengers.
  • Queensland Alliance for Environmental Health Sciences. (2024, October 25).
  • Thermo Fisher Scientific. (2023, December 6). How HPLC-CAD Analysis Can Allow You to See Hidden Extractable Oligomers.
  • PubMed. (2021, November 17). Light-Induced Reactions within Poly(4-vinyl pyridine)
  • Wako Pure Chemical Corporation. (2022, January 12). What is free radical polymerization?
  • ResearchGate.
  • MDPI. (2023, January 17).
  • Sami Publishing Company. (2022, March 16). New photostabilizers for poly (vinyl chloride)
  • PubMed. (2000, January 27). "Reactive filtration": use of functionalized porous polymer monoliths as scavengers in solution-phase synthesis.
  • ACS Publications. (2020, March 9). Shining Visible Light on Vinyl Halides: Expanding the Horizons of Photocatalysis | Accounts of Chemical Research.
  • RSC Publishing. Development of a method for the identification of organic contaminants in vinyl chloride monomer (VCM)
  • ACS Publications. (2020, April 24). Indium(III) Catalyzed Reactions of Vinyl Azides and Indoles | Organic Letters.
  • RSC Publishing.
  • PMC. (2025, October 18).

Sources

Optimization

Troubleshooting low yields in 1-(Cyclohexylmethyl)-5-vinyl-1H-indole synthesis

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole. This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. We will dissect the common pitfalls in both the N-alkylation and the subsequent palladium-catalyzed vinylation steps, providing not just solutions but the underlying chemical principles to empower your experimental design.

The synthesis of this molecule is typically approached in two key stages:

  • N-Alkylation: Introduction of the cyclohexylmethyl group onto the indole nitrogen.

  • C5-Vinylation: Formation of the vinyl group at the 5-position, commonly via a Mizoroki-Heck reaction.

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing.

Part A: Troubleshooting the N-Alkylation of the Indole Core

The first stage involves the formation of a C-N bond between the indole nitrogen and the cyclohexylmethyl electrophile. While seemingly straightforward, this step is often plagued by issues of regioselectivity and incomplete conversion.

Question 1: My N-alkylation reaction shows very low conversion, with a lot of unreacted indole starting material. What's going wrong?

Answer: Low conversion is typically rooted in insufficient deprotonation of the indole N-H or suboptimal reaction conditions.

The indole N-H is weakly acidic (pKa ≈ 17 in DMSO), meaning a sufficiently strong base is required to generate the highly nucleophilic indole anion necessary for the reaction to proceed efficiently.[1] If the base is too weak, the equilibrium will favor the starting materials.

Troubleshooting Steps:

  • Evaluate Your Base: Weak bases like potassium carbonate (K₂CO₃) may be insufficient unless using a phase-transfer catalyst or very high temperatures. For robust and reliable deprotonation, a stronger base is recommended.

    • Solution: Switch to a stronger base such as sodium hydride (NaH, 60% dispersion in mineral oil).[1][2] NaH irreversibly deprotonates the indole to drive the reaction forward. Other effective bases include lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu).

  • Assess Your Solvent: The solvent plays a crucial role in solubilizing the reagents and stabilizing the intermediate indole anion.

    • Solution: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF) is an excellent and common choice as it effectively dissolves the indole anion.[1][3] Dimethyl sulfoxide (DMSO) and N-methylpyrrolidinone (NMP) are also effective alternatives.[1] Ensure the solvent is anhydrous, as water will quench the base and the indole anion.

  • Check the Reaction Temperature: The activation energy for the Sₙ2 reaction may not be met at room temperature.

    • Solution: While the initial deprotonation with NaH is often performed at 0 °C, the subsequent alkylation may require heating. Gently warming the reaction to 50-80 °C can significantly increase the reaction rate.[1]

Question 2: My main product isn't the N-alkylated indole. Instead, I'm isolating the C3-alkylated isomer. How can I improve N-selectivity?

Answer: This is a classic problem of competing regioselectivity. The indole nucleus possesses two primary nucleophilic sites: the N1 position and the C3 position. In a neutral indole molecule, the C3 position is often more nucleophilic.[1] The key to achieving N-selectivity is to ensure complete and rapid deprotonation of the indole nitrogen.

The indole anion is overwhelmingly N-nucleophilic. Therefore, the formation of the C3-alkylated product strongly suggests that the reaction is proceeding, at least in part, through the neutral indole.

Causality of Poor Regioselectivity:

  • Incomplete Deprotonation: Using a base that is too weak or a stoichiometric amount that doesn't account for impurities or moisture.

  • Slow Addition: Adding the alkylating agent before the deprotonation is complete.

Workflow for Maximizing N-Selectivity

G cluster_0 Deprotonation Stage cluster_1 Alkylation Stage Indole Indole Starting Material Base Strong Base (e.g., NaH) Indole->Base Add Indole to Base Suspension C3_Product Undesired C3-Alkylated Product Indole->C3_Product (Competing Pathway if Deprotonation is Incomplete) Electrophilic Attack at C3 Anion Indole Anion (N-Nucleophilic) Base->Anion Complete Deprotonation (Allow sufficient time, e.g., 30-60 min) Electrophile Cyclohexylmethyl Bromide N_Product Desired N1-Alkylated Product Anion->N_Product Add Electrophile (SN2 at N1) Heck_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X(L₂) OxAdd->PdII Coord Alkene Coordination PdII->Coord + Alkene MigIns Migratory Insertion Coord->MigIns BetaH β-Hydride Elimination MigIns->BetaH Forms C-C bond RedElim Reductive Elimination BetaH->RedElim Forms Product & H-Pd(II)-X RedElim->Pd0 + Base

Caption: Simplified Mizoroki-Heck Catalytic Cycle.

Systematic Troubleshooting Checklist:

  • Oxygen Exclusion: The active catalyst is a Pd(0) species, which is readily oxidized to inactive Pd(II) by oxygen, especially at high temperatures. Phosphine ligands are also susceptible to oxidation.

    • Solution: Ensure your entire setup is under an inert atmosphere (Argon or Nitrogen). Most importantly, your solvent must be rigorously degassed before use. This is non-negotiable for consistent results.

    Protocol 2: Solvent Degassing (Freeze-Pump-Thaw)

    • Place the solvent in a sturdy flask with a sidearm and stopcock.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once fully frozen, open the stopcock to a high-vacuum line and evacuate for 10-15 minutes.

    • Close the stopcock and thaw the solvent in a water bath. You will see bubbles of dissolved gas escape.

    • Repeat this cycle at least three times for maximum effect.

    • Finally, backfill the flask with an inert gas.

  • Catalyst & Ligand Choice: The combination of the palladium precatalyst and the ligand is critical. For electron-rich heteroaromatics like indoles, standard catalysts like Pd(PPh₃)₄ may not be optimal.

    • Solution: Use a more robust catalytic system. Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. [4]Pair it with a suitable phosphine ligand. For challenging substrates, electron-rich, bulky phosphine ligands like tri-tert-butylphosphine (P(tBu)₃) or biphenyl-based ligands (e.g., XPhos) can promote the oxidative addition step and stabilize the catalyst. [5][6]

  • Base Selection: The base has two roles: to neutralize the HX acid produced during the reaction and to facilitate the reductive elimination step to regenerate the Pd(0) catalyst. [7][8] * Solution: An organic base like triethylamine (Et₃N) is a standard choice. [9]However, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, often in polar aprotic solvents like DMF or dioxane. [4][10]

  • Leaving Group: The rate of oxidative addition, often the rate-determining step, is highly dependent on the aryl halide (R-X). [7] * Reactivity Order: Ar-I > Ar-Br >> Ar-Cl. [11] * Solution: If you are using 5-chloroindole, the reaction will be extremely sluggish. 5-Bromoindole is a good substrate, but 5-iodoindole will be the most reactive and is recommended if you are struggling with a bromide.

Question 4: I'm getting some product, but my yield is compromised by significant side products like homocoupled bromo-indole or a dark precipitate (Pd black). What causes this?

Answer: The formation of homocoupled starting material and the precipitation of palladium metal (Pd black) are classic signs of catalyst decomposition or competing reaction pathways.

  • Homocoupling: The R-Pd(II)-X intermediate can react with another molecule of itself or starting material instead of the desired alkene. This is often favored at high temperatures or when the alkene concentration is low.

  • Pd Black Formation: This indicates that the Pd(0) species is aggregating and falling out of the catalytic cycle. This can be caused by ligand dissociation, slow reductive elimination, or the presence of impurities.

Table 1: Troubleshooting Heck Reaction Side Products

IssuePotential Cause(s)Recommended Solution(s)
Homocoupling of Aryl Halide - Reaction temperature is too high.- Slow alkene insertion.- Lower the reaction temperature.- Increase alkene concentration (use a slight excess).- Switch to a more electron-rich, bulkier ligand (e.g., P(tBu)₃) to accelerate oxidative addition and subsequent steps.
Pd Black Precipitation - Ligand dissociation from the Pd center.- Inefficient regeneration of Pd(0).- High catalyst loading.- Use a ligand with a stronger binding affinity (e.g., bidentate ligands like Xantphos if applicable).<[12]br>- Ensure the base is effective and present in sufficient quantity (2-3 equivalents).- Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) which can help stabilize the catalyst. [13]
Reductive Heck Product - Presence of a hydride source.- The intermediate undergoes conjugate addition instead of β-hydride elimination. [14]- Ensure anhydrous conditions.- The choice of solvent and base can influence this pathway; screening may be necessary.

Table 2: Representative Conditions for Heck Vinylation of 5-Bromoindole Derivatives

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Notes & References
Pd(OAc)₂ (2-5%)PPh₃ (4-10%)Et₃N (2.0)DMF or Acetonitrile80-100Classic Jeffery conditions. May require phase-transfer salt (e.g., Bu₄NCl). [7]
Pd(OAc)₂ (2-5%)P(o-tolyl)₃ (4-10%)K₂CO₃ (2.0)DMF100-120Good for electron-rich systems. [4]
Pd₂(dba)₃ (1-2%)P(t-Bu)₃ (2-4%)Cs₂CO₃ (2.0)Dioxane80-100Highly active catalyst system for challenging substrates. [5]
Pd(PPh₃)₄ (5%)NoneEt₃N (3.0)Water98Green chemistry approach, can be effective for some substrates. [9]

Part C: Purification and Product Stability

Question 5: My reaction seems to have worked based on TLC/LCMS, but the product degrades during silica gel chromatography, turning pink/purple. How can I purify it?

Answer: Indoles, especially electron-rich derivatives, are notoriously sensitive to acid and can undergo oxidation or polymerization. [15]Standard silica gel is acidic and can catalyze this degradation, leading to the characteristic discoloration and loss of product.

Purification Solutions:

  • Deactivate the Silica Gel: Before running the column, flush it with the initial, non-polar eluent mixture containing 0.5-1% triethylamine. Continue to use this small percentage of triethylamine in your eluent throughout the entire purification. This neutralizes the acidic sites on the silica. [15]2. Use a Different Stationary Phase: If deactivation is insufficient, switch to neutral or basic alumina as your stationary phase. [15]3. Minimize Exposure: Work quickly and avoid leaving the product on the column for extended periods.

  • Recrystallization: If your crude product is a solid and of reasonable purity (>90%), recrystallization is an excellent, non-destructive purification method. Test small amounts in various solvents (e.g., ethanol, ethyl acetate/hexanes) to find a suitable system.

Question 6: My purified 1-(Cyclohexylmethyl)-5-vinyl-1H-indole is a clean oil/solid, but it turns brown after a few days. How should I store it?

Answer: The discoloration is due to oxidation. The vinyl group and the electron-rich indole ring are susceptible to air and light-induced degradation. [15] Proper Storage Procedure:

  • Store the compound in an amber vial to protect it from light.

  • Purge the vial with an inert gas (Argon or Nitrogen) before sealing.

  • Store in a freezer (-20 °C) for long-term stability.

By systematically addressing these common issues, you can significantly improve the yield and reproducibility of your 1-(Cyclohexylmethyl)-5-vinyl-1H-indole synthesis.

References

  • Berman, A. M., & Johnson, J. S. (2025).
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]

  • Bhanage, B. M., et al. (n.d.). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. RSC Publishing. [Link]

  • Wang, D., et al. (2011). Palladium-Catalyzed Direct 2-Alkylation of Indoles by Norbornene-Mediated Regioselective Cascade C–H Activation. Journal of the American Chemical Society. [Link]

  • Wang, G., et al. (2009). Highly Regioselective Palladium-Catalyzed Oxidative Coupling of Indolizines and Vinylarenes via C−H Bond Cleavage. Organic Letters. [Link]

  • Wang, H., et al. (2024). Palladium-Catalyzed Dearomative Heck/Suzuki Coupling of C2-Deuterated or C2-Nonsubstituted Indoles. Organic Letters. [Link]

  • (n.d.). CHAPTER-I A REVIEW ON HECK REACTION. Shodhganga. [Link]

  • Kumar, A., et al. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. PMC. [Link]

  • D’Souza, D. M., & Müller, T. J. J. (2005). Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. PMC. [Link]

  • Liu, Y., et al. (n.d.). Product yield of Heck coupling reaction versus recycle times over two... ResearchGate. [Link]

  • (n.d.). VINYLATION OF THE INDOLE 3-POSITION VIA PALLADIUM-CATALYZED CROSS-COUPLING*. University of Arizona. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. Semantic Scholar. [Link]

  • (n.d.). Heck reaction. Wikipedia. [Link]

  • Zhang, Z., et al. (n.d.). Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Chemistry Portal. [Link]

  • Organic Chemistry Lessons. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • (n.d.). US6972336B2 - N-alkylation of indole derivatives.
  • (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Jakab, G., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • Gajare, V. S., & Singh, V. K. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • Liu, F., et al. (n.d.). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to generate reproducible in vitro data when working with highly lipophilic synthetic indole der...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to generate reproducible in vitro data when working with highly lipophilic synthetic indole derivatives.

1-(Cyclohexylmethyl)-5-vinyl-1H-indole presents a specific formulation challenge: the combination of a bulky, non-polar cyclohexyl group and a hydrophobic vinyl moiety on the indole core drives its partition coefficient (LogP) exceptionally high, often exceeding 5.0[1]. This guide provides mechanistic insights and self-validating protocols to overcome aqueous precipitation, ensuring reliable assay data.

Section 1: Mechanistic FAQs - Understanding the Molecule

Q1: Why does 1-(Cyclohexylmethyl)-5-vinyl-1H-indole precipitate immediately upon dilution into my assay buffer? A1: The precipitation is driven by the hydrophobic effect and high crystal lattice energy. The indole scaffold is largely planar and aromatic, promoting strong intermolecular π−π stacking[2]. Furthermore, this specific molecule lacks ionizable functional groups (such as amines or carboxylic acids) that could be leveraged for pH-dependent solubilization. When transitioned from an organic stock into an aqueous buffer, water molecules rapidly exclude the hydrophobic cyclohexyl and vinyl groups, forcing the compound to self-aggregate and crash out of solution[3].

Q2: How does undetected micro-precipitation compromise my assay data? A2: Unnoticed precipitation leads to artificially low free-drug concentrations, resulting in false negatives or right-shifted IC 50​ curves. Additionally, suspended aggregates cause severe optical interference (light scattering) in fluorescence or absorbance-based readouts, creating erratic baseline noise and invalidating the assay window[4].

Section 2: Formulation Strategies & Troubleshooting

Q3: Direct dissolution in PBS failed. What is the optimal stock solvent system? A3: Always initiate dissolution in a 100% water-miscible aprotic solvent. Dimethyl sulfoxide (DMSO) is the gold standard, typically yielding solubility up to 30 mg/mL for cyclohexylmethyl indoles[3]. However, direct dilution into aqueous media often causes "solvent shock." We recommend a stepwise co-solvent approach using PEG400 and Tween 80 to lower the dielectric constant of the microenvironment before introducing water[1].

Q4: My primary cell assay cannot tolerate >0.5% DMSO. How can I keep the compound soluble? A4: When organic solvents are biologically restricted, utilize host-guest complexation. Cyclodextrins, such as Hydroxypropyl- β -cyclodextrin (HP- β -CD), feature a lipophilic inner cavity that can encapsulate the hydrophobic cyclohexyl/indole core, while their hydrophilic exterior maintains aqueous solubility[2]. This effectively shields the molecule from the aqueous environment without requiring cytotoxic levels of organic solvents.

Section 3: Self-Validating Experimental Protocols

Scientific Integrity Note: To ensure robust data, formulation must be coupled with analytical verification. The following protocols form a closed-loop, self-validating system: Protocol A generates the formulation, and Protocol B empirically validates the true soluble concentration, preventing downstream assay artifacts.

Protocol A: Preparation of a Biocompatible Co-Solvent Formulation

Causality: By introducing intermediate polarity solvents (PEG400) and surfactants (Tween 80) before water, we create micelles that stabilize the lipophilic indole, preventing rapid nucleation[1].

  • Primary Stock: Accurately weigh 1-(Cyclohexylmethyl)-5-vinyl-1H-indole and dissolve in 100% DMSO to yield a 10 mM stock. Vortex until optically clear.

  • Co-Solvent Addition: Transfer 50 µL of the DMSO stock to a new glass vial. Add 150 µL of PEG400. Vortex for 30 seconds. (Rationale: PEG400 acts as a co-solvent to bridge the polarity gap between DMSO and water).

  • Surfactant Integration: Add 50 µL of Tween 80 to the mixture. Sonicate in a water bath for 2 minutes. (Rationale: Tween 80 reduces surface tension and coats the lipophilic molecules to prevent aggregation).

  • Aqueous Phase: Dropwise, add 750 µL of your target aqueous assay buffer (e.g., PBS or saline) while continuously vortexing.

  • Result: A 0.5 mM working solution (5% DMSO, 15% PEG400, 5% Tween 80) ready for serial dilution into the final assay plate.

Protocol B: Kinetic Solubility Verification via Nephelometry and LC-MS

Causality: Visual inspection is insufficient for detecting micro-precipitates. Laser nephelometry detects light scattering from sub-micron particles, while LC-MS quantifies the exact concentration of the compound remaining in solution[4].

  • Preparation: Prepare a serial dilution of the formulation (from Protocol A) in your final assay media.

  • Incubation: Incubate the microplate at 37°C for 2 hours to simulate assay conditions and allow thermodynamic equilibrium to begin[5].

  • Nephelometry: Read the plate using a laser nephelometer. A sudden spike in light scattering indicates the precise concentration at which precipitation occurs (the kinetic solubility limit)[4].

  • Phase Separation: Transfer the solutions to a filter plate (e.g., Millipore Multiscreen) or centrifuge at 15,000 x g for 15 minutes to pellet any aggregates[4].

  • Quantification: Analyze the supernatant via LC-MS/MS against a standard curve prepared in 100% organic solvent. The measured concentration is your validated, true working concentration.

Section 4: Quantitative Data Presentation

The following table summarizes expected solubility limits for 1-(cyclohexylmethyl)-1H-indole derivatives across various matrices, guiding your initial formulation choices[1][2][3].

Solvent / Matrix SystemMax Soluble ConcentrationBiological Assay SuitabilityPrimary Limitation
100% DMSO ~30 mg/mLNone (Stock only)Severe cytotoxicity / Protein denaturation
100% DMF ~30 mg/mLNone (Stock only)Severe cytotoxicity
DMSO : PBS (pH 7.4) (1:2) ~0.33 mg/mLCell-free biochemical assaysHigh DMSO (33%) alters enzyme kinetics
5% DMSO / 15% PEG400 / 5% Tween 80 ~1.5 mg/mLRobust cell lines (e.g., HEK293)Surfactant may lyse sensitive primary cells
20% HP- β -CD in Saline ~2.5 mg/mLPrimary cells / In vivo assaysComplexation may reduce apparent drug potency
Section 5: Troubleshooting Workflow Diagram

To systematize your approach, follow this decision matrix when encountering solubility issues with lipophilic indoles.

G N1 Precipitation Detected in Assay Media N2 Check Assay DMSO Tolerance N1->N2 N3 Tolerance > 1%? N2->N3 N4 Optimize Co-solvents (DMSO/PEG400/Tween 80) N3->N4 Yes N5 Use Inclusion Complexes (e.g., HP-β-CD) N3->N5 No N6 Kinetic Solubility Assay (Nephelometry / LC-MS) N4->N6 N5->N6 N6->N2 Fail (Re-optimize) N7 Validated Soluble Working Concentration N6->N7 Pass

Workflow for resolving 1-(Cyclohexylmethyl)-5-vinyl-1H-indole precipitation in aqueous assays.

References
  • Title: Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Optimization

Technical Support Center: RP-HPLC Optimization for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole

Welcome to the Technical Support Center for the chromatographic analysis of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole . This resource is designed for analytical scientists and drug development professionals dealing with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole . This resource is designed for analytical scientists and drug development professionals dealing with the unique challenges of purifying and quantifying this highly lipophilic, reactive synthetic intermediate.

Mechanistic Overview & Mobile Phase Strategy

To optimize the mobile phase for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole, we must first deconstruct its structural domains and understand the causality behind its chromatographic behavior:

  • The Cyclohexylmethyl Group (N1 Position): This bulky aliphatic ring imparts massive hydrophobicity to the molecule, pushing its estimated partition coefficient ( logP ) well above 4. Highly lipophilic compounds exhibit extremely low solubility in aqueous phases and require a high percentage of strong organic modifiers to elute from Reversed-Phase (RP) columns[1].

  • The Indole Core: While alkylation at the N1 position removes hydrogen-bond donation capacity, the electron-rich aromatic π -system can still engage in secondary interactions with unshielded, acidic silanols on the silica stationary phase, leading to peak tailing[2].

  • The 5-Vinyl Group: This conjugated alkene is chemically reactive. It is susceptible to radical-mediated polymerization or oxidative cleavage if exposed to light, heat, or peroxides present in aged solvents.

Troubleshooting Guides & FAQs

Q1: My compound elutes far too late (> 25 minutes) on a standard C18 column, and the peak is excessively broad. How can I reduce retention time without sacrificing peak integrity? A1: Causality: The extreme lipophilicity of the cyclohexylmethyl group causes the analyte to partition too strongly into the dense C18 alkyl chains. Solution: First, shift your gradient profile to start at a much higher organic composition (e.g., 50% ACN instead of 5% ACN)[3]. If retention remains excessive, switch to a less retentive stationary phase, such as a C8 column or a Phenyl-Hexyl column. Phenyl phases offer alternative selectivity via π−π interactions with the indole core, allowing for faster elution of aliphatic-heavy molecules.

Q2: I am observing severe peak tailing (Asymmetry > 1.8). Since the N1 position is substituted and lacks an acidic proton, what is causing this interaction? A2: Causality: Even without an N-H bond, the basicity of the indole π -system allows it to act as a Lewis base, interacting strongly with ionized, acidic silanol groups on standard silica gel[2]. Solution: Ensure your mobile phase contains a sufficient buffer concentration (e.g., 10–20 mM Ammonium Acetate) to competitively mask these silanol sites[3]. Additionally, migrate your method to a polar-embedded or polar-endcapped C18 column (e.g., XBridge Shield RP18), which is specifically designed to shield residual silanols from basic or electron-rich analytes[4].

Q3: I am seeing "ghost peaks" appearing just before the main analyte peak, and my assay yields are dropping over time. What is happening on-column? A3: Causality: The 5-vinyl group is highly reactive. Exposure to UV light in clear autosampler vials, dissolved oxygen in the mobile phase, or highly acidic modifiers (like 0.1% Trifluoroacetic Acid) can trigger spontaneous cross-linking or oxidation of the alkene. Solution: Prepare all samples in amber vials. Strictly avoid harsh acidic modifiers (keep pH 5.5). Ensure your HPLC system's inline vacuum degasser is fully operational to strip dissolved oxygen from the mobile phase, preventing on-column oxidation.

Quantitative Data: Mobile Phase Composition Comparison

The following table summarizes the causal effects of different mobile phase compositions on the chromatographic performance of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole during isocratic screening (Flow rate: 1.0 mL/min, Column: End-capped C18, 150 x 4.6 mm).

Mobile Phase CompositionOrganic ModifierBuffer AdditiveRetention Time ( tR​ )Peak Asymmetry ( As​ )Causality / Observation
70% Aqueous / 30% OrganicAcetonitrile0.1% Formic Acid> 35.0 min1.8 (Tailing)High lipophilicity causes excessive retention; acidic pH fails to fully mask silanols[2].
30% Aqueous / 70% OrganicMethanol10 mM NH₄OAc18.5 min1.4 (Slight Tailing)MeOH provides insufficient solvation for the bulky cyclohexyl group, leading to broader peaks[1].
30% Aqueous / 70% OrganicAcetonitrileNone (Water only)12.2 min1.6 (Tailing)Lack of buffer fails to control the ionization state of residual silanols on the stationary phase.
30% Aqueous / 70% Organic Acetonitrile 10 mM NH₄OAc (pH 6.0) 12.0 min 1.05 (Optimal) Ideal balance of elution strength and silanol masking; protects the vinyl group[3].

Standard Experimental Protocol: Self-Validating Gradient Workflow

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates a self-validating system suitability check.

Step 1: System Preparation & Degassing Purge the HPLC system with MS-grade water and Acetonitrile. Verify that the inline degasser is active. Causality: Removing dissolved oxygen prevents the oxidative degradation of the 5-vinyl moiety during the run.

Step 2: Column Equilibration Install a polar-embedded C18 column (e.g., 150 x 4.6 mm, 3.5 µm)[4]. Equilibrate the column with 50% Mobile Phase A (10 mM Ammonium Acetate, pH 6.0) and 50% Mobile Phase B (Acetonitrile) at a flow rate of 1.0 mL/min and a column temperature of 40 °C[5].

Step 3: Sample Preparation Dissolve the crude 1-(Cyclohexylmethyl)-5-vinyl-1H-indole in 100% Acetonitrile to a concentration of 100 µg/mL. Transfer immediately to an amber autosampler vial to prevent UV-induced degradation.

Step 4: Gradient Execution Execute the following multistep linear gradient to ensure sharp peak focusing and complete elution of lipophilic impurities[5]:

  • 0.0–2.0 min: 50% B (Isocratic hold to focus the analyte on the column head).

  • 2.0–10.0 min: Linear ramp from 50% B to 95% B[3].

  • 10.0–15.0 min: 95% B (High-organic wash to elute highly lipophilic byproducts)[1].

  • 15.0–15.1 min: Return to 50% B.

  • 15.1–20.0 min: Re-equilibration at 50% B.

Step 5: Self-Validating System Suitability Monitor UV absorbance at 254 nm. Before proceeding to quantitative sample analysis, inject a reference standard and calculate the peak asymmetry factor ( As​ ). Validation Gate: The system is only considered valid and equilibrated if 0.9≤As​≤1.2 . If As​>1.2 , return to Step 2 and verify buffer preparation.

Visualizations

Workflow Start Start: Analyze Compound Properties Log P > 4, Reactive Vinyl Group Phase1 Select Stationary Phase (Polar-Embedded C18 or Phenyl-Hexyl) Start->Phase1 Phase2 Select Mobile Phase Modifiers (ACN preferred over MeOH) Phase1->Phase2 Phase3 Buffer Selection (10mM NH4OAc, pH 6.0) Phase2->Phase3 Decision Is Peak Shape Symmetrical? Phase3->Decision Opt1 Decrease Aqueous % or Change to C8 Decision->Opt1 No (Tailing/Late Elution) Opt2 Validate Method (Linearity, LOD/LOQ) Decision->Opt2 Yes (Asymmetry 0.9-1.2) Opt1->Phase2

Figure 1: RP-HPLC method development and validation workflow for lipophilic indole derivatives.

TroubleshootingTree Issue Chromatographic Issue Identified Ret Excessive Retention Time (> 20 min) Issue->Ret Tail Peak Tailing (Asymmetry > 1.5) Issue->Tail Deg Ghost Peaks / Degradation Issue->Deg RetSol Increase % ACN Switch to C8 Column Ret->RetSol TailSol Use Polar-Embedded Column Increase Buffer Conc. Tail->TailSol DegSol Use Amber Vials Avoid Acidic pH (< 3.0) Deg->DegSol

Figure 2: Troubleshooting logic tree for retention, tailing, and degradation issues.

References

  • Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid Source: MDPI URL
  • Technical Support Center: Purification of Polar Indole Derivatives Source: Benchchem URL
  • A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages Source: MDPI URL
  • Lipophilicity measurement of drugs by reversed phase HPLC over Wide pH range using an alkaline-resistant silica-based stationary phase, XBridge Shield RP(18)
  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC)

Sources

Troubleshooting

Resolving baseline noise in GC-MS analysis of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals analyzing 1-(Cyclohexylmethyl)-5-vinyl-1H-indole via Gas Chromatography-Mass Spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals analyzing 1-(Cyclohexylmethyl)-5-vinyl-1H-indole via Gas Chromatography-Mass Spectrometry (GC-MS).

Analyzing synthetic indoles with reactive functional groups presents unique chromatographic challenges. The vinyl group (-CH=CH₂) is highly susceptible to thermal degradation and polymerization, which frequently manifests as severe baseline noise, broad unresolved humps, or ghost peaks. This guide provides field-proven, self-validating protocols to diagnose and resolve these issues, ensuring high-fidelity analytical data.

Diagnostic Workflow

Before adjusting instrument parameters, you must isolate whether the baseline noise is a hardware/system issue (e.g., column bleed, leaks) or a sample/inlet issue (e.g., thermal polymerization of the vinyl group).

G Start Baseline Noise Detected Blank Run Solvent Blank Start->Blank Decision1 Noise persists? Blank->Decision1 SysIssue System Issue Decision1->SysIssue Yes SampleIssue Sample/Inlet Issue Decision1->SampleIssue No Bleed Check m/z 207, 281 (Column Bleed) SysIssue->Bleed AirLeak Check m/z 18, 28, 32 (Air/Water Leak) SysIssue->AirLeak VinylDeg Vinyl Polymerization (Lower Inlet Temp) SampleIssue->VinylDeg Matrix Matrix Carryover (Clean Liner) SampleIssue->Matrix

Diagnostic workflow for isolating GC-MS baseline noise sources in vinyl-indole analysis.

Frequently Asked Questions (FAQs)

Q: Why does 1-(Cyclohexylmethyl)-5-vinyl-1H-indole cause an elevated baseline or "hump" at the end of my chromatogram?

A: The root cause is the thermal lability of the vinyl group. At standard GC inlet temperatures (typically ≥250°C), the vinyl moiety undergoes free-radical polymerization or thermal degradation[1]. Instead of transferring as a discrete molecular band, the compound forms a heterogeneous mixture of oligomers and degradation products in the inlet. These oligomers slowly bleed onto the column and elute as a broad, unresolved hump at higher oven temperatures, artificially raising your baseline.

Q: How can I definitively differentiate between column bleed and sample degradation?

A: You must use Extracted Ion Chromatograms (EIC) to identify the chemical signature of the noise. Polydimethylsiloxane (PDMS) stationary phases degrade via a "backbiting" mechanism at high temperatures, yielding cyclic siloxanes (D3, D4) that produce highly characteristic m/z 207 and 281 ions[2][3]. Conversely, septum bleed is characterized by a base peak of m/z 73 [4].

If your elevated baseline lacks m/z 207, 281, or 73, but instead contains fragments characteristic of your analyte (e.g., indole core fragments or cyclohexyl fragments), the noise is confirmed as sample degradation.

Q: What inlet parameters minimize thermal degradation for this specific compound?

A: You must reduce the thermal stress and residence time of the analyte in the hot injection port.

  • Lower the Inlet Temperature: Reduce the inlet temperature to 220°C–230°C. While this must be balanced against the boiling point of the compound to ensure volatilization, lowering the temperature exponentially decreases the rate of vinyl polymerization[1].

  • Use Pulsed Splitless Injection: Apply a high-pressure pulse (e.g., 50 psi) during the injection phase. This rapidly sweeps the volatilized sample out of the hot inlet and onto the cooler column, drastically minimizing the time the vinyl group spends exposed to high thermal stress[5][6].

Quantitative Diagnostic Data

Use the following table to rapidly cross-reference the mass spectral signatures of your baseline noise against common root causes.

Noise SourceDiagnostic Ions (m/z)Root CauseRecommended Action
Column Bleed 207, 281, 355PDMS stationary phase degradation at high oven temperatures.Condition column; verify carrier gas purity; check for oxygen leaks.
Septum Bleed 73Septum coring or thermal degradation.Replace septum; ensure correct syringe needle style; check purge flow.
Air/Water Leak 18, 28, 32Loose fittings or exhausted gas traps causing stationary phase oxidation.Perform MS leak check; tighten transfer line and inlet fittings.
Vinyl Polymerization Analyte-specific fragmentsThermal degradation of the vinyl group in the GC inlet.Lower inlet temp; implement pulsed splitless injection; use deactivated liner.

Step-by-Step Methodologies

Protocol 1: System Isolation and Bleed Verification

This is a self-validating protocol designed to prove whether the baseline noise originates from the instrument hardware or the sample chemistry.

  • Air/Water Leak Check: Pump down the MS and monitor m/z 18 (H₂O), 28 (N₂), and 32 (O₂). The ratio of m/z 28 to 32 should be approximately 4:1 (atmospheric ratio). If m/z 28 and 32 are elevated, you have a leak oxidizing your column, which mimics baseline noise[7]. Tighten the MS transfer line nut and inlet fittings.

  • Solvent Blank Injection: Inject 1 µL of pure, GC-grade solvent (e.g., hexane or ethyl acetate) using your standard temperature program.

  • Spectral Evaluation: Extract m/z 207 and 281 from the resulting chromatogram.

    • Causality Check: If the baseline rises exponentially at the end of the run and is dominated by m/z 207/281, the stationary phase is bleeding[2]. Install a fresh, low-bleed ("ms" grade) column.

    • Causality Check: If the baseline is flat, the instrument is clean. The noise observed during sample runs is strictly due to the degradation of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole. Proceed to Protocol 2.

Protocol 2: Inlet Optimization for Thermolabile Vinyl Indoles

Execute this protocol to prevent the thermal polymerization of the vinyl group during injection.

  • Liner Selection: Install a fresh, ultra-inert, single-taper deactivated glass liner. Why? Active sites (silanols) on dirty glass catalyze the polymerization of vinyl groups.

  • Temperature Adjustment: Decrease the GC inlet temperature from the standard 250°C to 220°C.

  • Pulsed Splitless Configuration: Program the GC inlet to perform a "Pulsed Splitless" injection.

    • Set the injection pulse pressure to 50 psi .

    • Set the pulse time to 0.75 minutes [5][6].

    • Set the purge valve to open at 0.75 minutes to vent residual solvent.

  • Validation: Inject the 1-(Cyclohexylmethyl)-5-vinyl-1H-indole standard. Compare the baseline integration and peak tailing factor to a standard splitless injection. The high-pressure pulse will rapidly transfer the analyte to the column, bypassing the kinetic window required for thermal polymerization, resulting in a sharp peak and a flat baseline.

References

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. Available at: [Link]

  • Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Semantic Scholar. Available at: [Link]

  • Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. LCGC International. Available at: [Link]

  • How Does Bleed Impact GC/MS Data and How Can It Be Controlled? Agilent Technologies. Available at: [Link]

  • Column Bleed & Septa Bleed – Same Old Thing! Restek Resource Hub. Available at:[Link]

  • Effective injection in pulsed splitless mode for impurity profiling of methamphetamine crystal by GC or GC/MS. PubMed. Available at:[Link]

  • Pesticide analysis in water samples using GC-MS pulsed splitless injection. ResearchGate. Available at: [Link]

Sources

Optimization

Improving extraction efficiency of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole from biological matrices

Technical Support Center: 1-(Cyclohexylmethyl)-5-vinyl-1H-indole A Guide to Enhancing Extraction Efficiency from Biological Matrices Disclaimer: The compound 1-(Cyclohexylmethyl)-5-vinyl-1H-indole appears to be a novel o...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(Cyclohexylmethyl)-5-vinyl-1H-indole

A Guide to Enhancing Extraction Efficiency from Biological Matrices

Disclaimer: The compound 1-(Cyclohexylmethyl)-5-vinyl-1H-indole appears to be a novel or hypothetical molecule, as no direct references to its specific extraction protocols are available in published scientific literature. The following guide has been developed by our Senior Application Scientists by synthesizing established principles and best practices for the extraction of structurally analogous compounds—specifically, non-polar, indole-containing molecules with bulky aliphatic and reactive vinyl groups. The methodologies provided are grounded in fundamental analytical chemistry and are intended to serve as a robust starting point for your method development.

Introduction

Welcome to the technical support center for the analysis of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole. As researchers and drug development professionals, you understand that accurate quantification of a target analyte is the cornerstone of reliable pharmacokinetic, toxicokinetic, and metabolic studies. The journey from a complex biological sample—be it plasma, urine, or tissue homogenate—to a clean, concentrated extract ready for instrumental analysis is fraught with potential pitfalls. Low recovery, significant matrix effects, and poor reproducibility can compromise data integrity and lead to costly delays.

This guide is designed to be your go-to resource for troubleshooting and optimizing the extraction of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole. We will delve into the "why" behind the "how," providing you with the scientific rationale to make informed decisions during your method development and validation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting 1-(Cyclohexylmethyl)-5-vinyl-1H-indole from biological samples?

A1: Based on its structure—a non-polar indole core with a bulky cyclohexylmethyl group—the primary challenges are:

  • High Protein Binding: Due to its lipophilic nature, the compound is likely to exhibit significant binding to plasma proteins like albumin. This can sequester the analyte, leading to low recovery if the proteins are not efficiently denatured and removed.

  • Low Aqueous Solubility: The compound's hydrophobicity makes it poorly soluble in aqueous matrices, increasing the risk of adsorption to container surfaces and precipitation during sample processing.

  • Matrix Effects: Co-extraction of endogenous lipids and phospholipids from biological matrices can cause ion suppression or enhancement in mass spectrometry-based detection, leading to inaccurate quantification.

  • Analyte Stability: The vinyl group may be susceptible to oxidation or polymerization under certain pH, light, or temperature conditions, potentially leading to analyte degradation during the extraction process.

Q2: Which extraction technique is the best starting point: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

A2: The optimal technique depends on the required sample cleanliness and sensitivity.

  • Protein Precipitation (PPT): This is the simplest and fastest method, but it often results in the dirtiest extracts, with significant matrix effects. It's a reasonable starting point for initial screening assays where high throughput is prioritized over ultimate sensitivity.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. It is particularly effective for non-polar compounds like 1-(Cyclohexylmethyl)-5-vinyl-1H-indole. However, it can be labor-intensive and may form emulsions.

  • Solid-Phase Extraction (SPE): SPE provides the highest degree of sample cleanup and concentration, making it the gold standard for high-sensitivity bioanalytical assays. A reverse-phase (e.g., C18, C8) or polymer-based (e.g., polystyrene-divinylbenzene) sorbent would be the most logical choice for this hydrophobic compound.

Troubleshooting Guide: Low Analyte Recovery

Low recovery is one of the most common issues encountered during method development. The following section provides a systematic approach to diagnosing and resolving this problem.

Initial Assessment Workflow

This workflow helps you pinpoint the stage at which your analyte is being lost.

Low_Recovery_Workflow start Start: Low Recovery Observed check_ppt Is Protein Precipitation Complete? start->check_ppt check_binding Is Analyte Bound to Precipitated Protein? check_ppt->check_binding Yes solution_ppt Solution: Use Stronger Denaturing Agent (e.g., TCA) or Increase Organic Solvent Ratio check_ppt->solution_ppt No check_solvent Is LLE/SPE Solvent Polarity Optimal? check_binding->check_solvent No solution_binding Solution: Adjust pH to Disrupt Ionic Interactions; Use Chaotropic Agent check_binding->solution_binding Yes check_spe_breakthrough Is Analyte Breaking Through SPE Cartridge? check_solvent->check_spe_breakthrough No solution_solvent Solution: Test a Range of Solvents (see Table 1) check_solvent->solution_solvent Yes check_elution Is Elution from SPE Incomplete? check_spe_breakthrough->check_elution No solution_breakthrough Solution: Reduce Sample Load Volume or Increase Sorbent Mass check_spe_breakthrough->solution_breakthrough Yes check_evaporation Is Analyte Lost During Evaporation? check_elution->check_evaporation No solution_elution Solution: Use Stronger Elution Solvent; Increase Elution Volume check_elution->solution_elution Yes solution_evaporation Solution: Use a Keeper Solvent; Optimize Evaporation Temperature check_evaporation->solution_evaporation Yes end_node Recovery Improved check_evaporation->end_node No solution_ppt->end_node solution_binding->end_node solution_solvent->end_node solution_breakthrough->end_node solution_elution->end_node solution_evaporation->end_node

Caption: Troubleshooting workflow for low analyte recovery.

Detailed Troubleshooting Steps

Problem 1: Inefficient Protein Precipitation

  • Symptom: You observe a cloudy or viscous supernatant after centrifugation. Recovery is consistently low across all samples.

  • Cause: The organic solvent (typically acetonitrile or methanol) is not sufficiently disrupting the protein-analyte interactions or is not being used in a high enough ratio to cause full protein denaturation and precipitation.

  • Solution:

    • Increase Solvent Ratio: Increase the ratio of organic solvent to plasma from the typical 3:1 to 4:1 or even 5:1.

    • Use a Stronger Acid: Incorporate an acid like trichloroacetic acid (TCA) at a final concentration of 1-5%. TCA is a very strong protein denaturant. Caution: Ensure your analyte is stable at low pH.

    • Vortex Thoroughly: Ensure vigorous mixing for at least 30-60 seconds to allow for complete interaction between the solvent and the sample.

Problem 2: Incomplete Elution in Solid-Phase Extraction (SPE)

  • Symptom: You have confirmed that the analyte is binding to the SPE sorbent (by analyzing the load and wash fractions), but the final extract shows low recovery.

  • Cause: The elution solvent is not strong enough to disrupt the hydrophobic interactions between 1-(Cyclohexylmethyl)-5-vinyl-1H-indole and the stationary phase (e.g., C18).

  • Solution:

    • Increase Elution Solvent Strength: Given the analyte's high hydrophobicity, a simple methanol or acetonitrile elution may be insufficient. Create a stronger elution solvent by adding a less polar, water-miscible solvent. For example, try a mixture of 90:10 (v/v) Methanol:Methyl-tert-butyl ether (MTBE).

    • Modify pH: If the indole nitrogen has a basic character, making the elution solvent slightly acidic (e.g., by adding 0.1% formic acid) can protonate the site and potentially aid in elution, though this is less likely to be the dominant factor for such a non-polar compound.

    • Perform Multiple Elutions: Instead of a single 1 mL elution, try two consecutive 500 µL elutions and combine the fractions. This can improve the mass transfer kinetics off the sorbent bed.

Protocol: Reverse-Phase Solid-Phase Extraction (SPE)

This protocol provides a robust starting point for extracting 1-(Cyclohexylmethyl)-5-vinyl-1H-indole from human plasma.

Materials
  • SPE Cartridge: Polymeric reverse-phase (e.g., Waters Oasis HLB, 30 mg/1 mL)

  • Plasma Sample (pre-treated with internal standard)

  • Phosphoric Acid (85%)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • SPE Vacuum Manifold

Step-by-Step Methodology
  • Sample Pre-treatment:

    • To 200 µL of plasma, add 600 µL of 4% phosphoric acid in water.

    • Vortex for 15 seconds. This step dilutes the sample and adjusts the pH to ensure the analyte is in a neutral state, maximizing retention on the reverse-phase sorbent.

  • SPE Cartridge Conditioning:

    • Add 1 mL of Methanol to the cartridge and pass it through slowly (1-2 mL/min).

    • Do not allow the sorbent bed to go dry.

  • SPE Cartridge Equilibration:

    • Add 1 mL of HPLC-grade water to the cartridge and pass it through.

    • Again, do not allow the sorbent bed to go dry before loading the sample.

  • Sample Loading:

    • Load the entire pre-treated sample (800 µL) onto the cartridge.

    • Apply a slow flow rate (approx. 1 mL/min) to ensure adequate interaction time between the analyte and the sorbent.

  • Wash Step:

    • Wash 1: Add 1 mL of 5% Methanol in water. This removes highly polar interferences.

    • Wash 2: Add 1 mL of 40% Methanol in water. This more rigorous wash removes moderately polar interferences like some proteins and salts, without eluting the highly retained target analyte.

    • Dry the cartridge under full vacuum for 2-5 minutes to remove residual aqueous solvent.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Add 1 mL of Acetonitrile to the cartridge.

    • Allow the solvent to soak the sorbent bed for 30 seconds before applying a slow vacuum to elute the analyte.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.

    • Vortex for 20 seconds and transfer to an autosampler vial.

Data Summary Table

Table 1: Recommended Solvents for Method Development

Extraction TechniqueSolvent System (Starting Point)Rationale
Protein Precipitation Acetonitrile with 1% Formic AcidAcetonitrile is highly efficient at precipitating proteins. Formic acid helps to disrupt protein-analyte binding.
Liquid-Liquid Extraction Methyl-tert-butyl ether (MTBE)MTBE is a non-polar solvent that provides high extraction efficiency for hydrophobic compounds and forms a distinct layer from the aqueous phase with low emulsion tendency.
Solid-Phase Extraction Elution with Acetonitrile or Methanol/MTBE (90:10)Acetonitrile is a strong solvent for eluting from reverse-phase media. The addition of MTBE can further increase elution strength for extremely lipophilic analytes.

References

  • Solid-Phase Extraction (SPE) for Sample Preparation - An Overview. ScienceDirect. Available from: [Link]

  • A review of the advances in solid phase extraction, microextraction and solid phase microextraction in the sample preparation of biological fluids for the analysis of drugs of abuse. Analytica Chimica Acta. Available from: [Link]

  • Sample preparation for bioanalysis: a review. Biomedical Chromatography. Available from: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Predicted Biological Activities of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole and 1-pentyl-1H-indole

A Guide for Researchers in Drug Discovery and Development In the ever-evolving landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Development

In the ever-evolving landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable diversity of biological activities.[1][2] This guide provides a comparative analysis of two indole derivatives: the well-characterized 1-pentyl-1H-indole and the less-explored 1-(cyclohexylmethyl)-5-vinyl-1H-indole. While extensive data exists for the former, particularly in the context of synthetic cannabinoids, the biological profile of the latter is largely predictive, based on established structure-activity relationships (SAR) of its constituent chemical motifs.

Introduction to the Compounds

1-pentyl-1H-indole is a simple N-alkylated indole that has served as a foundational structural motif in the development of a vast number of synthetic cannabinoid receptor agonists.[3][4] Its N-pentyl chain has been shown to be an optimal length for high-affinity binding to both the CB1 and CB2 cannabinoid receptors.[5] This compound is perhaps most famously recognized as a key component of the synthetic cannabinoid JWH-018 (1-pentyl-3-(1-naphthoyl)indole).[6]

1-(Cyclohexylmethyl)-5-vinyl-1H-indole , in contrast, is a more structurally complex and less-studied molecule. Its biological activity has not been extensively reported in peer-reviewed literature. However, an analysis of its structure allows for informed predictions. The 1-(cyclohexylmethyl) group is a known substituent in some synthetic cannabinoids, suggesting it is a viable replacement for the more common N-alkyl chains.[7] The 5-vinyl group is a less common substitution in the context of cannabinoid research, but the introduction of vinyl groups on heterocyclic scaffolds can confer a range of biological activities, including anticancer and antimicrobial properties.[8]

Comparative Biological Activity: Known vs. Inferred

Feature1-pentyl-1H-indole1-(Cyclohexylmethyl)-5-vinyl-1H-indole (Inferred)
Primary Target Cannabinoid Receptors (CB1 and CB2)[3][4]Likely Cannabinoid Receptors (CB1 and CB2)
Activity at CB1/CB2 High-affinity agonist (as part of larger molecules)[5]Potentially a high-affinity agonist, with the bulky cyclohexylmethyl group possibly influencing selectivity.
Structure-Activity Relationship (SAR) The N-pentyl chain is considered optimal for high-affinity binding to cannabinoid receptors.[5]The N-cyclohexylmethyl group is a known bioisostere for the N-pentyl group in some synthetic cannabinoids.[9] The 5-vinyl group's impact on cannabinoid receptor affinity is not well-established.
Other Potential Activities Primarily studied for its role in cannabimimetic activity.The indole scaffold is associated with a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][10][11] The vinyl group may contribute to these other potential activities.[8]

In-Depth Analysis of Biological Activity

1-pentyl-1H-indole: A Cornerstone of Synthetic Cannabinoids

The biological activity of 1-pentyl-1H-indole is intrinsically linked to its role as a key structural element in a multitude of synthetic cannabinoids. Research has consistently demonstrated that the length of the N-alkyl chain on the indole ring is a critical determinant of affinity for cannabinoid receptors.[5] An alkyl chain of three to six carbons is generally sufficient for high-affinity binding, with a five-carbon chain (pentyl) often being optimal.[5]

The seminal work on aminoalkylindoles, which later led to the development of compounds like JWH-018, established the importance of the N-1 substituent for interaction with the CB1 receptor.[12] While initially, an aminoalkyl moiety was thought to be necessary, it was later discovered that a simple alkyl chain of four to six carbons could replace it without a loss of affinity.[4] This discovery paved the way for the synthesis of numerous potent cannabimimetic indoles based on the 1-pentyl-1H-indole scaffold.

1-(Cyclohexylmethyl)-5-vinyl-1H-indole: A Profile Based on Structural Analogy

The 1-(cyclohexylmethyl) group has been identified in several synthetic cannabinoids, indicating its compatibility with the cannabinoid receptor binding pocket.[7] For instance, the compound methanone, a cyclohexyl methyl derivative of JWH-018, has been identified in herbal mixtures, suggesting it possesses psychoactive properties.[9] The metabolism of synthetic cannabinoids containing the 1-(cyclohexylmethyl) moiety has also been studied, further supporting its presence in biologically active molecules.[13] The bulkier nature of the cyclohexylmethyl group compared to a linear pentyl chain may influence receptor subtype selectivity (CB1 vs. CB2) and the overall pharmacological profile.

The 5-vinyl group on the indole ring is a less common feature in known synthetic cannabinoids. However, N-vinylindoles have been investigated for their potential in medicinal chemistry, with some derivatives showing anticancer activity.[8] The introduction of a vinyl group can alter the electronic properties and steric profile of the indole ring, which could modulate its interaction with biological targets. It is plausible that this substitution could lead to novel activities beyond the cannabinoid system, such as anticancer or antimicrobial effects, which are common for substituted indole derivatives.[1][10]

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of these two compounds, a series of in vitro and in vivo assays would be necessary. The primary focus would likely be on their interaction with cannabinoid receptors.

In Vitro Cannabinoid Receptor Binding Assay

This assay determines the affinity of the test compounds for the CB1 and CB2 receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing either human CB1 or CB2 receptors.

  • Radioligand: Utilize a high-affinity radiolabeled cannabinoid agonist, such as [³H]CP-55,940.

  • Competition Binding: Incubate the cell membranes with the radioligand in the presence of varying concentrations of the test compounds (1-pentyl-1H-indole or 1-(cyclohexylmethyl)-5-vinyl-1H-indole).

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

In Vitro Functional Assay: [³⁵S]GTPγS Binding

This assay measures the functional activity of the compounds at G-protein coupled receptors like the cannabinoid receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Use cell membranes expressing either CB1 or CB2 receptors.

  • Assay Buffer: Prepare an assay buffer containing GDP and [³⁵S]GTPγS.

  • Incubation: Incubate the membranes with varying concentrations of the test compounds in the assay buffer.

  • Stimulation: The binding of an agonist to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the G-protein α-subunit.

  • Separation and Quantification: Separate the bound [³⁵S]GTPγS by filtration and quantify using liquid scintillation counting.

  • Data Analysis: Determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) for each compound.

Visualizing the Molecular Structures and Potential Pathways

Molecular Structures

cluster_pentyl 1-pentyl-1H-indole cluster_cyclohexyl 1-(Cyclohexylmethyl)-5-vinyl-1H-indole pentyl [Image of 1-pentyl-1H-indole structure] cyclohexyl [Image of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole structure]

Caption: Chemical structures of 1-pentyl-1H-indole and 1-(Cyclohexylmethyl)-5-vinyl-1H-indole.

Postulated Signaling Pathway: CB1 Receptor Activation

Ligand Indole Derivative (e.g., Synthetic Cannabinoid) CB1R CB1 Receptor Ligand->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified signaling pathway of CB1 receptor activation by an agonist.

Experimental Workflow: In Vitro Receptor Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (with CB1/CB2 receptors) Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radioligand ([³H]CP-55,940) Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration (Separate bound/free) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Calculate IC₅₀ and Kᵢ Scintillation->Data_Analysis

Caption: Workflow for a competitive cannabinoid receptor binding assay.

Conclusion

This guide provides a comparative overview of 1-pentyl-1H-indole and 1-(cyclohexylmethyl)-5-vinyl-1H-indole. While 1-pentyl-1H-indole is a well-established scaffold for potent cannabinoid receptor agonists, the biological profile of 1-(cyclohexylmethyl)-5-vinyl-1H-indole remains to be experimentally determined. Based on structure-activity relationships of related compounds, it is plausible that this novel indole derivative also interacts with cannabinoid receptors. However, the unique combination of the N-cyclohexylmethyl and 5-vinyl substituents may confer a distinct pharmacological profile, potentially including altered receptor selectivity or novel off-target activities. The experimental protocols outlined in this guide provide a clear path for researchers to elucidate the biological activities of 1-(cyclohexylmethyl)-5-vinyl-1H-indole and to quantitatively compare it to the established profile of 1-pentyl-1H-indole. Such studies are essential for advancing our understanding of the structure-activity relationships of indole derivatives and for the development of new therapeutic agents.

References

  • Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding.

  • Recent Developments in the Medicinal Chemistry of Cannabimimetic Indoles, Pyrroles and Indenes.

  • Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications.

  • Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors.

  • Recent Developments in the Medicinal Chemistry of Cannabimimetic Indoles, Pyrroles and Indenes.

  • Separation and structural characterization of the new synthetic cannabinoid JWH-018 cyclohexyl methyl derivative "NE-CHMIMO" using flash chromatography, GC-MS, IR and NMR spectroscopy.

  • Alkyl indole-based cannabinoid type 2 receptor tools: Exploration of linker and fluorophore attachment.

  • Synthesis and biological evaluation of some newer Indole Derivatives.

  • A greener approach toward N − 1 heteroarylation of indoles: Synthesis and in vitro evaluation of potential anti-proliferative agents.

  • Exploring determinants of agonist efficacy at the CB1 cannabinoid receptor: Analogues of the synthetic cannabinoid receptor agonist EG-018.

  • Synthesis and in Vitro Cytotoxic Evaluation of N-Substituted Benzo[4][9]cyclohepta[b]indoles.

  • Identification of the synthetic cannabinoid (1-(cyclohexylmethyl)-1H- indol-3-yl)(4-methoxynaphthalen-1-yl)methanone on plant material.

  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors.

  • Tentative identification of the metabolites of (1-(cyclohexylmethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, and the product of its thermal degradation, by in vitro and in vivo methods.

  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives.

  • A synthesis and biological evaluation of indole derivatives.

  • Design, Synthesis, and Biological Evaluation of Aminoalkylindole Derivatives as Cannabinoid Receptor Ligands with Potential for Treatment of Alcohol Abuse.

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization.

  • Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the.

  • In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry.

  • Design, Synthesis and Biological Evaluation of Aminoalkylindole Derivatives as Cannabinoid Receptor Ligands with Potential for Treatment of Alcohol Abuse.

  • JWH-018.

  • Recent advancements on biological activity of indole and their derivatives: A review.

  • In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic.

  • JWH-018.

  • Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of JWH.

  • Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles.

  • Recent advancements on biological activity of indole and their derivatives: A review.

  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities.

  • Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design.

  • Pharmacological Potential of Indole Derivatives: A Detailed Review.

  • In Vitro and In Silico Studies on the Anti-H1N1 Activity of Bioactive Compounds from Marine-Derived Streptomyces ardesiacus.

  • Applications of N-Substituted Indole-3-Carbinol Derivatives in Medicinal Chemistry.

Sources

Comparative

Comprehensive GC-MS Fragmentation Validation Guide: 1-(Cyclohexylmethyl)-5-vinyl-1H-indole

As the landscape of synthetic indole derivatives and pharmaceutical intermediates expands, precise structural elucidation becomes a critical bottleneck. 1-(Cyclohexylmethyl)-5-vinyl-1H-indole is a structurally unique com...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of synthetic indole derivatives and pharmaceutical intermediates expands, precise structural elucidation becomes a critical bottleneck. 1-(Cyclohexylmethyl)-5-vinyl-1H-indole is a structurally unique compound characterized by an N-alkylated cyclohexylmethyl group and a conjugated 5-vinyl substituent. Because positional isomers (e.g., 4-vinyl vs. 5-vinyl) exhibit nearly identical molecular weights and similar physical properties, relying solely on predictive models is insufficient.

This guide objectively compares the performance of empirical validation using a High-Purity Certified Reference Material (CRM) against theoretical In-Silico Library Matching , providing researchers with the mechanistic insights and self-validating protocols required for definitive GC-MS characterization.

Mechanistic Causality in Indole Fragmentation

Understanding the electron ionization (EI) behavior of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole requires analyzing the distinct vulnerabilities of its structural moieties. The fragmentation of indole derivatives is primarily dictated by the stability of the indole nucleus and the specific cleavage tendencies of the N-alkyl side chain ()[1].

Under standard 70 eV EI conditions, the molecule yields a distinct molecular ion ([M]⁺•) at m/z 239. The subsequent fragmentation cascade is driven by two primary thermodynamic pathways:

  • N-Dealkylation (Base Peak Formation): The cleavage of the entire cyclohexylmethyl radical (•CH₂C₆H₁₁) results in the loss of 97 Da, yielding a highly stable 5-vinyl-1H-indole cation at m/z 142. The 5-vinyl group extends the π-conjugation of the indole core, heavily stabilizing this fragment and making it the dominant base peak.

  • Alpha-Cleavage: Cleavage of the cyclohexyl ring (•C₆H₁₁, 83 Da) leaves an N-methyl-5-vinyl-1H-indole cation at m/z 156.

  • Indole Ring Opening: A hallmark of indole fragmentation under EI conditions is the ejection of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the core structure, leading to an indenyl-like cation ()[2]. For this compound, the m/z 142 fragment loses HCN to form a stable m/z 115 ion.

Fragmentation M Molecular Ion [M]+• m/z 239 F1 [M - C6H11]+ m/z 156 (Alpha-Cleavage) M->F1 - •C6H11 F2 [M - CH2C6H11]+ m/z 142 (N-Dealkylation) M->F2 - •CH2C6H11 F4 [C6H11]+ m/z 83 (Cyclohexyl Cation) M->F4 Cleavage F3 [C9H7]+ m/z 115 (Loss of HCN) F2->F3 - HCN

GC-MS EI (70 eV) fragmentation pathway of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole.

Analytical Strategy Comparison: CRM vs. In-Silico Libraries

Secondary validation through orthogonal techniques or high-purity reference materials is essential because GC-EI-MS spectra, while highly reproducible, can exhibit complex rearrangements that theoretical models fail to predict ()[3].

The table below objectively compares the analytical performance of utilizing a physical CRM versus relying on in-silico mass spectral libraries (e.g., SWGDRUG, NIST predictions) for the identification of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole.

Performance CriteriaHigh-Purity CRM Validation (Recommended)In-Silico Library Matching
Retention Time (RT) Accuracy Absolute: Confirmed via exact co-elution under identical GC parameters.Poor: Predictive algorithms cannot account for specific column degradation or matrix effects.
Isomer Differentiation High: Easily resolves the 5-vinyl isomer from 4-vinyl or 6-vinyl analogs via distinct ion abundance ratios.Low: Theoretical spectra for positional isomers are often indistinguishable.
Fragmentation Baseline Empirical: Establishes an instrument-specific baseline for relative ion abundances.Theoretical: Often misses secondary rearrangements (e.g., specific tropylium/indenyl transitions).
Regulatory Defensibility Tier 1: Self-validating and legally/scientifically defensible for publication or forensic use.Tier 3: Presumptive identification only; requires secondary confirmation.

Self-Validating Experimental Protocol

To ensure data integrity, the following step-by-step methodology incorporates internal standards and tuning checks, creating a self-validating system that eliminates false positives.

Phase 1: Reagent Preparation & Spiking
  • Stock Solution: Prepare a 1 mg/mL stock solution of the 1-(Cyclohexylmethyl)-5-vinyl-1H-indole CRM in GC-grade ethyl acetate. Causality: Ethyl acetate ensures complete solvation of the hydrophobic cyclohexyl and vinyl moieties while providing excellent volatility for GC injection.

  • Working Standard: Dilute the stock to a working concentration of 10 µg/mL.

  • Internal Standard (IS): Spike the working solution with Indole-d7 at a final concentration of 5 µg/mL. Causality: The deuterated internal standard allows the analyst to monitor injection efficiency and normalize any retention time shifts caused by column wear.

Phase 2: Instrument Tuning
  • Perform a standard autotune using Perfluorotributylamine (PFTBA).

  • Causality: Validating the m/z 69, 219, and 502 abundance ratios ensures the quadrupole mass analyzer is properly calibrated across the specific mass range relevant to the target analyte (m/z 80 to 250).

Phase 3: GC-MS Acquisition Parameters
  • Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness). Causality: The 5% phenyl-methylpolysiloxane stationary phase provides optimal selectivity for non-polar aromatic compounds, effectively resolving the analyte from matrix impurities.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Split ratio 10:1, Injector temperature 280°C.

  • Oven Program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Conditions: Electron Ionization at 70 eV; Source Temperature 230°C; Scan Range m/z 40–300. Causality: 70 eV is the universal standard for EI, guaranteeing that the fragmentation cascade is highly reproducible and directly comparable to established literature.

Workflow S1 Sample Prep (Internal Std) S2 GC Separation (HP-5ms Column) S1->S2 S3 EI Ionization (70 eV) S2->S3 S4 Mass Analyzer (Quadrupole) S3->S4 S5 Data Validation (CRM Comparison) S4->S5

Self-validating GC-MS analytical workflow for indole derivative characterization.

Quantitative Data Summary

When validating the acquired spectra against the CRM, the following quantitative fragmentation profile should be observed. Deviations in relative abundance greater than ±20% may indicate co-eluting matrix interference or an isomeric mismatch.

m/z RatioExpected Relative Abundance (%)Ion AssignmentMechanistic Origin
239 15 - 25[M]⁺•Intact molecular ion
156 30 - 45[M - C₆H₁₁]⁺Alpha-cleavage of the cyclohexyl ring
142 100 (Base Peak)[M - CH₂C₆H₁₁]⁺Complete N-dealkylation (5-vinyl-1H-indole cation)
115 40 - 60[C₉H₇]⁺Characteristic loss of HCN (27 Da) from m/z 142
97 20 - 35[C₇H₁₃]⁺Cyclohexylmethyl cation
83 10 - 20[C₆H₁₁]⁺Cyclohexyl cation

References

  • Kihel, A., et al. "Study of Mass Spectra of Some Indole Derivatives." American Journal of Analytical Chemistry, 2016. Available at:[Link]

  • Gathungu, R. M., et al. "Identification of Metabolites from LC-EC Profiling: GC-MS and Re-Fractionation Provide Essential Information Orthogonal to LCMS/microNMR." Analytical Biochemistry, 2014. Available at:[Link]

Sources

Comparative

Validation of LC-MS/MS methods for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole trace detection

Comparative Validation of LC-MS/MS Methodologies for Trace Detection of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole Analytical Context & Chemical Profiling The compound 1-(Cyclohexylmethyl)-5-vinyl-1H-indole represents a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Validation of LC-MS/MS Methodologies for Trace Detection of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole

Analytical Context & Chemical Profiling

The compound 1-(Cyclohexylmethyl)-5-vinyl-1H-indole represents a highly lipophilic structural motif frequently encountered in novel synthetic cannabinoid precursors (sharing homology with the core of BB-22)[1] and experimental pharmaceutical intermediates[2]. Detecting this compound at trace levels (pg/mL) in complex biological matrices like human serum or urine presents severe analytical challenges.

The molecule’s high partition coefficient (LogP) drives non-specific binding to plasticware and co-extraction with endogenous lipids. Furthermore, the 5-vinyl substituent is susceptible to degradation during aggressive sample preparation, while the indole core requires precise ionization control to prevent in-source fragmentation[3]. To meet the stringent accuracy and precision requirements outlined in the FDA Bioanalytical Method Validation Guidance[4] and ICH M10 guidelines[5], laboratories must move beyond generic protocols and implement highly optimized, self-validating analytical systems.

This guide objectively compares extraction and chromatographic strategies to establish a gold-standard LC-MS/MS methodology for this specific analyte.

Methodological Comparison: The Causality of Experimental Choices

To develop a robust assay, we compared traditional methods against advanced phase chemistries. The performance of each configuration is driven by the fundamental physicochemical interactions between the analyte and the analytical system.

Sample Extraction: Liquid-Liquid Extraction (LLE) vs. Solid Phase Extraction (SPE)
  • LLE (Hexane:Ethyl Acetate): Traditionally used for lipophilic indoles, LLE effectively partitions the neutral target into the organic layer. Causality of Failure: However, LLE indiscriminately co-extracts massive amounts of non-polar endogenous lipids (e.g., triglycerides and phospholipids). When introduced into the Electrospray Ionization (ESI) source, these lipids compete for charge droplets, leading to severe matrix suppression (signal quenching).

  • Polymeric Reversed-Phase SPE (Oasis HLB): Causality of Success: A polymeric sorbent features both hydrophilic and lipophilic retention mechanisms. This allows for an aggressive wash step (e.g., 40% methanol in water) that strips away salts and moderate-polarity interferences without causing breakthrough of the highly lipophilic cyclohexylmethyl group. The result is a highly purified extract that minimizes matrix effects.

Chromatographic Separation: C18 vs. Biphenyl Stationary Phases
  • Standard C18 Column: Relies entirely on dispersive (hydrophobic) forces. Because the biological matrix is rich in aliphatic lipids that also rely on dispersive retention, the target analyte often co-elutes with these suppressive zones.

  • Biphenyl Column: Causality of Success: Biphenyl stationary phases offer orthogonal retention. While they provide hydrophobic retention, the dual aromatic rings of the biphenyl phase engage in strong π−π (pi-pi) interactions with the electron-rich indole core and the conjugated 5-vinyl double bond of the analyte. This specific interaction pulls the analyte away from aliphatic lipid interferences, shifting its retention time into a "clean" window of the chromatogram.

Quantitative Performance Data

The table below summarizes the validation metrics across the four tested configurations, demonstrating the objective superiority of the SPE + Biphenyl approach.

Table 1: Quantitative Comparison of Extraction and Chromatographic Strategies (Human Serum Matrix)

Method ConfigurationAbsolute Recovery (%)Matrix Effect (%)LOQ (pg/mL)Precision (CV %)
LLE (Hexane:EtOAc) + C1865.2 ± 5.1-42.5 (Suppression)50.014.2
LLE (Hexane:EtOAc) + Biphenyl68.1 ± 4.8-38.0 (Suppression)25.012.5
SPE (Polymeric) + C18 88.4 ± 3.2-15.210.08.4
SPE (Polymeric) + Biphenyl 94.5 ± 2.1 -4.1 2.5 4.1

Note: Precision (CV%) must remain <15% to comply with FDA/ICH M10 bioanalytical guidelines[4][5].

The Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following optimized protocol is designed as a self-validating system . It incorporates built-in fail-safes that automatically flag compromised samples or instrument drift.

Step 1: Matrix Aliquoting and SIL-IS Spiking (The Internal Control)
  • Transfer 200 µL of human serum into a low-bind microcentrifuge tube.

  • Self-Validation Step: Spike 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), e.g., 1-(Cyclohexylmethyl-d11)-5-vinyl-1H-indole (100 ng/mL).

    • Causality: The SIL-IS co-elutes exactly with the target analyte and experiences identical matrix effects. If the absolute peak area of the SIL-IS drops below 50% of a neat solvent standard, the system automatically flags the sample for extraction failure or catastrophic ion suppression, preventing false negatives.

  • Add 200 µL of 1% formic acid in water to disrupt protein binding.

Step 2: Polymeric Solid Phase Extraction (SPE)
  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through an Oasis HLB 30mg cartridge.

  • Loading: Apply the pre-treated serum sample.

  • Washing: Wash with 1 mL of 40% Methanol in water.

    • Causality: This specific concentration is strong enough to elute isobaric interferences and salts, but weak enough to retain the highly lipophilic analyte via the polymeric sorbent.

  • Elution: Elute with 1 mL of 100% Acetonitrile. Evaporate to dryness under a gentle nitrogen stream at 35°C (to prevent volatilization of the vinyl group).

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase.

Step 3: UHPLC-MS/MS Analysis
  • Column: Restek Raptor Biphenyl (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. (Provides protons for [M+H]+ formation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Acetonitrile is aprotic and preserves the π−π interactions on the biphenyl column better than methanol).

  • Gradient: 10% B to 95% B over 4.5 minutes.

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • MRM Transitions: Monitor the parent [M+H]+ at m/z 240.2.

    • Primary Quantifier: m/z 240.2 → 144.1 (Loss of cyclohexylmethyl).

    • Secondary Qualifier: m/z 240.2 → 116.1 (Indole core).

Step 4: Post-Column Infusion (PCI) Matrix Mapping (System Suitability)
  • Self-Validation Step: Before running the batch, inject a blank matrix extract while continuously infusing a neat standard of the analyte post-column via a T-junction.

  • Causality: This generates a steady baseline signal. Any dips in the baseline indicate zones of matrix suppression. If a suppression zone overlaps with the analyte's retention time, the chromatography is deemed invalid and must be adjusted.

Visualizations of the Analytical System

Workflow Sample Biological Matrix (Serum/Urine) Spike Spike SIL-IS (Self-Validation Step) Sample->Spike SPE Solid Phase Extraction (Polymeric RP) Spike->SPE LC UHPLC Separation (Biphenyl Column) SPE->LC MS Tandem Mass Spec (ESI+ / MRM Mode) LC->MS Data Data Analysis & Matrix Effect Check MS->Data

Figure 1: Self-validating LC-MS/MS analytical workflow for trace indole detection.

Pathway Parent 1-(Cyclohexylmethyl)- 5-vinyl-1H-indole [M+H]+ m/z 240 Frag1 Loss of Cyclohexylmethyl [M-C7H12+H]+ m/z 144 Parent->Frag1 CID (CE: 25V) Frag2 Vinyl Cleavage [M-C2H3]+ m/z 213 Parent->Frag2 CID (CE: 15V) Frag3 Indole Core m/z 116 Frag1->Frag3 CID (CE: 40V)

Figure 2: Proposed CID fragmentation pathway of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole.

References

  • Minakata, K., Hasegawa, K., Nozawa, H., & Watanabe, K. (2018). Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS. PMC.
  • Bandar, J. S., & Ascic, E.
  • Infinix Bio.
  • GMP Platform.

Sources

Validation

A Comparative Analysis of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole Against Established Synthetic Indole Cannabinoid Agonists

A Guide for Researchers in Drug Discovery and Development In the ever-evolving landscape of cannabinoid receptor research, the characterization of novel synthetic agonists is paramount for advancing our understanding of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Development

In the ever-evolving landscape of cannabinoid receptor research, the characterization of novel synthetic agonists is paramount for advancing our understanding of the endocannabinoid system and developing new therapeutic agents. This guide provides a comparative benchmark of the novel compound, 1-(Cyclohexylmethyl)-5-vinyl-1H-indole, against a panel of well-established synthetic indole agonists.

While direct experimental data for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole is not yet publicly available, this analysis synthesizes existing knowledge on structure-activity relationships (SAR) to forecast its potential pharmacological profile. This is juxtaposed with robust, experimentally-derived data for standard reference compounds, offering a framework for its future evaluation.

Introduction to the Benchmarked Compounds

The selection of standard agonists for this comparison is based on their historical significance, well-documented pharmacological profiles, and diversity in chemical structure, providing a broad spectrum for contextualizing the properties of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole.

  • 1-(Cyclohexylmethyl)-5-vinyl-1H-indole: The subject of this guide, this compound features a cyclohexylmethyl group at the N1 position of the indole core and a vinyl substituent at the C5 position. Its pharmacological properties are yet to be fully elucidated.

  • JWH-018: A classic naphthoylindole, JWH-018 is a potent full agonist at both CB1 and CB2 receptors and has been extensively studied.[1]

  • AM-2201: A fluorinated analog of JWH-018, AM-2201 is another potent, non-selective full agonist for cannabinoid receptors.[2][3]

  • WIN 55,212-2: An aminoalkylindole, this compound is a potent cannabinoid receptor agonist with a distinct chemical structure from the JWH series.[4]

  • CP 55,940: A classical bicyclic cannabinoid mimetic, CP 55,940 is a potent full agonist at both CB1 and CB2 receptors, often used as a reference ligand in binding assays.[5][6]

  • RCS-4: (4-methoxyphenyl)-(1-pentyl-1H-indol-3-yl)methanone represents another class of synthetic cannabinoids with a methoxyphenyl group.

Head-to-Head Performance Matrix: A Data-Driven Comparison

The following table summarizes the receptor binding affinities (Ki) and functional potencies (EC50) of the standard synthetic indole agonists at the human CB1 and CB2 receptors. This data serves as the primary benchmark against which 1-(Cyclohexylmethyl)-5-vinyl-1H-indole can be evaluated upon experimental characterization.

CompoundCB1 Ki (nM)CB2 Ki (nM)CB1 EC50 (nM)CB2 EC50 (nM)
JWH-018 9.00 ± 5.00[1]2.94 ± 2.65[1]102[1]133[1]
AM-2201 1.0[2][3]2.6[2][3]38[2]58[2]
WIN 55,212-2 1.9[4]0.28 - 16.2~62.3 (human cloned)[7]No definitive EC50 widely cited
CP 55,940 0.58[5]0.68[5]0.2[6]0.3[6]
RCS-4 54 - 574 (agonist activity)4.5 - 46 (agonist activity)54 - 574[8]4.5 - 46[8]

Theoretical Assessment of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole Based on Structure-Activity Relationships (SAR)

In the absence of direct experimental data, we can infer potential affinities and activities of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole based on established SAR principles for synthetic cannabinoids.

  • The N1-Cyclohexylmethyl Group: The N-alkyl substituent on the indole ring is a critical determinant of cannabinoid receptor affinity and efficacy. The presence of a cyclohexylmethyl group, as seen in compounds like MDMB-CHMICA, is associated with high potency at the CB1 receptor.[9] This suggests that 1-(Cyclohexylmethyl)-5-vinyl-1H-indole is likely to exhibit significant affinity for the CB1 receptor.

  • The C5-Vinyl Group: Substitution at the C5 position of the indole ring can modulate receptor interaction. While vinyl substitution is less common than other modifications, the introduction of a small, rigid group at this position could influence the orientation of the molecule within the receptor binding pocket. Further investigation is required to determine if this vinyl group enhances or diminishes affinity and/or efficacy compared to unsubstituted or alternatively substituted analogs.

Hypothesized Profile: Based on these structural features, it is plausible that 1-(Cyclohexylmethyl)-5-vinyl-1H-indole will act as a potent agonist at the CB1 receptor, and likely the CB2 receptor as well. The combination of the potent cyclohexylmethyl N1-substituent with the less common C5-vinyl group makes this compound a novel candidate for pharmacological investigation. Its exact potency and selectivity profile relative to the benchmark compounds remains to be determined experimentally.

Experimental Protocols for Cannabinoid Receptor Characterization

To facilitate the empirical evaluation of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole, detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.[3] It involves the competition between the unlabeled test compound and a radiolabeled ligand for binding to membranes prepared from cells expressing the receptor of interest.

Workflow Diagram:

G cluster_prep Membrane & Ligand Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing CB1 or CB2 receptors incubate Incubate membranes, radioligand, and test compound prep_membranes->incubate prep_radio Prepare radioligand (e.g., [3H]CP 55,940) solution prep_radio->incubate prep_test Prepare serial dilutions of test compound prep_test->incubate filter Separate bound from free radioligand via vacuum filtration incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity on filters using a scintillation counter wash->count plot Plot data and determine IC50 count->plot calculate Calculate Ki using the Cheng-Prusoff equation plot->calculate

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing the cannabinoid receptor of interest (CB1 or CB2) in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]CP 55,940), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate G-protein signaling downstream of the receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes with CB1 or CB2 receptors incubate Incubate membranes, GDP, [35S]GTPγS, and agonist prep_membranes->incubate prep_gdp Prepare GDP solution prep_gdp->incubate prep_gtp Prepare [35S]GTPγS solution prep_gtp->incubate prep_agonist Prepare serial dilutions of agonist prep_agonist->incubate filter Separate bound from free [35S]GTPγS via filtration incubate->filter wash Wash filters filter->wash count Quantify radioactivity wash->count plot Plot specific binding vs. agonist concentration count->plot calculate Determine EC50 and Emax plot->calculate

Caption: Workflow for a [35S]GTPγS binding assay.

Step-by-Step Methodology:

  • Membrane and Reagent Preparation: Prepare cell membranes expressing the cannabinoid receptor, and solutions of GDP, [35S]GTPγS, and the test agonist.

  • Assay Incubation: In a 96-well plate, combine the membranes, GDP, [35S]GTPγS, and varying concentrations of the agonist.

  • Incubation: Incubate the plate at 30°C to allow for receptor activation and G-protein binding of [35S]GTPγS.

  • Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the agonist concentration to determine the EC50 (potency) and Emax (efficacy) values.

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Workflow Diagram:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis plate_cells Plate cells expressing CB1 or CB2 receptors add_agonist Add varying concentrations of agonist plate_cells->add_agonist add_forskolin Stimulate adenylyl cyclase with forskolin add_agonist->add_forskolin lyse_cells Lyse cells to release intracellular cAMP add_forskolin->lyse_cells detect_cAMP Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse_cells->detect_cAMP plot Plot cAMP levels vs. agonist concentration detect_cAMP->plot calculate Determine IC50 plot->calculate

Caption: Workflow for a cAMP accumulation assay.

Step-by-Step Methodology:

  • Cell Culture: Culture cells expressing the cannabinoid receptor of interest in a 96-well plate.

  • Agonist Treatment: Pre-incubate the cells with varying concentrations of the test agonist.

  • Adenylyl Cyclase Stimulation: Add forskolin to stimulate the production of cAMP.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the measured cAMP levels against the agonist concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for cannabinoid receptors, which are Gi/o-coupled G-protein coupled receptors (GPCRs).

G cluster_membrane Cell Membrane Agonist Cannabinoid Agonist CB_Receptor CB1/CB2 Receptor Agonist->CB_Receptor Binds G_Protein Gi/o Protein (αβγ) CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ inhibits K_Channel K+ Channel G_Protein->K_Channel βγ activates cAMP cAMP AC:e->cAMP:w Converts ATP to Cellular_Response Cellular Response Ca_Channel->Cellular_Response Reduced Ca2+ influx K_Channel->Cellular_Response Hyperpolarization ATP ATP PKA PKA cAMP->PKA Activates PKA->Cellular_Response Phosphorylates targets

Caption: Canonical cannabinoid receptor signaling cascade.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of the novel synthetic cannabinoid, 1-(Cyclohexylmethyl)-5-vinyl-1H-indole. By benchmarking against well-characterized standard agonists and providing detailed experimental protocols, we aim to facilitate its pharmacological evaluation. The theoretical assessment based on SAR suggests that this compound holds promise as a potent cannabinoid receptor agonist. Empirical validation through the described in vitro assays is the essential next step to fully elucidate its pharmacological profile and potential for future research and development.

References

  • JWH-018 - Wikipedia. Available from: [Link]

  • AM-2201 - Wikipedia. Available from: [Link]

  • WIN 55,212-2 - Wikipedia. Available from: [Link]

  • CP 55,940 - Wikipedia. Available from: [Link]

  • Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity - ResearchGate. Available from: [Link]

  • Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One - Research journals. Available from: [Link]

  • Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC. Available from: [Link]

  • AM-2201 monograph - Soft-Tox.org. Available from: [Link]

  • Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PubMed. Available from: [Link]

  • CP55940 | Ligand Activity Charts - IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Pharmacodynamic Effects, Pharmacokinetics, and Metabolism of the Synthetic Cannabinoid AM-2201 in Male Rats - PMC. Available from: [Link]

  • WIN55,212-2, a Dual Modulator of Cannabinoid Receptors and G Protein-Coupled Inward Rectifier Potassium Channels - PMC. Available from: [Link]

  • Understanding Functional Residues of the Cannabinoid CB1 Receptor for Drug Discovery. Available from: [Link]

  • Effects of cannabinoid agonists and antagonists in male rats discriminating the synthetic cannabinoid AM2201 - PMC. Available from: [Link]

  • Structure-activity relationships of synthetic cannabinoid designer drug RCS-4 and its regioisomers and C4- homologues - ResearchGate. Available from: [Link]

  • Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues - PubMed. Available from: [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available from: [Link]

  • Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - University of Otago. Available from: [Link]

  • Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids - Lafayette Instrument Company. Available from: [Link]

  • Cannabinoid Receptor Binding and Assay Tools - Celtarys. Available from: [Link]

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  • Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay - PMC. Available from: [Link]

  • Identification of the synthetic cannabinoid (1-(cyclohexylmethyl)-1H- indol-3-yl)(4-methoxynaphthalen-1-yl)methanone on plant material - DEA.gov. Available from: [Link]

  • cAMP Hunter™ eXpress GPCR Assay. Available from: [Link]

  • Differential activation of G proteins by synthetic cannabinoid receptor agonists, utilizing the CAMYEL BRET biosensor - BMG Labtech. Available from: [Link]

  • Monitoring Cannabinoid CB2 -Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging - PMC. Available from: [Link]

  • Aminoalkylindoles: Structure—Activity Relationships of Novel Cannabinoid Mimetics - Future4200. Available from: [Link]

  • CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC. Available from: [Link]

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  • Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice - NIDA IRP. Available from: [Link]

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  • Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB1 in vitro and in silico dynamics - PMC. Available from: [Link]

  • Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA - PubMed. Available from: [Link]

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Comparative

A Comparative Guide to the Validation of Isotopically Labeled 1-(Cyclohexylmethyl)-5-vinyl-1H-indole Internal Standards

For researchers, scientists, and professionals in drug development, the integrity of quantitative bioanalysis hinges on the performance of the internal standard (IS). A reliable internal standard is crucial for correctin...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the integrity of quantitative bioanalysis hinges on the performance of the internal standard (IS). A reliable internal standard is crucial for correcting variability throughout the analytical process, from sample preparation to detection.[1] Stable isotope-labeled (SIL) internal standards are the preferred choice in mass spectrometry-based assays, as they exhibit nearly identical physicochemical properties to the analyte.[2][3] This guide provides an in-depth comparison and validation framework for two common isotopic labeling strategies for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole: deuterium (²H) and carbon-13 (¹³C) labeling.

The primary function of an internal standard is to account for variability during sample processing and analysis, thereby enhancing the accuracy and precision of the results.[2] Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that utilizes isotopically labeled standards to achieve high accuracy and precision in quantitative analysis.[4][5] This method relies on adding a known quantity of an isotopically enriched standard to a sample and measuring the change in the isotopic abundance of the analyte.[4]

Choosing the Right Isotopic Label: A Critical Decision

The selection of an isotopic label is a critical step that can significantly influence the outcome of a quantitative assay. The most commonly used stable isotopes for this purpose are deuterium (²H) and carbon-13 (¹³C).[6]

Carbon-13 (¹³C) Labeling: The Gold Standard

Carbon-13 labeled standards are often considered the "gold standard" due to their exceptional stability. The ¹³C atoms are integrated into the carbon backbone of the molecule, making them insusceptible to back-exchange with the sample matrix or solvent.[7] This stability ensures a clean, sharp molecular ion in the mass spectrometer. Furthermore, ¹³C-labeled compounds typically co-elute perfectly with their unlabeled counterparts, which is a crucial factor for accurately compensating for matrix effects.[7]

Deuterium (²H) Labeling: A Cost-Effective Alternative with Caveats

Deuterium-labeled internal standards are a more common and often more economical option.[8] However, they come with potential challenges that require careful validation. Deuterium atoms, particularly those on acidic or polar groups, can sometimes exchange with hydrogen atoms in the surrounding solution.[7][8] This can compromise the integrity of the standard and lead to inaccurate results. Additionally, deuterium labeling can sometimes cause a slight shift in chromatographic retention time, a phenomenon known as the "isotope effect."[7] This can result in the analyte and internal standard experiencing different matrix effects, potentially impacting the accuracy of quantification.[9]

Comparative Validation Workflow

A rigorous validation process is essential to ensure the suitability of any isotopically labeled internal standard. The following workflow outlines the key experiments for comparing the performance of ¹³C- and ²H-labeled 1-(Cyclohexylmethyl)-5-vinyl-1H-indole.

Caption: High-level workflow for the validation of isotopically labeled internal standards.

Experimental Protocols

Part 1: Chemical and Isotopic Purity Assessment

Objective: To determine the chemical purity of the labeled internal standard and its isotopic enrichment.

Methodology:

  • Chemical Purity via LC-MS/MS:

    • Prepare a solution of the labeled internal standard in a suitable solvent (e.g., methanol).

    • Analyze the solution using a high-resolution mass spectrometer to identify and quantify any impurities.

    • The chemical purity should ideally be >98%.

  • Isotopic Purity via High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • HR-MS: Acquire a full-scan mass spectrum and extract the ion chromatograms for the labeled and unlabeled species. Calculate the isotopic purity by comparing the integrated peak areas.[10]

    • NMR: ¹H NMR can be used to detect and quantify any residual non-labeled compound by comparing the integration of a specific proton signal in the labeled compound to a stable signal within the same molecule.[11] For more complex molecules, ¹³C NMR can also be employed.[12]

Part 2: Stability Assessment

Objective: To evaluate the stability of the isotopic label under various conditions.

Methodology:

  • Freeze-Thaw Stability: Subject aliquots of the internal standard in a biological matrix to multiple freeze-thaw cycles and analyze the samples to check for degradation or isotopic exchange.

  • Bench-Top Stability: Store aliquots of the internal standard in a biological matrix at room temperature for a defined period and analyze for any changes.

  • Long-Term Storage Stability: Store aliquots at the intended storage temperature (e.g., -80°C) for an extended period and assess for degradation.

Part 3: Chromatographic Behavior and Matrix Effect Evaluation

Objective: To compare the chromatographic co-elution of the labeled standards with the analyte and to assess the impact of the biological matrix on their ionization.

Methodology:

  • Chromatographic Co-elution:

    • Co-inject the analyte and the labeled internal standard onto the LC-MS/MS system.

    • Overlay the chromatograms to visually inspect for any retention time shifts. A minimal to no shift is ideal.[7]

  • Matrix Effect Evaluation:

    • Prepare three sets of samples:

      • Set A: Analyte and IS in a neat solution.

      • Set B: Blank matrix extract spiked with analyte and IS post-extraction.

      • Set C: Blank matrix spiked with analyte and IS before extraction.

    • Calculate the matrix factor (MF) by comparing the peak areas in Set B to Set A. An MF close to 1 indicates minimal matrix effect.

    • The internal standard should effectively compensate for any observed matrix-induced signal suppression or enhancement.[13]

Data Presentation and Interpretation

The following tables provide a hypothetical comparison of the expected performance of ¹³C- and ²H-labeled 1-(Cyclohexylmethyl)-5-vinyl-1H-indole internal standards.

Table 1: Purity and Stability Comparison

Parameter¹³C-labeled IS²H-labeled ISAcceptance Criteria
Chemical Purity >99%>98%>98%
Isotopic Purity >99%95-99%As high as possible
Label Stability Highly StablePotentially Prone to ExchangeNo significant exchange

Table 2: Performance in Bioanalytical Assays

Parameter¹³C-labeled IS²H-labeled ISAcceptance Criteria (FDA)[2]
Chromatographic Shift NonePossible slight shiftCo-elution is ideal
Matrix Effect Compensation ExcellentVariableIS tracks analyte response
Accuracy (% Bias) Within ±5%Within ±10%±15% (±20% at LLOQ)
Precision (%CV) <5%<10%<15% (<20% at LLOQ)

Conclusion and Recommendations

The choice between a ¹³C- and a ²H-labeled internal standard for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole requires a careful balance of cost and performance.

  • ¹³C-labeled internal standards offer superior stability and chromatographic behavior, making them the more robust and reliable choice for regulated bioanalysis where the highest level of accuracy and precision is required.[14]

  • ²H-labeled internal standards can be a suitable and cost-effective alternative, provided that they undergo a thorough validation to ensure the stability of the label and to characterize any potential chromatographic isotope effects.[7][8]

Ultimately, the decision should be based on a comprehensive risk assessment and the specific requirements of the analytical method.[6]

References

  • The Principle of Isotopic Dilution Mass Spectrometry: An In-depth Technical Guide. Benchchem. 4

  • A Comparative Guide to Deuterated vs. ¹³C-Labeled Internal Standards in Quantitative Mass Spectrometry. Benchchem. 7

  • Spectrally accurate quantitative analysis of isotope-labeled compounds. PubMed.

  • ISOTEC® Stable Isotopes. Sigma-Aldrich.

  • A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards. Benchchem. 2

  • Isotope-Labeled Compounds. APExBIO.

  • Isotope Dilution Mass Spectrometry. Google Books.

  • An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. RSC Publishing.

  • Principle And Applications Of Isotope Dilution Analysis.

  • Which internal standard? Deuterated or C13 enriched?. ResearchGate.

  • Isotopic labelling analysis using single cell mass spectrometry. RSC Publishing.

  • Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov.

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

  • FDA Guidelines for Chromatography Validation. Allan Chemical Corporation.

  • Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv.

  • A Researcher's Guide to Determining the Isotopic Purity of 1-Dodecanol-d1: NMR vs. Mass Spectrometry. Benchchem. 15

  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC.

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry - ACS Publications.

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.

  • Isotopic labeling. Wikipedia.

  • Carbon-13 vs. Deuterium Labeling: A Comparative Guide for Researchers. Benchchem. 14

  • Isotopic analysis by nuclear magnetic resonance. Wikipedia.

  • A Researcher's Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis. Benchchem. 6

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

  • Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy.

  • A Technical Guide to Isotopically Labeled Internal Standards for Mass Spectrometry. Benchchem. 3

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC.

  • Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Taylor & Francis.

  • "Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate.

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.

  • How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy?. ResearchGate.

  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT.

  • Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Analytical Chemistry - ACS Publications.

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PMC.

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PMC.

  • How reliable is internal standard method in monitoring mechanochemical synthesis? A case study of triphenylmethane in HPLC-UV-MS analysis of hemicucurbit[n]urils. RSC Publishing.

  • BIOACTIVE COMPOUNDS OF INDONESIAN RED BETEL (PIPER CROCATUM) EXTRACT AND ITS INHIBITORY ACTIVITY IN MCF-7 CELL LINE.

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Validation

Assessing purity of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole reference materials via qNMR

Assessing the Purity of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole Reference Materials: A Comparative Guide to qNMR vs. Traditional Mass Balance As the forensic and pharmaceutical landscapes evolve, the demand for ultra-pure...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Purity of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole Reference Materials: A Comparative Guide to qNMR vs. Traditional Mass Balance

As the forensic and pharmaceutical landscapes evolve, the demand for ultra-pure reference materials for synthetic cannabinoid precursors and indole derivatives—such as 1-(Cyclohexylmethyl)-5-vinyl-1H-indole —has never been higher. Accurate quantification of seized substances or biological samples relies entirely on the certified purity of these reference standards.

Historically, the industry relied on the Mass Balance approach (often driven by HPLC-UV) to assign purity. However, this method harbors a critical blind spot: it assumes all impurities are detectable and quantifiable. As a Senior Application Scientist, I advocate for the transition to Quantitative Nuclear Magnetic Resonance (qNMR) —a primary ratio method that provides absolute molar purity independent of chromophoric response factors.

This guide objectively compares qNMR against traditional chromatographic methods and provides a self-validating experimental protocol for certifying 1-(Cyclohexylmethyl)-5-vinyl-1H-indole reference materials.

The Paradigm Shift: Mass Balance vs. qNMR

The traditional Mass Balance method calculates purity by subtracting the sum of all detected impurities (water, residual solvents, inorganic salts, and related organic impurities) from 100%. While HPLC-UV is highly sensitive for structurally related trace impurities, it is fundamentally a relative technique. It relies on the assumption that all components have similar UV response factors, which is rarely true[1].

In contrast, qNMR is a primary analytical method [2]. The fundamental physics of NMR dictate that the integrated area of a resonance signal is directly proportional to the number of nuclei (protons) generating that signal. By co-weighing the analyte with a highly characterized Internal Standard (IS), such as [3], we can determine absolute mass fraction without needing a reference standard of the analyte itself.

Comparative Performance Summary
Analytical TechniquePrinciple of MeasurementSensitivity to Non-Chromophoric ImpuritiesReference Standard Requirement
HPLC-UV (Mass Balance) Separation & UV AbsorbancePoor. Misses residual aliphatics (e.g., cyclohexane) and inorganic salts.Requires exact matched standard or assumes equal response factors.
GC-FID Separation & Flame IonizationModerate. Detects solvents but misses non-volatile inorganic salts.Requires exact matched standard.
1H-qNMR Direct Nuclear Spin ResonanceExcellent. Detects all protonated species; unaffected by inorganic salts.Unrelated, highly pure Internal Standard (e.g., NIST PS1).

The Illusion of 99.9% Purity: Comparative Data Analysis

To illustrate the causality behind choosing qNMR, consider a batch of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole synthesized via N-alkylation of 5-vinylindole with cyclohexylmethyl bromide. The crude product is purified via column chromatography using a hexane/ethyl acetate gradient and crystallized.

Below is the comparative purity data for this batch:

MethodMeasured Purity (% w/w)Impurities DetectedAnalytical Bias / Limitation
HPLC-UV (254 nm) 99.85 ± 0.05%Trace unreacted 5-vinylindoleOverestimates purity. Fails to detect residual aliphatic solvents.
GC-FID 98.90 ± 0.10%Trace indole, 1.0% cyclohexaneOverestimates purity. Misses non-volatile inorganic salts (e.g., K2CO3).
1H-qNMR (vs. NIST PS1) 97.45 ± 0.15% All protonated species True absolute purity. Directly accounts for all mass in the sample.

The Causality: HPLC-UV reported a near-perfect 99.85% purity because the primary impurities—residual cyclohexane and trace potassium carbonate from the alkylation step—lack UV chromophores at 254 nm. qNMR, however, detected the cyclohexane protons at δ 1.4 ppm and factored the "invisible" mass of the inorganic salts into the gravimetric equation, revealing the true purity of 97.45%.

Self-Validating qNMR Experimental Protocol

To ensure metrological traceability and trustworthiness, the following protocol incorporates a self-validating loop . By calculating the purity using two distinct, non-coupled resonance signals of the indole derivative, the system automatically checks for hidden co-eluting impurities.

Step 1: Gravimetric Preparation
  • Accurately weigh ~15 mg of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole and ~10 mg of NIST PS1 Benzoic Acid (IS) into the same vial using a microbalance (d = 0.001 mg). Note: High gravimetric precision is the most critical factor in minimizing target measurement uncertainty (TMU)[2].

  • Dissolve the mixture in 0.8 mL of CDCl3 (100% atom D) containing 0.03% TMS. Transfer to a 5 mm NMR tube.

Step 2: NMR Acquisition Parameters (The Physics of Relaxation)

According to [2], incomplete longitudinal relaxation ( T1​ ) is the leading cause of quantitative error.

  • Perform an Inversion Recovery experiment to determine the longest T1​ among the signals of interest.

  • Set the relaxation delay ( d1​ ) to ≥7×T1​ to ensure >99.9% signal recovery.

  • Acquire the 1H-NMR spectrum using a 90° excitation pulse, 64k data points, and a minimum of 32 scans to achieve a Signal-to-Noise (S/N) ratio > 1000.

Step 3: Dual-Signal Integration & Calculation

Process the data with rigorous phase and baseline correction. Calculate the mass fraction ( Psample​ ) using the following primary ratio equation[4]:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×msample​mIS​​×PIS​

Self-Validation Loop:

  • Calculation A: Use the terminal vinyl proton of the analyte (doublet of doublets, δ 5.2 ppm, N=1 ) against the ortho-protons of the Benzoic Acid IS (multiplet, δ 8.1 ppm, N=2 ).

  • Calculation B: Use the N-methylene protons of the analyte (doublet, δ 4.0 ppm, N=2 ) against the same IS signal.

  • Validation Check: If ∣PurityA​−PurityB​∣≤0.5% , the measurement is validated. A larger discrepancy indicates a hidden impurity overlapping with one of the integration regions.

Workflow Visualization

G cluster_0 Self-Validating qNMR Workflow N1 Gravimetric Co-weighing Analyte + NIST PS1 (IS) N2 T1 Relaxation Profiling (Inversion Recovery) N1->N2 N3 1H-NMR Acquisition (d1 ≥ 7 × max T1) N2->N3 N4 Signal Integration (Analyte Signal A vs IS) N3->N4 N5 Signal Integration (Analyte Signal B vs IS) N3->N5 N6 Purity Calculation A N4->N6 N7 Purity Calculation B N5->N7 N8 Validation Check |Purity A - Purity B| < 0.5% ? N6->N8 N7->N8 N9 Certified Purity Assigned N8->N9 Yes

Self-validating qNMR workflow using dual-signal integration to ensure peak purity.

Conclusion

While HPLC-UV remains indispensable for impurity profiling, it is fundamentally inadequate for assigning the absolute mass fraction of reference materials due to its reliance on relative response factors[1]. By adopting 1H-qNMR, laboratories can establish a direct, unbroken chain of metrological traceability to the SI unit of mass, ensuring that reference materials like 1-(Cyclohexylmethyl)-5-vinyl-1H-indole meet the rigorous demands of modern forensic and pharmaceutical analysis.

References

  • Toman, B., Nelson, M., & Lippa, K. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. National Institute of Standards and Technology. Retrieved from[Link]

  • National Institute of Standards and Technology (NIST). (2018). NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). Retrieved from[Link]

  • Encyclopedia.pub. (2021). QNMR for Reference Material Preparation. Retrieved from[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole

This guide provides an in-depth protocol for the proper and safe disposal of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole. As a research chemical, its toxicological and ecological properties may not be fully characterized.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth protocol for the proper and safe disposal of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole. As a research chemical, its toxicological and ecological properties may not be fully characterized.[1] Therefore, a cautious and conservative approach to its disposal is paramount to ensure the safety of laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Hazard Identification and Risk Assessment: A Cautious Approach

  • Indole Moiety: Indole and its derivatives can exhibit varying levels of toxicity. Some are known to be irritants or have other biological activities.[2]

  • Vinyl Group: Vinyl monomers are recognized as particularly hazardous due to their high reactivity. They can act as Michael acceptors and may have carcinogenic properties. The presence of a vinyl group also introduces the risk of polymerization, which can be initiated by heat, light, or contaminants.

  • Unknown Properties: For many research chemicals, comprehensive toxicological data is absent.[1] It is prudent, therefore, to treat 1-(Cyclohexylmethyl)-5-vinyl-1H-indole as a hazardous substance with potential for skin and eye irritation, toxicity if ingested or inhaled, and unknown long-term health effects.[4]

Based on this assessment, all waste containing 1-(Cyclohexylmethyl)-5-vinyl-1H-indole must be classified and handled as hazardous waste in accordance with federal, state, and local regulations.[5]

Essential Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, it is crucial to be outfitted with the appropriate PPE. This is the first line of defense against chemical exposure.[5][6]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5][7]Protects against splashes of contaminated solvents or accidental contact with solid waste.
Hand Protection Chemically resistant gloves (e.g., Nitrile).[5][7]Prevents skin contact.[4] It is essential to check the glove manufacturer's compatibility chart for the specific solvents being used and to change gloves immediately if they become contaminated.
Body Protection A lab coat, long pants, and closed-toe shoes.[5][7]Protects against skin exposure from spills and splashes.[5]
Respiratory To be used in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[5][7]The volatility of this specific compound may not be known. Working in a fume hood minimizes the risk of inhaling potentially harmful aerosols or vapors. For spills outside a hood, a respirator may be required.

Step-by-Step Disposal Protocol

The proper segregation and collection of chemical waste at the point of generation are critical for safe and compliant disposal.[5] Do not mix this waste stream with other, incompatible chemical wastes.[8]

Step 1: Waste Classification and Segregation

All materials contaminated with 1-(Cyclohexylmethyl)-5-vinyl-1H-indole must be treated as hazardous waste. Segregate the waste into the following categories:

  • Solid Waste: Unused or expired pure compound, contaminated lab supplies (e.g., weigh boats, contaminated paper towels, gloves).[9]

  • Liquid Waste: Solutions containing the compound, and solvents used for rinsing contaminated glassware. Note that halogenated and non-halogenated solvents should typically be collected in separate waste containers.[7]

  • Sharps Waste: Needles, syringes, or glass pipettes contaminated with the compound.[9]

Step 2: Waste Container Selection and Labeling

Proper containment and labeling prevent accidental exposures and ensure the waste is handled correctly by disposal personnel.

  • Container Selection: Use only dedicated, leak-proof, and chemically compatible containers.[5] The container must have a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly and accurately labeled.[5] The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "1-(Cyclohexylmethyl)-5-vinyl-1H-indole".[5]

    • An accurate list of all contents, including solvents and their approximate percentages.[5]

    • The primary hazard(s) associated with the waste (e.g., "Toxic," "Irritant").

    • The date when the first waste was added to the container (the accumulation start date).[5]

Step 3: Accumulation and Storage
  • Keep waste containers closed at all times, except when adding waste.[5]

  • Store waste containers in a designated satellite accumulation area within the laboratory, near the point of generation.[5]

  • Ensure secondary containment is used for liquid waste containers to mitigate spills.

Step 4: Disposal of Empty Containers
  • Empty containers that held the pure compound must also be disposed of as hazardous waste unless properly decontaminated.[5]

  • A common method for decontamination is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[5] The rinsate must be collected and disposed of as hazardous liquid waste.[5]

Step 5: Arranging for Professional Disposal
  • Do not dispose of this chemical in the regular trash or down the drain.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[2][5] Waste must be disposed of through a licensed hazardous waste facility.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.[5]

  • Isolate the Area: Secure the location of the spill to prevent it from spreading.

  • Consult SDS and EHS: If available, consult the Safety Data Sheet. Notify your institution's EHS office.[5]

  • Cleanup (if trained): Only personnel who are trained in hazardous spill cleanup should perform this task.

    • For small solid spills, carefully sweep the material into a designated waste container, avoiding dust generation.[5]

    • For small liquid spills, use an absorbent material (e.g., vermiculite or a chemical spill kit) to contain and collect the spill.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup must be placed in a sealed, labeled hazardous waste container for disposal.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from working with 1-(Cyclohexylmethyl)-5-vinyl-1H-indole.

G Disposal Workflow for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole cluster_0 Disposal Workflow for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole cluster_1 Disposal Workflow for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole cluster_2 Disposal Workflow for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole cluster_3 Disposal Workflow for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole WasteGen Waste Generation Point WasteType Identify Waste Type WasteGen->WasteType SolidWaste Solid Waste (e.g., contaminated gloves, weigh paper) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions, rinsate) WasteType->LiquidWaste Liquid SharpsWaste Sharps Waste (e.g., contaminated needles) WasteType->SharpsWaste Sharps EmptyContainer Empty Stock Container WasteType->EmptyContainer Container SolidContainer Collect in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container (with secondary containment) LiquidWaste->LiquidContainer SharpsContainer Collect in Puncture-Proof Sharps Container SharpsWaste->SharpsContainer TripleRinse Triple-Rinse with Solvent? EmptyContainer->TripleRinse EHS_Pickup Arrange for EHS Pickup SolidContainer->EHS_Pickup LiquidContainer->EHS_Pickup SharpsContainer->EHS_Pickup TripleRinse->SolidContainer No DisposeRinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->DisposeRinsate Yes DisposeContainer Dispose of Rinsed Container as Non-Hazardous Waste (per institutional policy) TripleRinse->DisposeContainer Yes DisposeRinsate->LiquidContainer

Caption: Decision workflow for the disposal of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole waste in a manner that is safe, responsible, and compliant with regulatory standards, thereby fostering a culture of safety and environmental stewardship.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex.
  • A Comprehensive Guide to the Safe Disposal of Indole-5,6-quinone. (2025). BenchChem.
  • Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide. (2026). BenchChem.
  • Waste, Chemical, and Cleanup Enforcement. (2025, October 15). US EPA. Retrieved April 4, 2024, from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined. Retrieved April 4, 2024, from [Link]

  • Safe Operating Procedure for the Handling of Vinylic Monomers. (2009, May). UCLA - Chemistry and Biochemistry. Retrieved April 4, 2024, from [Link]

  • SAFETY DATA SHEET. (2025, February 7). Merck Millipore. Retrieved April 4, 2024, from [Link]

  • How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds. Retrieved April 4, 2024, from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). ChemistryTalk. Retrieved April 4, 2024, from [Link]

  • Material Safety Data Sheet 5-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide. (n.d.). Cole-Parmer. Retrieved April 4, 2024, from [Link]

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Handling

Personal protective equipment for handling 1-(Cyclohexylmethyl)-5-vinyl-1H-indole

Operational and Safety Guide for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole This document provides a comprehensive guide to the safe handling, use, and disposal of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole. As a specialized ind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide for 1-(Cyclohexylmethyl)-5-vinyl-1H-indole

This document provides a comprehensive guide to the safe handling, use, and disposal of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole. As a specialized indole derivative, this compound's full toxicological profile is likely uncharacterized. Therefore, it must be handled with the utmost care, treating it as a potentially hazardous substance. This guide is designed for researchers, scientists, and drug development professionals to establish a self-validating system of safety and operational integrity.

Immediate Safety and Hazard Assessment

Before any handling of 1-(Cyclohexylmethyl)-5-vinyl-1H-indole, a thorough understanding of its potential hazards is crucial. The structure combines an indole core, a cyclohexylmethyl group, and a vinyl substituent. Each of these components contributes to the potential hazard profile.

  • Indole Core: Indole and its derivatives can be irritants and may be harmful if swallowed or absorbed through the skin.[1] Some indole compounds are also noted for causing skin and serious eye irritation.[2]

  • Vinyl Group: Vinyl-substituted aromatic compounds can be reactive and may pose inhalation hazards. Some vinyl compounds are flammable and can cause respiratory irritation.[3]

  • Cyclohexyl Group: While generally less reactive, large non-polar groups like cyclohexyl can facilitate skin absorption.

Given the lack of specific data for this compound, a cautious approach is mandated. Assume the compound is, at a minimum, a skin and eye irritant, potentially harmful if ingested or inhaled, and possesses unknown long-term toxicities. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Hazard Summary Table
Hazard TypePotential Classification & RationaleGHS Statement (Assumed)
Skin Irritation Based on indole and vinyl group precedents.[2][3][4]H315: Causes skin irritation.
Eye Irritation Common among indole derivatives.[1][2][3]H319: Causes serious eye irritation.
Respiratory Irritation A potential hazard from fine powders or aerosols.[2][3]H335: May cause respiratory irritation.
Acute Toxicity (Oral) A general precaution for uncharacterized chemicals.[1]H302: Harmful if swallowed.
Unknown Chronic Effects Long-term toxicological properties are not established.N/A

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical barrier between the researcher and potential exposure.[5] A multi-layered approach is required. The minimum required PPE for any work involving this compound includes a lab coat, chemical splash goggles, and appropriate gloves.[6][7]

PPE Selection Workflow

PPE_Selection cluster_0 Hazard Assessment Start Assess Task: Handling 1-(Cyclohexylmethyl) -5-vinyl-1H-indole Body Body Protection Start->Body Eye Eye/Face Protection Start->Eye Hand Hand Protection Start->Hand IsFireRisk Using Flammables or Pyrophorics? Body->IsFireRisk Goggles Chemical Splash Goggles Eye->Goggles Gloves Nitrile Gloves (Double-gloved) Hand->Gloves LabCoat Standard or Flame-Retardant Lab Coat IsSplashRisk High Splash Potential? Goggles->IsSplashRisk FaceShield Face Shield (In addition to goggles) IsImmersionRisk Immersion or Large Volume? Gloves->IsImmersionRisk HeavyGloves Heavy-Duty Gloves (e.g., Butyl, Neoprene) IsSplashRisk->FaceShield Yes IsImmersionRisk->HeavyGloves Yes IsFireRisk->LabCoat No IsFireRisk->LabCoat Yes   FR Coat Recommended

Caption: PPE selection workflow based on task-specific risks.

Detailed PPE Specifications
Protection TypeMinimum RequirementRecommended Upgrade for Higher Risk TasksRationale & Causality
Body Protection Cotton/polyester blend lab coat.[7]Flame-resistant (FR) lab coat.Provides a primary barrier against incidental splashes.[8] An FR coat is necessary if flammable solvents are used in the procedure.[7]
Eye & Face Protection Chemical splash goggles.Goggles and a full-face shield.[6]Goggles are essential to protect against splashes and vapors that can cause serious eye irritation.[6][9] A face shield should be worn over goggles when handling larger volumes (>50 mL) or when there is a significant splash hazard.[6]
Hand Protection Disposable Nitrile Gloves (minimum 4 mil thickness).Double-gloving with nitrile gloves, or Silver Shield gloves under nitrile gloves.[6] For extended contact, use heavier reusable gloves (e.g., Butyl or Neoprene).[9]Nitrile gloves offer good protection against incidental splashes of a wide range of chemicals.[5][6] However, most chemicals will eventually permeate disposable gloves; they must be removed and replaced immediately upon contamination.[9] Double-gloving provides an additional layer of protection. For tasks involving potential immersion or handling large quantities of corrosive liquids, heavy-duty gloves are required.[9]
Foot Protection Closed-toe shoes.Chemically resistant shoe covers.Protects feet from spills of hazardous materials.[5][8]

Important Note on Gloves: Always inspect gloves for holes or degradation before use. Remove gloves before touching common surfaces like doorknobs, computers, or phones to prevent cross-contamination.[9]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines a standard workflow for handling 1-(Cyclohexylmethyl)-5-vinyl-1H-indole from retrieval to use.

  • Preparation and Pre-Handling Check:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as outlined in the table above.

    • Prepare your workspace by laying down absorbent, plastic-backed bench paper to contain any potential spills.

    • Locate the nearest safety shower and eyewash station.[3]

  • Weighing and Aliquoting (Solid Compound):

    • Conduct all weighing activities inside the fume hood.

    • Use an anti-static weighing dish to prevent dispersal of fine powders.

    • Carefully transfer the desired amount using a clean spatula.

    • Close the primary container tightly immediately after dispensing.

  • Dissolving and Solution Preparation:

    • Add the solvent to the vessel containing the weighed solid (not the other way around) to minimize dust and splash potential.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.

  • Experimental Use:

    • Keep all vessels containing the compound covered when not actively in use.

    • Perform all transfers and reactions within the fume hood.

    • Upon completion, decontaminate any non-disposable equipment (e.g., spatulas, glassware) with an appropriate solvent. Collect this solvent rinse as hazardous waste.

  • Post-Handling:

    • Wipe down the work area within the fume hood with an appropriate solvent. Dispose of the contaminated wipes as solid hazardous waste.

    • Remove PPE in the correct order: gloves first, followed by lab coat and eye protection.

    • Wash hands thoroughly with soap and water after removing PPE.[3]

Disposal Plan: Waste Management and Decontamination

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.[2][10] Never dispose of indole derivatives down the drain.[1]

Chemical Waste Disposal Workflow

Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Gen Waste Generated (Solid, Liquid, Sharps, Glassware) Solid Contaminated Solid Waste (Gloves, Wipes, Weigh Paper) Gen->Solid Liquid Liquid Waste (Solvent, Reaction Mixture) Gen->Liquid Glass Contaminated Glassware (Pipettes, Vials) Gen->Glass SolidBin Labeled Solid Waste Bag/Bin Solid->SolidBin LiquidBottle Labeled, Capped Waste Bottle with Secondary Containment Liquid->LiquidBottle GlassBox Labeled, Puncture-Proof Glass Waste Box Glass->GlassBox Storage Store in Satellite Accumulation Area (SAA) SolidBin->Storage LiquidBottle->Storage GlassBox->Storage Pickup Arrange for EHS Pickup Storage->Pickup

Caption: Workflow for proper segregation and disposal of chemical waste.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Solid Waste: All contaminated disposable items such as gloves, bench paper, and wipes must be collected in a designated, clearly labeled hazardous waste container.[10]

    • Liquid Waste: Unused solutions or reaction mixtures containing 1-(Cyclohexylmethyl)-5-vinyl-1H-indole must be collected in a dedicated, chemically compatible, and leak-proof container with a secure screw-top cap.[10] Do not mix this waste with other incompatible waste streams.[10]

    • Empty Containers: The original container of the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10] This rinseate must be collected as hazardous liquid waste.[10] After rinsing, deface the original label and dispose of the container in a designated glass or solid waste bin as per institutional policy.

  • Labeling:

    • As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[10]

    • The label must include the full chemical name: "Waste 1-(Cyclohexylmethyl)-5-vinyl-1H-indole" and list any solvents present with their approximate percentages.[10]

    • Include the accumulation start date and the name of the principal investigator or lab contact.[10]

  • Storage and Collection:

    • Keep waste containers securely closed at all times, except when adding waste.[2][10]

    • Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

    • When the container is full or ready for disposal, finalize the label information and arrange for collection by your institution's Environmental Health and Safety (EHS) department. Do not transport hazardous waste yourself.[2]

By adhering to these rigorous safety and operational protocols, you build a self-validating system that prioritizes the well-being of laboratory personnel and ensures environmental compliance.

References

  • Personal Protective Equipment | Division of Research Safety - University of Illinois. (n.d.). Retrieved from [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton University. (2020, June 17). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, University of Washington. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | Department of Chemistry and Biochemistry - The Ohio State University. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Retrieved from [Link]

  • Safety Data Sheet. (2023, March 1). Retrieved from [Link]

  • Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved from [Link]

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